LY2795050
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3-chloro-4-[4-[[(2S)-2-pyridin-3-ylpyrrolidin-1-yl]methyl]phenoxy]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O2/c24-20-13-17(23(25)28)7-10-22(20)29-19-8-5-16(6-9-19)15-27-12-2-4-21(27)18-3-1-11-26-14-18/h1,3,5-11,13-14,21H,2,4,12,15H2,(H2,25,28)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOCZNLSXJHWTG-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)C(=O)N)Cl)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)C(=O)N)Cl)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346133-08-1 | |
| Record name | LY-2795050 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346133081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-2795050 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71PAL357HO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
LY2795050: A Technical Guide to its Mechanism of Action as a Selective Kappa-Opioid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2795050 is a potent and selective antagonist of the kappa-opioid receptor (KOR), a G protein-coupled receptor implicated in a range of neurological and psychiatric conditions, including depression, anxiety, and substance use disorders.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Core Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the KOR, thereby blocking the binding of the endogenous agonist, dynorphin. The KOR is primarily coupled to the inhibitory G protein, Gi/o.[1] Agonist binding to the KOR initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, modulation of ion channel activity (activation of inwardly rectifying potassium channels and inhibition of N-type calcium channels), and activation of mitogen-activated protein kinase (MAPK) pathways.[3][4] By antagonizing the KOR, this compound prevents these downstream signaling events, thereby mitigating the physiological and behavioral effects associated with KOR activation, such as dysphoria and negative affect.[5]
Quantitative Data Summary
The binding affinity and selectivity of this compound for the human kappa-opioid receptor have been extensively characterized. The following tables summarize the key quantitative data from in vitro studies.
Table 1: In Vitro Binding Affinity of this compound for Human Opioid Receptors
| Receptor | Ki (nM) |
| Kappa (KOR) | 0.72[6][7] |
| Mu (MOR) | 25.8[7] |
| Delta (DOR) | 153[7] |
Table 2: In Vitro Functional Antagonist Activity of this compound
| Receptor | Kb (nM) |
| Kappa (KOR) | 0.63[6][7] |
| Mu (MOR) | 6.8[7] |
| Delta (DOR) | 83.3[7] |
Signaling Pathways
The following diagrams illustrate the signaling pathway of the kappa-opioid receptor and the mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
In Vitro Radioligand Competition Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for human opioid receptors.
Protocol:
-
Membrane Preparation: Membranes from cells stably expressing human KOR, MOR, or DOR are prepared.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.
-
Radioligand: A radiolabeled opioid ligand (e.g., [3H]diprenorphine) is used at a concentration near its Kd.
-
Competition: Increasing concentrations of unlabeled this compound are incubated with the cell membranes and the radioligand.
-
Incubation: The mixture is incubated to allow for binding equilibrium to be reached (e.g., 60 minutes at 25°C).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity on the filters is determined by liquid scintillation counting.
-
Data Analysis: The IC50 values (concentration of this compound that inhibits 50% of specific radioligand binding) are determined by nonlinear regression analysis. Ki values are then calculated using the Cheng-Prusoff equation.[8]
Ex Vivo Rodent Microdosing Studies
Objective: To assess the in vivo target engagement and brain penetration of this compound.[1]
Protocol:
-
Animal Models: Male Sprague-Dawley rats and both wild-type and KOR knockout mice are used.[1][9]
-
Drug Administration: A microdose of unlabeled this compound (e.g., 3 µg/kg) is administered intravenously.[1]
-
Tissue Collection: At various time points post-injection, animals are euthanized, and brains are rapidly excised.[9]
-
Brain Dissection: Specific brain regions of interest (e.g., striatum, cerebellum) are dissected.[9]
-
Sample Preparation: Brain tissue is homogenized in a suitable solvent (e.g., acetonitrile with 0.1% formic acid).[9]
-
Quantification: The concentration of this compound in the brain homogenates is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
-
Data Analysis: Brain-to-plasma concentration ratios and regional brain distribution are calculated to assess brain penetration and target engagement.[1]
In Vivo PET Imaging in Non-Human Primates
Objective: To visualize and quantify the in vivo binding of [11C]this compound to KOR in the brain.[1]
Protocol:
-
Radiotracer Synthesis: [11C]this compound is synthesized with high radiochemical purity.[1][10]
-
Animal Subjects: Rhesus monkeys are anesthetized and positioned in a PET scanner.[1]
-
Radiotracer Injection: A bolus of [11C]this compound is injected intravenously.[1]
-
PET Scan: Dynamic PET data are acquired over a specified period (e.g., 90-120 minutes).[1]
-
Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer and its metabolites in plasma, which serves as the input function for kinetic modeling.[1]
-
Blocking Studies: To confirm specificity, scans are repeated after pretreatment with a non-radioactive KOR antagonist (e.g., LY2456302) or a non-selective opioid antagonist (e.g., naloxone).[1]
-
Image Reconstruction and Analysis: PET images are reconstructed, and time-activity curves are generated for various brain regions.
-
Kinetic Modeling: The distribution volume (VT) and binding potential (BPND) are calculated using appropriate kinetic models (e.g., two-tissue compartment model) to quantify KOR availability.[11]
References
- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. Fundamentals of the Dynorphins / Kappa Opioid Receptor System: From Distribution to Signaling and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 4. JCI Insight - Kappa opioid receptor signaling protects cartilage tissue against posttraumatic degeneration [insight.jci.org]
- 5. Role of the Dynorphin/Kappa Opioid Receptor System in the Motivational Effects of Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynorphin/Kappa Opioid Receptor Signaling in Preclinical Models of Alcohol, Drug, and Food Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 8. Kappa Receptors – Opioid Peptides [sites.tufts.edu]
- 9. Frontiers | Dynorphin/kappa opioid receptor system regulation on amygdaloid circuitry: Implications for neuropsychiatric disorders [frontiersin.org]
- 10. Biased Ligands at the Kappa Opioid Receptor: Fine-Tuning Receptor Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic modeling of 11C-LY2795050, a novel antagonist radiotracer for PET imaging of the kappa opioid receptor in humans - PMC [pmc.ncbi.nlm.nih.gov]
LY2795050: A Technical Guide to a Selective Kappa-Opioid Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2795050 is a potent and selective antagonist of the kappa-opioid receptor (KOR), a key player in the modulation of mood, stress, and reward pathways in the central nervous system.[1][2][3] Dysregulation of the KOR system, and its endogenous ligand dynorphin, has been implicated in the pathophysiology of various neuropsychiatric disorders, including depression, anxiety, and substance use disorders.[1][2][4] As such, KOR antagonists like this compound represent a promising therapeutic strategy for these conditions.[2][5][6] This technical guide provides a comprehensive overview of the core functional aspects of this compound, including its binding characteristics, signaling pathways, and the experimental methodologies used for its characterization.
Core Function and Mechanism of Action
This compound functions as a competitive antagonist at the KOR, a G-protein coupled receptor (GPCR).[7][8] In its resting state, the KOR is coupled to inhibitory G-proteins (Gαi/o).[1][9] Upon activation by an agonist, such as the endogenous peptide dynorphin, the G-protein dissociates, leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and modulation of ion channels (e.g., activation of G-protein-gated inwardly rectifying potassium channels (GIRKs) and inhibition of voltage-gated calcium channels).[1][9][10] This signaling cascade ultimately leads to a decrease in neuronal excitability.
This compound exerts its effect by binding to the KOR and preventing the binding of endogenous or exogenous agonists, thereby blocking the initiation of this downstream signaling cascade.[7][8] By antagonizing the KOR, this compound can mitigate the dysphoric and pro-depressive states associated with elevated dynorphin levels, which are often observed under conditions of stress and drug withdrawal.[2][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity, selectivity, and in vivo receptor occupancy.
Table 1: In Vitro Binding Affinity and Selectivity of this compound [7][11][12][13][14]
| Receptor | Binding Affinity (Ki, nM) | Selectivity vs. KOR |
| Kappa (κ) Opioid Receptor (KOR) | 0.72 | - |
| Mu (μ) Opioid Receptor (MOR) | 25.8 | ~36-fold |
| Delta (δ) Opioid Receptor (DOR) | >150 | >200-fold |
Table 2: In Vivo Receptor Occupancy of this compound in Rhesus Monkeys [11][12][13]
| Receptor | ED50 (µg/kg) | In Vivo Selectivity (MOR:KOR) |
| Kappa (κ) Opioid Receptor (KOR) | 15.6 | 7.6 |
| Mu (μ) Opioid Receptor (MOR) | 119 |
Signaling Pathways and Experimental Workflows
Visualizations of key signaling pathways and experimental workflows provide a clearer understanding of the molecular interactions and methodologies involved in the study of this compound.
Caption: Canonical G-protein-dependent signaling pathway of the kappa-opioid receptor and the antagonistic action of this compound.
Caption: A typical experimental workflow for a radioligand competition binding assay used to determine the binding affinity of this compound.
Caption: Logical diagram illustrating the therapeutic rationale for using a KOR antagonist like this compound in stress-related disorders.
Detailed Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the interpretation of the presented data and for the design of future studies.
Radioligand Competition Binding Assay
This assay is employed to determine the in vitro binding affinity (Ki) of this compound for the kappa, mu, and delta opioid receptors.[7][14][15]
-
Materials:
-
Cell membranes from cell lines stably expressing cloned human kappa, mu, or delta opioid receptors.
-
Radiolabeled ligand (e.g., [3H]diprenorphine, a non-selective opioid antagonist).
-
Unlabeled this compound at a range of concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a non-selective opioid antagonist like naltrexone).
-
Glass fiber filters.
-
Scintillation cocktail.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound in the assay buffer.
-
A parallel set of incubations is performed in the presence of a high concentration of a non-selective antagonist to determine non-specific binding.
-
The mixture is incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vivo Receptor Occupancy Studies using Positron Emission Tomography (PET)
PET imaging with a radiolabeled tracer, such as [11C]this compound, allows for the in vivo quantification of KOR occupancy by unlabeled this compound.[8][11][12][13][16][17]
-
Subjects:
-
Materials:
-
Radiotracer: [11C]this compound.
-
Unlabeled this compound for blocking studies.
-
PET scanner.
-
Arterial line for blood sampling to measure the arterial input function.
-
-
Procedure:
-
A baseline PET scan is performed following the intravenous injection of [11C]this compound to determine the baseline receptor availability.
-
Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in the plasma over time.
-
For blocking studies, subjects are pre-treated with varying doses of unlabeled this compound prior to the injection of [11C]this compound.
-
PET scans are acquired, and arterial blood sampling is repeated.
-
-
Data Analysis:
-
Kinetic modeling is applied to the PET data and the arterial input function to calculate regional binding potential (BPND) or distribution volume (VT).
-
The reduction in BPND or VT after administration of unlabeled this compound is used to calculate receptor occupancy at different doses.
-
The dose of this compound that produces 50% receptor occupancy (ED50) is determined by fitting the occupancy data to a saturation binding model.
-
Behavioral Assays in Animal Models
Behavioral assays in rodents are used to assess the functional antagonist activity of this compound in vivo.
-
U50,488-Induced Locomotor Depression: [18][19]
-
Rationale: The KOR agonist U50,488 produces a dose-dependent decrease in locomotor activity. An effective KOR antagonist will block this effect.
-
Procedure:
-
Mice or rats are pre-treated with this compound or vehicle.
-
After a specific pre-treatment time, the animals are administered U50,488.
-
Locomotor activity is then measured in an open field or activity chamber for a defined period.
-
-
Endpoint: A prevention of the U50,488-induced reduction in distance traveled or other locomotor parameters indicates KOR antagonist activity.
-
-
Forced Swim Test (FST): [4][20]
-
Rationale: This is a common screening test for antidepressant-like activity. Increased immobility time is interpreted as a behavioral despair-like state.
-
Procedure:
-
Mice or rats are administered this compound or vehicle.
-
The animals are placed in a cylinder of water from which they cannot escape.
-
The duration of immobility is recorded over a set period.
-
-
Endpoint: A significant decrease in immobility time suggests an antidepressant-like effect.
-
Conclusion
This compound is a well-characterized, potent, and selective kappa-opioid receptor antagonist with a promising preclinical profile. The data summarized in this guide highlight its high affinity and selectivity for the KOR, and its ability to effectively block KOR-mediated effects in vivo. The detailed experimental protocols provide a foundation for researchers to further investigate the therapeutic potential of this compound and other KOR antagonists in the treatment of neuropsychiatric disorders. The continued exploration of this compound and the broader class of KOR antagonists holds significant promise for the development of novel and effective treatments for conditions such as depression, anxiety, and addiction.
References
- 1. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kappa-Opioid Antagonists for Psychiatric Disorders: From Bench to Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Major Depressive Disorder and Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Kappa Opioid Receptor: From Addiction to Depression, and Back - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kappa Opioid Receptor Antagonists as Potential Therapeutics for Mood and Substance Use Disorders. [vivo.weill.cornell.edu]
- 7. Synthesis and Evaluation of [11C]this compound as a Novel Kappa Opioid Receptor Antagonist Radiotracer for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 11C-LY2795050 as a κ-opioid receptor antagonist radiotracer for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI Insight - Kappa opioid receptor signaling protects cartilage tissue against posttraumatic degeneration [insight.jci.org]
- 11. Determination of the in vivo selectivity of a new κ-opioid receptor antagonist PET tracer 11C-LY2795050 in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Kinetic modeling of 11C-LY2795050, a novel antagonist radiotracer for PET imaging of the kappa opioid receptor in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. Kinetic modeling of (11)C-LY2795050, a novel antagonist radiotracer for PET imaging of the kappa opioid receptor in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Rapid-Onset Anti-Stress Effects of a Kappa-Opioid Receptor Antagonist, this compound, Against Immobility in an Open Space Swim Paradigm in Male and Female Mice [frontiersin.org]
- 19. Rapid-Onset Anti-Stress Effects of a Kappa-Opioid Receptor Antagonist, this compound, Against Immobility in an Open Space Swim Paradigm in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
The Selective Kappa-Opioid Receptor Antagonist LY2795050: A Technical Overview of its Binding Affinity and Functional Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2795050 is a potent and selective antagonist of the kappa-opioid receptor (KOR), a G protein-coupled receptor implicated in a range of neurological and psychiatric conditions, including depression, anxiety, and addiction. This document provides a comprehensive technical guide to the binding affinity and functional characteristics of this compound at the KOR. Detailed methodologies for key experimental assays are presented, alongside a quantitative summary of its binding and antagonist potencies. Furthermore, signaling pathways associated with KOR activation and antagonism are illustrated to provide a clear mechanistic context.
Quantitative Binding Affinity and Antagonist Potency
The binding affinity of this compound for the kappa-opioid receptor has been determined through radioligand competition binding assays. These studies demonstrate that this compound exhibits a high affinity for the human KOR. The antagonist potency has been quantified in functional assays, confirming its ability to block KOR-mediated signaling.
Table 1: Binding Affinity (Ki) and Antagonist Potency (Kb) of this compound for Human Opioid Receptors
| Receptor | Ki (nM) | Kb (nM) | Selectivity (over KOR) |
| Kappa (KOR) | 0.72[1][2][3][4] | 0.63[1][4] | - |
| Mu (MOR) | 25.8[2] | 6.8[2] | ~36-fold |
| Delta (DOR) | 153[2] | 83.3[2] | ~212-fold |
Data derived from studies using cloned human opioid receptors.
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor.
-
Radioligand: [³H]U-69,593, a selective KOR agonist.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Incubation: In a final volume of 1 mL of assay buffer, incubate cell membranes (approximately 20 µg of protein) with a fixed concentration of [³H]U-69,593 (e.g., 0.4 nM) and varying concentrations of this compound.[5]
-
Equilibrium: Incubate the mixture at 25°C for 60 minutes to allow the binding to reach equilibrium.[5]
-
Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow.
[³⁵S]GTPγS Binding Assay
This functional assay measures G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation. To determine the antagonist properties of this compound, its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding is measured.
Materials:
-
Cell Membranes: Membranes from CHO cells stably expressing the human KOR.
-
Agonist: A KOR agonist such as U-50,488.
-
Antagonist: this compound.
-
[³⁵S]GTPγS.
-
GDP.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Scintillation Counter.
Procedure:
-
Pre-incubation: Incubate cell membranes (approximately 15 µg) with varying concentrations of this compound in the assay buffer.
-
Agonist Stimulation: Add a fixed concentration of the KOR agonist (e.g., U-50,488) to stimulate the receptor.
-
[³⁵S]GTPγS Binding: Add 0.05 nM [³⁵S]GTPγS and 10 µM GDP to the mixture and incubate for 60 minutes at 25°C.[5]
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Determine the ability of this compound to inhibit the agonist-induced increase in [³⁵S]GTPγS binding. The antagonist potency (Kb) can be calculated from the IC50 value.
[³⁵S]GTPγS Binding Assay Workflow.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated KOR, a key event in receptor desensitization and an alternative signaling pathway. The antagonist effect of this compound is determined by its ability to block agonist-induced β-arrestin recruitment. A common method is the PathHunter assay, which utilizes enzyme fragment complementation.
Materials:
-
Cells: A cell line (e.g., U2OS or CHO) engineered to co-express the KOR fused to a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Agonist: A KOR agonist.
-
Antagonist: this compound.
-
Substrate: A chemiluminescent substrate for the complemented enzyme.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the engineered cells in a microplate and incubate overnight.
-
Antagonist Incubation: Add varying concentrations of this compound to the cells and incubate.
-
Agonist Stimulation: Add a fixed concentration of the KOR agonist to induce receptor activation and subsequent β-arrestin recruitment.
-
Enzyme Complementation: The proximity of the KOR and β-arrestin upon recruitment allows the two enzyme fragments to complement, forming an active enzyme.
-
Signal Detection: Add the chemiluminescent substrate and measure the light output using a luminometer.
-
Data Analysis: Quantify the inhibitory effect of this compound on the agonist-induced luminescent signal to determine its antagonist potency.
β-Arrestin Recruitment Assay Workflow.
Signaling Pathways
This compound, as a KOR antagonist, functions by blocking the downstream signaling cascades typically initiated by agonist binding to the receptor. These pathways primarily involve G protein-dependent and β-arrestin-dependent mechanisms.
G Protein-Dependent Signaling
Upon agonist activation, the KOR couples to inhibitory G proteins (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effectors. This compound prevents this cascade by occupying the receptor and preventing the conformational change required for G protein activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of [11C]this compound as a Novel Kappa Opioid Receptor Antagonist Radiotracer for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. giffordbioscience.com [giffordbioscience.com]
LY2795050: A Technical Guide to its Selectivity for Kappa vs. Mu Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of LY2795050, a selective kappa opioid receptor (KOR) antagonist. The document summarizes key quantitative data, outlines detailed experimental methodologies for its characterization, and visualizes relevant pathways and workflows to offer a comprehensive resource for researchers in pharmacology and drug development.
Quantitative Selectivity Profile of this compound
This compound demonstrates a high affinity and selectivity for the kappa opioid receptor over the mu and delta opioid receptors. The following tables summarize the in vitro binding affinities and functional antagonist potencies, as well as the in vivo selectivity profile.
Table 1: In Vitro Binding Affinity and Functional Antagonist Potency of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) | Antagonist Potency (Kb, nM) |
| Kappa Opioid Receptor (KOR) | 0.72[1][2][3][4] | 0.63[3][4] |
| Mu Opioid Receptor (MOR) | 25.8[2][3][4] | 6.8[3][4] |
| Delta Opioid Receptor (DOR) | 153[2][3][4] | 83.3[3][4] |
Table 2: In Vitro and In Vivo Selectivity of this compound for KOR vs. MOR
| Selectivity Measurement | Value |
| In Vitro KOR/MOR Binding Selectivity (Ki MOR / Ki KOR) | ~36-fold[2][5] |
| In Vivo KOR/MOR Selectivity (ED50 MOR / ED50 KOR) | 7.6-fold[5] |
Experimental Protocols
The characterization of this compound's selectivity for opioid receptors involves several key in vitro and in vivo experiments. The methodologies described below are based on standard practices in opioid receptor pharmacology and information from studies involving this compound.
Radioligand Competition Binding Assays
These assays are performed to determine the binding affinity (Ki) of this compound for the different opioid receptor subtypes. The general workflow for this assay is depicted below.
Detailed Methodology:
-
Membrane Preparation: Crude membrane fractions are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the cloned human mu, delta, or kappa opioid receptor.
-
Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, pH 7.4.
-
Incubation: In a 96-well plate, the cell membranes (typically 10-20 µg of protein) are incubated with a fixed concentration of a non-selective opioid radioligand (e.g., [³H]diprenorphine) and varying concentrations of this compound. The incubation is carried out at room temperature for a specified period (e.g., 60-90 minutes) to reach equilibrium.
-
Non-specific Binding: To determine non-specific binding, a high concentration of a non-labeled opioid ligand, such as naltrexone, is added to a set of wells.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer.
-
Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
[³⁵S]GTPγS Functional Assays
This functional assay is used to determine the antagonist potency (Kb) of this compound by measuring its ability to inhibit agonist-stimulated G-protein activation.
Detailed Methodology:
-
Membrane Preparation: Similar to the binding assays, membranes are prepared from cells expressing the opioid receptor of interest.
-
Assay Buffer: The assay buffer typically contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.
-
Incubation: Cell membranes are pre-incubated with various concentrations of this compound. Following the pre-incubation, a fixed concentration of a standard agonist for the specific receptor (e.g., U50,488 for KOR) and [³⁵S]GTPγS are added. The mixture is incubated at 30°C for a defined period (e.g., 60 minutes).
-
Basal and Non-specific Binding: Basal binding is measured in the absence of an agonist, while non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Filtration and Quantification: The assay is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC50) is determined. The antagonist potency (Kb) is then calculated using the Schild equation by performing the assay with multiple concentrations of the agonist in the presence of different concentrations of this compound.
Signaling Pathways of Kappa and Mu Opioid Receptors
Both kappa and mu opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gi/o proteins. Upon activation by an agonist, these receptors initiate a signaling cascade that leads to various cellular effects. This compound, as an antagonist, blocks these downstream effects at the KOR.
References
- 1. Synthesis and evaluation of 11C-LY2795050 as a κ-opioid receptor antagonist radiotracer for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of [11C]this compound as a Novel Kappa Opioid Receptor Antagonist Radiotracer for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Rapid-Onset Anti-Stress Effects of a Kappa-Opioid Receptor Antagonist, this compound, Against Immobility in an Open Space Swim Paradigm in Male and Female Mice [frontiersin.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
In Vitro Characterization of LY2795050: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological characterization of LY2795050, a selective antagonist of the kappa-opioid receptor (KOR). The following sections detail its binding affinity, functional antagonism, and the experimental methodologies used for its evaluation.
Core Data Presentation
The in vitro properties of this compound have been quantified through various binding and functional assays. The data presented below summarizes its high affinity and selectivity for the human kappa-opioid receptor.
Table 1: In Vitro Binding Affinity of this compound at Cloned Human Opioid Receptors
| Receptor | Kᵢ (nM) | Radioligand | Cell Line | Reference |
| Kappa (KOR) | 0.72 | [³H]Diprenorphine | Cloned human KOR | [1][2] |
| Mu (MOR) | 25.8 | [³H]Diprenorphine | Cloned human MOR | [3][4] |
| Delta (DOR) | 153 | [³H]Diprenorphine | Cloned human DOR | [3] |
Table 2: In Vitro Functional Antagonist Potency of this compound
| Receptor | Kₑ (nM) / Kₐ (nM) | Assay Type | Agonist | Reference |
| Kappa (KOR) | 0.63 | Functional Antagonism | U-69,593 | [3] |
| Mu (MOR) | 6.8 | Functional Antagonism | DAMGO | [3] |
| Delta (DOR) | 83.3 | Functional Antagonism | SNC80 | [3] |
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited for the characterization of this compound.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor (CHO-hKOR).
-
Radioligand: [³H]U-69,593 (a selective KOR agonist) or [³H]Diprenorphine (a non-selective opioid antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: High concentration of an unlabeled ligand (e.g., 10 µM U-69,593 or naloxone).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (GF/C).
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: CHO-hKOR cell membranes are prepared and protein concentration is determined.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand (final concentration ~0.5-1.0 nM), and cell membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, a high concentration of unlabeled ligand, and cell membrane suspension.
-
Compound Competition: Varying concentrations of this compound, radioligand, and cell membrane suspension.
-
-
Incubation: Incubate the plates for 60 minutes at 25°C to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through GF/C glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
[³⁵S]GTPγS Binding Functional Assay
This functional assay measures the ability of a compound to modulate G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation by an agonist. As an antagonist, this compound is evaluated for its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.
Materials:
-
Cell Membranes: Membranes from CHO cells stably expressing the human KOR (CHO-hKOR).
-
Radioligand: [³⁵S]GTPγS.
-
Agonist: A known KOR agonist (e.g., U-69,593).
-
Test Compound: this compound.
-
GDP: Guanosine diphosphate.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: High concentration of unlabeled GTPγS (10 µM).
-
96-well microplates.
-
Glass fiber filters (GF/C).
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the following in a final volume of 1 mL:
-
Cell membranes (approximately 15 µg of protein).
-
Assay buffer containing GDP (10 µM).
-
A fixed concentration of the KOR agonist (e.g., EC₅₀ concentration of U-69,593).
-
Varying concentrations of this compound.
-
For basal binding, no agonist or antagonist is added.
-
For agonist-stimulated binding, only the agonist is added.
-
-
Pre-incubation: Pre-incubate the plate for 15 minutes at 30°C.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to a final concentration of approximately 0.05 nM to start the reaction.
-
Incubation: Incubate the plate for 60 minutes at 25°C.
-
Filtration and Washing: Terminate the incubation by rapid filtration through GF/C filters, followed by washing with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Determine the agonist-stimulated [³⁵S]GTPγS binding.
-
Plot the percentage of inhibition of agonist-stimulated binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value for this compound.
-
Calculate the antagonist dissociation constant (Kₑ) using the Schild equation: Kₑ = [Antagonist] / (Dose Ratio - 1), where the dose ratio is the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist.
-
Visualizations
Kappa-Opioid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the kappa-opioid receptor and the antagonistic action of this compound.
Experimental Workflow: Radioligand Competition Binding Assay
The diagram below outlines the key steps in the radioligand competition binding assay.
Logical Relationship: Determination of Antagonist Potency (Kₑ)
The following diagram illustrates the logical flow for determining the antagonist potency (Kₑ) of this compound using a functional assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic modeling of 11C-LY2795050, a novel antagonist radiotracer for PET imaging of the kappa opioid receptor in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonist for the Kappa Opioid Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]
preclinical studies of LY2795050 in rodent models
An In-Depth Technical Guide to the Preclinical Evaluation of LY2795050 in Rodent Models
Introduction
This compound is a selective, short-acting antagonist of the kappa-opioid receptor (KOR).[1] The KOR system, along with its endogenous ligand dynorphin, is implicated in the pathophysiology of stress, depression, anxiety, and substance abuse disorders.[2][3][4] Antagonism of the KOR is therefore a promising therapeutic strategy for central nervous system dysfunctions.[1] This technical guide provides a comprehensive overview of the , focusing on its binding characteristics, pharmacokinetic profile, and behavioral effects. Detailed experimental protocols and data are presented to support researchers and professionals in the field of drug development.
Mechanism of Action: KOR Antagonism
This compound exerts its effects by competitively blocking the kappa-opioid receptor, thereby preventing the binding of endogenous agonists like dynorphin. KOR activation, particularly in brain regions associated with reward and mood, leads to aversive and depressant-like states, partly by suppressing dopamine and serotonin release.[5] By antagonizing KOR, this compound disinhibits these neurotransmitter systems, which is hypothesized to underlie its anti-stress and antidepressant-like effects.
Caption: KOR antagonism by this compound blocks dynorphin-mediated signaling.
Quantitative Data Summary
The following tables summarize the binding affinity, antagonist potency, and in vivo behavioral effects of this compound observed in preclinical studies.
Table 1: In Vitro Receptor Binding Affinity and Antagonist Potency
This table presents the binding affinity (Ki) and antagonist potency (Kb) of this compound for cloned human opioid receptors. Lower values indicate higher affinity and potency.
| Receptor | Binding Affinity (Ki, nM) | Antagonist Potency (Kb, nM) | Selectivity (KOR vs. MOR/DOR) |
| Kappa (KOR) | 0.72[1][3][6][7] | 0.63[6][7][8] | - |
| Mu (MOR) | 25.8[6][7][9] | 6.8[6][7][8] | >35-fold over MOR[3][10] |
| Delta (DOR) | 153[6][7] | 83.3[6][7][8] | >212-fold over DOR[10] |
Table 2: In Vivo Efficacy in Rodent Behavioral Models
This table details the doses and outcomes of this compound in behavioral paradigms using C57BL/6J mice.
| Behavioral Assay | Animal Model | This compound Dose (i.p.) | Pretreatment Time | Key Finding |
| KOR Agonist-Induced Locomotor Depression | Male Mice | 0.32 mg/kg | 15 min | Prevented locomotor depressant effects of KOR agonist U50,488.[6][8] |
| Male Mice | 0.32 mg/kg | 3 or 24 hrs | Ineffective, indicating a short duration of action (<3 h).[6] | |
| Male Mice | 0.032 mg/kg | 15 min | Inactive, demonstrating dose-dependence.[6] | |
| Open Space Swim (OSS) Stress Paradigm | Male Mice | 0.32 mg/kg | 1 min | Decreased immobility.[6] |
| Male & Female Mice | 0.32 mg/kg | 15 min | Decreased immobility in both sexes.[6] | |
| Male & Female Mice | 0.032 mg/kg | 15 min | Inactive in the OSS assay.[6] |
Experimental Protocols
Detailed methodologies for key preclinical evaluations of this compound are provided below.
In Vitro Radioligand Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound for opioid receptors.
-
Objective: To measure the ability of this compound to displace a radiolabeled ligand from cloned human kappa, mu, and delta opioid receptors.
-
Materials:
-
Procedure:
-
Receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
A parallel set of tubes containing the radioligand and a high concentration of naltrexone is used to determine non-specific binding.
-
Following incubation to equilibrium, the mixture is rapidly filtered to separate bound from free radioligand.
-
The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data are analyzed using non-linear regression to calculate the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Ex Vivo Brain Tissue Distribution in Rodents
This protocol assesses the brain uptake and regional distribution of this compound.
Caption: Workflow for ex vivo rodent biodistribution studies.
-
Objective: To quantify the concentration of this compound in different brain regions over time.
-
Animal Model: Male Sprague-Dawley rats (230-280g) or wild-type and KOR knockout mice.[2][3][4][11]
-
Procedure:
-
This compound is dissolved in saline and administered via the lateral tail vein (e.g., 1 mg/kg).[11]
-
Groups of animals are sacrificed at various time points post-injection (e.g., 10, 20, 40, 60 minutes).[11]
-
The brain is rapidly removed, and specific regions like the striatum (high KOR density) and cerebellum (low KOR density) are dissected and weighed.[11]
-
Tissue samples are homogenized in four volumes (w/v) of acetonitrile containing 0.1% formic acid.[11]
-
The homogenate is centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS).[2][3][11]
-
This compound is detected by monitoring the precursor-to-product ion transition (m/z 408.3 to 259.9).[11]
-
Concentrations are determined by comparing against a standard curve prepared from brain tissue of untreated rats.[11]
-
-
Results: These studies showed that this compound has rapid brain uptake followed by a relatively fast washout.[11] It also showed differential distribution, with higher concentrations in the KOR-rich striatum compared to the cerebellum.[11]
KOR Agonist-Induced Locomotor Depression
This protocol evaluates the ability of this compound to block the behavioral effects of a KOR agonist.
Caption: Experimental workflow for the locomotor depression assay.
-
Objective: To assess the in vivo KOR antagonist activity of this compound.
-
Apparatus: Rectangular transparent plastic cages equipped with perpendicular photocell beams to detect movement (beam breaks).[8]
-
Procedure:
-
Mice are divided into groups (e.g., Vehicle + Vehicle, Vehicle + U50,488, this compound + U50,488).
-
Mice are pretreated with this compound or vehicle via intraperitoneal (i.p.) injection.[6]
-
After the specified pretreatment time (e.g., 15 min, 3 h, 24 h), mice are injected with the KOR agonist U50,488 (10 mg/kg) or vehicle.[6]
-
Immediately following the second injection, each mouse is placed individually into a locomotor activity cage.[8]
-
Horizontal locomotor activity (number of beam breaks) is recorded for a set duration (e.g., 90 minutes).[8]
-
Data are analyzed to determine if pretreatment with this compound prevents the locomotor depression typically caused by U50,488.
-
Conclusion
Preclinical studies in rodent models have established this compound as a potent and selective KOR antagonist with a rapid onset and short duration of action.[6] In vitro assays confirm its high affinity for the KOR with significant selectivity over MOR and DOR.[3][6][7] In vivo studies in rats demonstrate that the compound readily enters the brain and distributes to KOR-rich regions.[11] Behavioral studies in mice show that this compound effectively and dose-dependently blocks the effects of a KOR agonist and exhibits anti-stress effects in the open space swim paradigm.[6] Collectively, these findings validate the mechanism of action and provide a strong rationale for the clinical development of this compound for neuropsychiatric disorders. The detailed data and protocols presented herein serve as a valuable resource for researchers continuing to investigate this and similar compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and evaluation of 11C-LY2795050 as a κ-opioid receptor antagonist radiotracer for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of [11C]this compound as a Novel Kappa Opioid Receptor Antagonist Radiotracer for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 6. frontiersin.org [frontiersin.org]
- 7. Rapid-Onset Anti-Stress Effects of a Kappa-Opioid Receptor Antagonist, this compound, Against Immobility in an Open Space Swim Paradigm in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Rapid-Onset Anti-Stress Effects of a Kappa-Opioid Receptor Antagonist, this compound, Against Immobility in an Open Space Swim Paradigm in Male and Female Mice [frontiersin.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Kinetic modeling of 11C-LY2795050, a novel antagonist radiotracer for PET imaging of the kappa opioid receptor in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
The Selective Kappa Opioid Receptor Antagonist LY2795050: A Technical Overview of its Interaction with the Dynorphin/KOR System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynorphin/kappa opioid receptor (KOR) system is a critical modulator of mood, stress, and reward pathways in the central nervous system.[1][2][3] Dysregulation of this system has been implicated in a range of psychiatric and neurological disorders, including depression, anxiety, and substance use disorders.[2][4][5] LY2795050 has emerged as a potent and selective antagonist of the KOR, offering a valuable pharmacological tool for investigating the therapeutic potential of KOR antagonism.[6][7] This technical guide provides an in-depth analysis of this compound's effects on the dynorphin/KOR system, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows.
Core Properties of this compound
This compound, chemically identified as (3-chloro-4-(4-(((2S)-2-pyridin-3-ylpyrrolidin-1-yl)methyl) phenoxy)benzamide)), is a short-acting, selective KOR antagonist.[6][7][8] Its high affinity and selectivity for the KOR over other opioid receptors make it a precise tool for studying the physiological and behavioral consequences of KOR blockade.[9][10]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Binding Affinity and Antagonist Potency of this compound at Human Opioid Receptors [7][11]
| Receptor | Binding Affinity (Ki, nM) | Antagonist Potency (Kb, nM) |
| Kappa (KOR) | 0.72 | 0.63 |
| Mu (MOR) | 25.8 | 6.8 |
| Delta (DOR) | 153 | 83.3 |
Table 2: In Vivo Receptor Occupancy of this compound in Rhesus Monkeys [10][12]
| Receptor | ED50 (µg/kg) |
| Kappa (KOR) | 15.6 |
| Mu (MOR) | 119 |
Table 3: In Vivo Behavioral Effects of this compound in Mice [7]
| Behavioral Assay | Animal Model | Dose (mg/kg, i.p.) | Effect |
| Locomotor Activity | C57BL/6J Mice | 0.32 | Prevented U50,488-induced locomotor depression |
| Open Space Swim | C57BL/6J Mice | 0.32 | Decreased immobility |
| Forced Swim Test | C57BL/6J Male Mice | 0.1 | Decreased immobility |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize the effects of this compound.
In Vitro Radioligand Competition Binding Assay
This assay measures the binding affinity of a compound to a specific receptor.[4][9]
Protocol:
-
Membrane Preparation: Prepare cell membranes from cell lines expressing cloned human kappa, mu, or delta opioid receptors.
-
Incubation: Incubate the cell membranes with a specific radioligand (e.g., [3H]U-69,593 for KOR) and varying concentrations of the unlabeled competitor drug (this compound).
-
Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay determines the ability of a compound to act as an agonist, antagonist, or inverse agonist at a G protein-coupled receptor (GPCR).[13][14]
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the KOR.
-
Incubation: Incubate the membranes with GDP, the test compound (this compound), a KOR agonist (e.g., U-50,488), and [35S]GTPγS.
-
Reaction Termination: Stop the reaction by rapid filtration.
-
Detection: Measure the amount of [35S]GTPγS bound to the G proteins using a scintillation counter.
-
Data Analysis: To assess antagonist activity, measure the ability of this compound to inhibit agonist-stimulated [35S]GTPγS binding. The antagonist dissociation constant (Kb) can be determined from these data.[15]
Forced Swim Test (FST)
The FST is a rodent behavioral test used to screen for antidepressant-like activity.[16][17][18][19]
Protocol:
-
Apparatus: Use a transparent cylindrical container (e.g., 50 cm high, 20 cm diameter) filled with water (24-30°C) to a depth where the animal cannot touch the bottom.[16][19]
-
Acclimation: Allow animals to acclimate to the testing room.
-
Pre-test (for rats): On the first day, place the rat in the water for 15 minutes.[20]
-
Test: 24 hours after the pre-test (for rats) or on the single test day (for mice), administer the test compound (this compound) or vehicle. After a specified pretreatment time, place the animal in the water for a 5-6 minute session.[7][18]
-
Scoring: Record the duration of immobility, defined as the time the animal spends floating with only minor movements necessary to keep its head above water.
-
Data Analysis: Compare the immobility time between the drug-treated and vehicle-treated groups. A significant decrease in immobility is indicative of an antidepressant-like effect.[18]
Visualizations
The following diagrams illustrate key concepts related to the dynorphin/KOR system and the experimental evaluation of this compound.
Figure 1: KOR Signaling Pathway and this compound Antagonism.
Figure 2: Experimental Workflow for this compound Characterization.
Conclusion
This compound is a well-characterized, potent, and selective KOR antagonist. Its pharmacological profile, established through a combination of in vitro and in vivo studies, demonstrates its utility as a research tool and a potential therapeutic agent. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for scientists and researchers working to further elucidate the role of the dynorphin/KOR system in health and disease and to advance the development of novel KOR-targeted therapeutics.
References
- 1. 11C-LY2795050 as a novel antagonist tracer for PET scan of the kappa (κ) and mu (µ) opioid receptors | Iranian Chemist [irchemist.com]
- 2. Dynorphin/Kappa Opioid Receptor Signaling in Preclinical Models of Alcohol, Drug, and Food Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of the dynorphin/κ opioid receptor system in anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 11C-LY2795050 as a κ-opioid receptor antagonist radiotracer for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Rapid-Onset Anti-Stress Effects of a Kappa-Opioid Receptor Antagonist, this compound, Against Immobility in an Open Space Swim Paradigm in Male and Female Mice [frontiersin.org]
- 8. Rapid-Onset Anti-Stress Effects of a Kappa-Opioid Receptor Antagonist, this compound, Against Immobility in an Open Space Swim Paradigm in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of [11C]this compound as a Novel Kappa Opioid Receptor Antagonist Radiotracer for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of the In vivo Selectivity of a new Kappa Opioid Receptor Antagonist PET Tracer [11C]this compound in the Rhesus Monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Determination of the in vivo selectivity of a new κ-opioid receptor antagonist PET tracer 11C-LY2795050 in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. animal.research.wvu.edu [animal.research.wvu.edu]
- 17. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lasa.co.uk [lasa.co.uk]
- 19. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Pharmacokinetics of LY2795050: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of LY2795050, a selective kappa-opioid receptor (KOR) antagonist. The information is compiled from preclinical and clinical studies, with a focus on quantitative data and detailed experimental methodologies.
Core Pharmacokinetic Properties
This compound has been primarily investigated as a positron emission tomography (PET) imaging agent, [11C]this compound, for quantifying KOR in the brain. Its pharmacokinetic profile is characterized by rapid central nervous system (CNS) penetration, favorable kinetics for imaging, and a moderate rate of peripheral metabolism.
Table 1: In Vitro Receptor Binding Affinities of this compound[1][2][3][4]
| Receptor | Binding Affinity (Ki, nM) |
| Kappa Opioid Receptor (KOR) | 0.72 |
| Mu Opioid Receptor (MOR) | 25.8 |
| Delta Opioid Receptor (DOR) | 153 |
Table 2: In Vivo Receptor Occupancy of this compound in Rhesus Monkeys[4]
| Receptor | Effective Dose 50 (ED50, µg/kg) |
| KOR | 15.6 |
| MOR | 119 |
Table 3: Pharmacokinetic Parameters of [11C]this compound in Rhesus Monkeys[5][6]
| Parameter | Value |
| Peripheral Metabolism (% parent compound at 30 min) | ~40% |
| Brain Uptake Kinetics (regional activity peak times) | < 20 minutes |
Experimental Protocols
In Vitro Radioligand Competition Binding Assays
The in vitro binding affinity of this compound was determined using radioligand competition binding assays.[1][2] While the specific radioligands used are not detailed in the provided results, this standard technique involves incubating the compound of interest (this compound) at various concentrations with cell membranes expressing the target receptors (KOR, MOR, DOR) and a radiolabeled ligand known to bind to that receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Ex Vivo Tissue Concentration Analysis in Rodents
Microdosing studies in Sprague-Dawley rats were conducted to assess brain uptake and distribution.[1]
-
Dosing: this compound was administered intravenously at a dose of 3 µg/kg.
-
Sample Collection: Brain tissue (striatum and cerebellum) was collected at various time points post-injection.
-
Sample Preparation: Four volumes of acetonitrile containing 0.1% formic acid were added to the tissue samples, which were then homogenized using an ultrasonic probe and centrifuged. The supernatant was diluted for analysis.
-
LC-MS/MS Analysis: An Agilent model 1200 HPLC system coupled with an API 4000 mass spectrometer was used.
-
Column: C18 column (2.1 × 50 mm).
-
Mobile Phase: 22% acetonitrile with 0.1% formic acid.
-
Detection: Monitoring the precursor to product ion transition with a mass to charge ratio (m/z) of 408.3 to 259.9.
-
PET Imaging Studies in Rhesus Monkeys
-
Animal Preparation: Rhesus monkeys were immobilized with ketamine and anesthetized with isoflurane. An indwelling port was placed in a femoral artery for blood sampling.[3]
-
Radiotracer Administration: [11C]this compound was administered via an infusion pump over 1 minute.[3]
-
PET Scanning: A Focus 220 scanner was used. A 10-minute transmission scan for attenuation correction was performed before radiotracer injection. Emission data were collected for 120 minutes.[3]
-
Arterial Blood Sampling: Arterial blood samples were collected to measure the input function.
PET Imaging Studies in Humans
-
Subjects: Healthy human subjects were enrolled in test-retest studies.[4]
-
Radiotracer Administration: Subjects underwent two 90-minute PET scans with [11C]this compound on the same day.[4]
-
Image Analysis: The two-tissue compartment (2TC) model and multilinear analysis-1 (MA1) were identified as appropriate for quantifying [11C]this compound binding parameters in the human brain.[4][5]
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound as a KOR antagonist.
Experimental Workflow for Preclinical Pharmacokinetic Assessment
References
- 1. Synthesis and Evaluation of [11C]this compound as a Novel Kappa Opioid Receptor Antagonist Radiotracer for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 11C-LY2795050 as a κ-opioid receptor antagonist radiotracer for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Test-retest reproducibility of binding parameters in humans with 11C-LY2795050, an antagonist PET radiotracer for the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic modeling of (11)C-LY2795050, a novel antagonist radiotracer for PET imaging of the kappa opioid receptor in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to LY2795050 for Depression and Anxiety Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY2795050 is a potent and selective antagonist of the kappa-opioid receptor (KOR) that has garnered significant interest for its potential therapeutic application in mood and anxiety disorders. This technical guide provides a comprehensive overview of this compound, consolidating key preclinical and clinical research findings. It details the compound's mechanism of action, binding affinity and selectivity, pharmacokinetic profile, and efficacy in established animal models of depression and anxiety. Furthermore, this guide outlines detailed experimental protocols for researchers investigating this compound and its radiolabeled counterpart, [11C]this compound, a valuable tool for in vivo imaging of KOR in the human brain.
Introduction
The kappa-opioid receptor (KOR) and its endogenous ligand, dynorphin, are key components of the brain's response to stress. Dysregulation of the KOR system has been implicated in the pathophysiology of major depressive disorder (MDD) and anxiety disorders.[1] KOR antagonists, such as this compound, represent a novel therapeutic strategy by blocking the effects of dynorphin, thereby mitigating stress-induced negative affective states. This compound is a short-acting, selective KOR antagonist that has demonstrated promising antidepressant- and anxiolytic-like effects in preclinical studies.[2][3] Its development as a positron emission tomography (PET) radiotracer, [11C]this compound, has further enabled the investigation of KOR's role in human psychopathology.[1][3]
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to and blocking the activation of the KOR, a G protein-coupled receptor (GPCR).[1] Under normal physiological conditions, the binding of dynorphin to KOR initiates a signaling cascade that contributes to dysphoria, anhedonia, and other negative affective states associated with stress. By antagonizing this interaction, this compound is hypothesized to alleviate these symptoms.
Figure 1: Simplified signaling pathway of the Kappa-Opioid Receptor and the antagonistic action of this compound.
Quantitative Data
Binding Affinity and Selectivity
This compound exhibits high affinity for the human KOR with notable selectivity over other opioid receptors. The binding affinities (Ki) are summarized in the table below.
| Receptor | Binding Affinity (Ki, nM) | Reference |
| Kappa-Opioid Receptor (KOR) | 0.72 | [1] |
| Mu-Opioid Receptor (MOR) | 25.8 | [1] |
| Delta-Opioid Receptor (DOR) | 153 | [4] |
| Table 1: In vitro binding affinities of this compound for human opioid receptors. |
Preclinical Efficacy in Depression Models
The antidepressant-like effects of this compound have been evaluated in the open space swim paradigm, a mouse model of behavioral despair.
| Species | Model | Dose (mg/kg, i.p.) | Effect | Reference |
| Mouse (C57BL/6J) | Open Space Swim | 0.32 | Decreased immobility time | [2] |
| Table 2: Efficacy of this compound in a preclinical model of depression-like behavior. |
Pharmacokinetics
Limited pharmacokinetic data is available from preclinical and early clinical studies. In rhesus monkeys, [11C]this compound demonstrated a moderate rate of metabolism, with approximately 40% of the parent compound remaining at 30 minutes post-injection.[1][3] The tracer readily crosses the blood-brain barrier, with peak brain uptake occurring within 20 minutes.[1][3]
Experimental Protocols
Preclinical Behavioral Assessment: Open Space Swim Test
This protocol is adapted from studies evaluating the antidepressant-like effects of this compound in mice.[2]
References
- 1. Synthesis and Evaluation of [11C]this compound as a Novel Kappa Opioid Receptor Antagonist Radiotracer for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Synthesis and evaluation of 11C-LY2795050 as a κ-opioid receptor antagonist radiotracer for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiosynthesis of [11C]this compound for Preclinical and Clinical PET Imaging Using Cu(II)-Mediated Cyanation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with LY2795050
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of LY2795050, a selective kappa-opioid receptor (KOR) antagonist, for in vivo research. Detailed protocols for common behavioral assays in mice, alongside key quantitative data and a summary of its mechanism of action, are presented to facilitate the design and execution of preclinical studies.
Mechanism of Action
This compound is a potent and selective antagonist of the kappa-opioid receptor (KOR).[1] In vivo, it acts by blocking the binding of endogenous KOR agonists, such as dynorphin, to the receptor. This antagonism modulates downstream signaling pathways, including those involving dopamine and serotonin, which are implicated in mood, stress, and reward.[2] The therapeutic potential of this compound is being investigated for various central nervous system disorders.
Quantitative Data Summary
The following tables summarize the key in vitro binding affinities and in vivo efficacy data for this compound.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor | Kᵢ (nM) |
| Kappa Opioid Receptor (KOR) | 0.72[1][3] |
| Mu Opioid Receptor (MOR) | 25.8[3] |
| Delta Opioid Receptor (DOR) | 153[4] |
Table 2: In Vivo Efficacy (ED₅₀) of this compound in Rhesus Monkeys
| Receptor Target | ED₅₀ (µg/kg) |
| Kappa Opioid Receptor (KOR) | 15.6[3][5] |
| Mu Opioid Receptor (MOR) | 119[3][5] |
Experimental Protocols
Formulation of this compound for In Vivo Studies
For intraperitoneal (i.p.) injection in mice, this compound can be dissolved in a vehicle of 5% ethanol, 10% Tween 80, and 85% sterile water by volume.[6] It is recommended to prepare the solution fresh, within approximately 2 hours of use.[6]
Forced Swim Test (FST) in Mice
The Forced Swim Test is a common behavioral assay to assess antidepressant-like activity.
Materials:
-
This compound solution
-
Vehicle solution
-
C57BL/6J mice (or other appropriate strain)
-
Cylindrical water tanks (e.g., 25 cm tall, 10 cm diameter)
-
Water at 23-25°C
-
Timers
-
Video recording equipment (optional, but recommended for unbiased scoring)
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 0.1 mg/kg to 0.32 mg/kg) or vehicle via i.p. injection. A pretreatment time of 15 to 30 minutes is often effective.[1][6]
-
Swim Session: Gently place each mouse into a cylinder filled with water (approximately 15 cm deep) for a 6-minute session.[7][8][9] The water depth should be sufficient to prevent the mouse from touching the bottom with its tail or paws.
-
Observation and Scoring: During the last 4 minutes of the 6-minute session, record the total time the mouse remains immobile.[9] Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
Data Analysis: Compare the immobility time between the this compound-treated group and the vehicle-treated group. A significant decrease in immobility time in the treated group is indicative of an antidepressant-like effect.
Locomotor Activity Test in Mice
This test is crucial to rule out confounding effects of the compound on general motor activity when interpreting results from other behavioral tests like the FST.
Materials:
-
This compound solution
-
Vehicle solution
-
C57BL/6J mice (or other appropriate strain)
-
Open field arenas equipped with automated photobeam detection systems or video tracking software.
Procedure:
-
Acclimation: Acclimate the mice to the testing room as described for the FST.
-
Drug Administration: Administer this compound (e.g., 0.32 mg/kg) or vehicle via i.p. injection.[6] A 15-minute pretreatment time is typically used.[6]
-
Test Session: Place each mouse individually into the center of the open field arena.
-
Data Collection: Record locomotor activity for a specified duration, typically 60-90 minutes.[6] Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
-
Data Analysis: Compare the locomotor activity parameters between the this compound-treated and vehicle-treated groups. This compound at effective doses in the FST has been shown not to significantly alter locomotor activity on its own.[6] This test can also be used to assess the ability of this compound to block the locomotor-depressant effects of a KOR agonist like U50,488.[6]
Visualizations
Caption: Kappa-Opioid Receptor Signaling Pathway.
Caption: In Vivo Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Determination of the in vivo selectivity of a new κ-opioid receptor antagonist PET tracer 11C-LY2795050 in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Rapid-Onset Anti-Stress Effects of a Kappa-Opioid Receptor Antagonist, this compound, Against Immobility in an Open Space Swim Paradigm in Male and Female Mice [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Rapid-Onset Anti-Stress Effects of a Kappa-Opioid Receptor Antagonist, this compound, Against Immobility in an Open Space Swim Paradigm in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Behavioural despair test - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Dissolution of LY2795050 for Injection
These application notes are intended for researchers, scientists, and drug development professionals working with the selective kappa-opioid receptor (KOR) antagonist, LY2795050. Proper dissolution is critical for ensuring the bioavailability and efficacy of this compound in both in vitro and in vivo studies.
Compound Information
-
Compound Name: this compound
-
Mechanism of Action: A potent and selective antagonist of the kappa-opioid receptor (KOR).[1][2][3] It has a high binding affinity for KOR with a Ki value of 0.72 nM.[1]
-
Primary Research Area: Central nervous system disorders, including depression, anxiety, and substance abuse.[3]
Solubility Data
This compound is sparingly soluble in aqueous solutions and requires specific solvent systems for complete dissolution, especially for preparing stock solutions and formulations for injection. The following table summarizes the solubility of this compound in various solvents and vehicle systems.
| Solvent/Vehicle System | Maximum Concentration | Observations | Reference |
| Dimethyl Sulfoxide (DMSO) | 50.0 mg/mL | - | [2] |
| Saline | 1.0 mg/mL | Used for initial dissolution before further dilution for rodent studies. | [4][5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Results in a clear solution. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Results in a clear solution. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Results in a clear solution. | [1] |
Experimental Protocols for Dissolution for Injection
The choice of solvent system will depend on the specific experimental requirements, such as the desired concentration, route of administration, and tolerance of the animal model to the vehicle.
Protocol 1: Saline-Based Formulation (for low concentrations)
This protocol is suitable for preparing low-concentration formulations of this compound for intravenous injection in rodents.[4][5]
Materials:
-
This compound powder
-
Sterile Saline (0.9% sodium chloride)
Procedure:
-
Weigh the desired amount of this compound.
-
Add a small volume of sterile saline to the powder to create a paste.
-
Gradually add the remaining volume of saline while vortexing or sonicating until the compound is completely dissolved. For example, 1 mg of this compound can be dissolved in 1 mL of saline.[4][5]
-
If necessary, this initial solution can be further diluted to the final desired concentration using sterile saline.[4][5]
-
Visually inspect the solution to ensure it is clear and free of particulates before injection.
Protocol 2: Co-Solvent Formulation (for higher concentrations)
This protocol is recommended for achieving higher concentrations of this compound suitable for various routes of administration.[1]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% sodium chloride)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a final solution of 2.5 mg/mL, a 25 mg/mL stock in DMSO can be used.[1]
-
To prepare a 1 mL working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300.[1]
-
Mix the DMSO and PEG300 solution thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is formed.[1]
-
Add 450 µL of sterile saline to the mixture to reach the final volume of 1 mL.[1]
-
Vortex the final solution until it is clear and fully dissolved. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Signaling Pathway and Experimental Workflow
This compound acts as an antagonist at the kappa-opioid receptor, which is a G-protein coupled receptor (GPCR). The following diagrams illustrate the mechanism of action and a general experimental workflow for preparing this compound for injection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Synthesis and evaluation of 11C-LY2795050 as a κ-opioid receptor antagonist radiotracer for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Synthesis and Evaluation of [11C]this compound as a Novel Kappa Opioid Receptor Antagonist Radiotracer for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for [11C]LY2795050 PET Imaging in Nonhuman Primates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of [11C]LY2795050 as a selective antagonist radiotracer for imaging kappa opioid receptors (KOR) in nonhuman primates using positron emission tomography (PET).
Introduction
[11C]this compound is a potent and selective antagonist for the kappa opioid receptor (KOR), which is implicated in a variety of neuropsychiatric disorders, including depression, anxiety, and substance abuse.[1][2] PET imaging with [11C]this compound allows for the in vivo quantification and assessment of KOR distribution and occupancy in the brain.[2][3] This technology is a valuable tool for understanding the role of KOR in disease pathophysiology and for the development of novel therapeutics targeting this system.
Quantitative Data Summary
The following tables summarize key quantitative data related to the characteristics and performance of [11C]this compound for PET imaging in nonhuman primates.
Table 1: In Vitro and In Vivo Receptor Binding Characteristics of this compound
| Parameter | Receptor | Value | Species | Reference |
| Binding Affinity (Ki) | Kappa Opioid Receptor (KOR) | 0.72 nM | Human (cloned) | [4][5][6] |
| Mu Opioid Receptor (MOR) | 25.8 nM | Human (cloned) | [4][6] | |
| Delta Opioid Receptor (DOR) | 153 nM | Human (cloned) | [6] | |
| In Vitro Selectivity | KOR / MOR | ~36:1 | Human (cloned) | [4][6] |
| In Vivo Selectivity (ED50 ratio) | MOR / KOR | 7.6 | Rhesus Monkey | [4] |
| ED50 at KOR | - | 15.6 µg/kg | Rhesus Monkey | [4] |
| ED50 at MOR | - | 119 µg/kg | Rhesus Monkey | [4] |
Table 2: Radiosynthesis Performance of [11C]this compound
| Synthesis Method | Radiochemical Yield (non-decay corrected) | Radiochemical Purity | Molar Activity / Specific Activity | Total Synthesis Time | Reference |
| Copper-mediated Cyanation of BPin ester | 6 ± 1% | >99% | >900 mCi/µmol | ~45 min | [3] |
| Palladium-mediated Radiocyanation | 21 ± 16% | 92% | 2075 ± 1063 mCi/µmol | ~41 min | [1] |
| Palladium-mediated Radiocarbonylation | 3 ± 1% | 99% | 1870 ± 133 mCi/µmol | ~48 min | [1] |
| Automated Pd-catalyzed Cyanation (TRASIS AIO) | 28% (decay corrected) | >99% | ~2600 mCi/µmol | ~40 min | [7] |
| Palladium-catalyzed Cyanation | 12% | >99% | - | - | [2][8] |
Table 3: Pharmacokinetic Properties of [11C]this compound in Rhesus Monkeys
| Parameter | Value | Time Post-Injection | Reference |
| Parent Compound in Plasma | ~40% | 30 minutes | [2][8][9] |
| Peak Brain Uptake (SUV) | ~3.5 - 4.5 | < 20 minutes | [3][9] |
| Regional Brain Distribution | Striatum > Cortex ~ Thalamus > Cerebellum | - | [3] |
Experimental Protocols
Radiosynthesis of [11C]this compound
Several methods for the radiosynthesis of [11C]this compound have been reported. An example of an automated synthesis using a copper-mediated cyanation reaction is described below.[3]
Precursors and Reagents:
-
Arylpinacolboronate (BPin) precursor
-
[11C]Hydrogen Cyanide ([11C]HCN)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)2)
-
30% Hydrogen Peroxide (H2O2)
-
5.0 M Sodium Hydroxide (NaOH)
-
Acetic Acid
-
Acetonitrile (MeCN)
-
Water (H2O)
-
Ammonium Acetate (NH4OAc)
-
C18 Sep-Pak cartridge
Automated Synthesis Procedure:
-
[11C]HCN Trapping: [11C]HCN is trapped in a reaction vessel.
-
Cyanation Reaction: Cu(OTf)2 (4 equivalents) and the BPin precursor (1 equivalent) are added to the reaction vessel. The mixture is heated at 100 °C for 5 minutes to form the cyano intermediate.[3]
-
Hydrolysis: The intermediate is hydrolyzed by adding 0.2 mL of 30% H2O2 and 0.2 mL of 5.0 M NaOH and heating at 80 °C for 5 minutes.[3]
-
Purification: The reaction mixture is diluted with 0.4 mL of acetic acid and purified by semi-preparative HPLC.[3]
-
Formulation: The collected fraction containing [11C]this compound is reformulated using a C18 solid-phase extraction cartridge to provide the final injectable dose.[3]
Nonhuman Primate Preparation and PET Imaging
Animal Preparation:
-
Fasting: Rhesus monkeys are fasted for at least 12 hours prior to the PET scan.[10]
-
Anesthesia: Anesthesia is induced with an intramuscular injection of ketamine (e.g., 4 mg/kg) and dexmedetomidine (e.g., 0.05 mg/kg).[10]
-
Intubation and Maintenance: The animal is intubated, and anesthesia is maintained with isoflurane (e.g., 0.75-2%) in oxygen.[10]
-
Catheterization: A percutaneous catheter is placed for intravenous injection of the radiotracer and any blocking agents.[10]
-
Monitoring: Vital signs, including blood pressure, pulse oximetry, and EKG, are continuously monitored throughout the procedure. Body temperature is maintained using a warming pad.[10]
PET Scan Acquisition:
-
Scanner: Imaging is performed on a high-resolution PET scanner (e.g., Focus-220).[2][9]
-
Positioning and Attenuation Correction: A low-dose CT scan is performed for animal positioning and attenuation correction.[11]
-
Radiotracer Injection: A bolus of [11C]this compound is administered intravenously.
-
Dynamic Scan: A dynamic PET scan is acquired for 90-120 minutes.[11]
-
Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the arterial input function.[2][9]
-
Blocking Studies (for specificity confirmation): To confirm the specificity of [11C]this compound binding to KOR, a baseline scan is followed by a second scan after administration of a blocking agent. This can be a non-selective opioid antagonist like naloxone (e.g., 1 mg/kg, IV) or a selective KOR antagonist.[2][8]
Data Analysis
-
Image Reconstruction: PET images are reconstructed using appropriate algorithms (e.g., ordered subsets expectation maximization).[10]
-
Region of Interest (ROI) Definition: ROIs are delineated on co-registered magnetic resonance (MR) images for various brain regions.
-
Time-Activity Curve (TAC) Generation: TACs are generated for each ROI.
-
Kinetic Modeling: Binding parameters, such as the total distribution volume (VT), are determined using kinetic modeling with the arterial input function.[2][9] The two-tissue compartment model has been found to be suitable for analyzing [11C]this compound data.[5]
Visualizations
Kappa Opioid Receptor (KOR) Signaling Pathway
References
- 1. Strategies for the Production of [11C]this compound for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 11C-LY2795050 as a κ-opioid receptor antagonist radiotracer for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiosynthesis of [11C]this compound for Preclinical and Clinical PET Imaging Using Cu(II)-Mediated Cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the in vivo selectivity of a new κ-opioid receptor antagonist PET tracer 11C-LY2795050 in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic modeling of 11C-LY2795050, a novel antagonist radiotracer for PET imaging of the kappa opioid receptor in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of the In vivo Selectivity of a new Kappa Opioid Receptor Antagonist PET Tracer [11C]this compound in the Rhesus Monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Synthesis and Evaluation of [11C]this compound as a Novel Kappa Opioid Receptor Antagonist Radiotracer for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.upenn.edu [med.upenn.edu]
- 11. Total-body imaging of mu-opioid receptors with [11C]carfentanil in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LY2795050 Administration in Mouse Behavioral Paradigms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of LY2795050, a selective kappa-opioid receptor (KOR) antagonist, in various mouse behavioral paradigms. The protocols detailed below are based on established preclinical research and are intended to guide researchers in designing and executing studies to evaluate the behavioral effects of this compound.
Introduction to this compound
This compound is a potent and selective antagonist of the kappa-opioid receptor (KOR) with a relatively rapid onset and shorter duration of action compared to first-generation KOR antagonists.[1][2] The KOR/dynorphin system is implicated in the neurobiology of stress, mood, and substance use disorders.[1][3] Antagonism of KOR is a promising therapeutic strategy for conditions like depression, anxiety, and addiction. This compound has been shown to have high affinity for KOR (Ki = 0.72 nM) and selectivity over mu-opioid (MOR) and delta-opioid (DOR) receptors.[3][4][5]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the effects of this compound in mouse behavioral paradigms.
Table 1: Effect of this compound on Immobility in the Open Space Swim (OSS) Paradigm
| Species/Strain | Sex | Dose (mg/kg, i.p.) | Pretreatment Time | Behavioral Outcome | Reference |
| C57BL/6J Mouse | Male | 0.32 | 1 min | Decreased immobility | [2][3] |
| C57BL/6J Mouse | Female | 0.32 | 1 min | No effect on immobility | [2][3] |
| C57BL/6J Mouse | Male | 0.32 | 15 min | Decreased immobility | [2][3] |
| C57BL/6J Mouse | Female | 0.32 | 15 min | Decreased immobility | [2][3] |
| C57BL/6J Mouse | Male & Female | 0.032 | 15 min | No effect on immobility | [2][3] |
Table 2: Effect of this compound on Locomotor Activity
| Species/Strain | Sex | This compound Dose (mg/kg, i.p.) | KOR Agonist (U50,488) Dose (mg/kg) | Pretreatment Time | Behavioral Outcome | Reference |
| C57BL/6J Mouse | Male | 0.32 | 10 | 15 min | Prevented U50,488-induced locomotor depression | [1][3] |
| C57BL/6J Mouse | Male | 0.32 | 10 | 3 h | No effect on U50,488-induced locomotor depression | [1][3] |
| C57BL/6J Mouse | Male | 0.32 | 10 | 24 h | No effect on U50,488-induced locomotor depression | [1][3] |
| C57BL/6J Mouse | Male & Female | 0.032 | 10 | 15 min | Did not prevent U50,488-induced locomotor depression | [3][5] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: KOR signaling pathway under stress and the antagonistic action of this compound.
Caption: General experimental workflow for this compound administration in mouse behavioral paradigms.
Experimental Protocols
Open Space Swim (OSS) Paradigm
This paradigm is used to assess stress-coping behaviors, with immobility being a key indicator of a depressive-like state.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Cylindrical swim tank (e.g., 40 cm diameter, 40 cm height)
-
Water (23-25°C)
-
Video recording equipment
-
Animal handling supplies (gloves, etc.)
-
Dry cage with bedding for recovery
Protocol:
-
Animal Acclimation: Acclimate C57BL/6J mice to the testing room for at least 1 hour before the experiment.
-
Drug Preparation: Dissolve this compound in the vehicle to the desired concentration (e.g., 0.032 mg/mL or 0.32 mg/mL for a 10 mL/kg injection volume).
-
Administration: Administer this compound or vehicle via i.p. injection at the specified pretreatment time (e.g., 1 or 15 minutes) before the swim test.[2][3]
-
Swim Test:
-
Fill the swim tank with water to a depth of 30 cm. The water temperature should be maintained at 23-25°C.
-
Gently place the mouse into the center of the tank.
-
Record the entire 15-minute session using a video camera positioned to have a clear view of the mouse.[2]
-
-
Post-Test:
-
At the end of the 15-minute session, carefully remove the mouse from the water.
-
Thoroughly dry the mouse with a towel and place it in a clean, dry cage with fresh bedding to recover.
-
-
Data Analysis:
-
Score the video recordings for the total duration of immobility. Immobility is defined as the absence of all movement except for minor movements necessary to keep the head above water.
-
Compare the immobility times between the this compound-treated and vehicle-treated groups using appropriate statistical methods (e.g., t-test or ANOVA).
-
Forced Swim Test (FST)
The FST is a widely used behavioral assay to screen for antidepressant-like activity.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Syringes and needles for i.p. injection
-
Cylindrical beakers (e.g., 25 cm height, 10 cm diameter)
-
Water (23-25°C)
-
Video recording equipment
-
Animal handling supplies
-
Dry cage with bedding for recovery
Protocol:
-
Animal Acclimation: House mice in the testing facility for at least one week before the experiment and acclimate them to the testing room for at least 1 hour prior to the test.
-
Drug Preparation: Prepare this compound solution as described for the OSS paradigm.
-
Administration: Inject mice i.p. with this compound or vehicle 30 minutes before the test.
-
Swim Test:
-
Post-Test: Remove, dry, and house the mice as described in the OSS protocol.
-
Data Analysis:
-
Score the last 4 minutes of the 6-minute test for immobility.[6] Immobility is defined as floating motionless or making only small movements to maintain balance.
-
Analyze the data statistically to compare treatment groups.
-
Locomotor Activity Assay
This assay is crucial to rule out confounding effects of the drug on general motor activity, which could influence performance in other behavioral tests.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
KOR agonist (e.g., U50,488)
-
Syringes and needles for i.p. injection
-
Open-field activity chambers equipped with photobeam detectors or video tracking software.
-
Animal handling supplies
Protocol:
-
Animal Acclimation: Acclimate mice to the testing room as previously described.
-
Drug Preparation: Prepare solutions of this compound, vehicle, and U50,488.
-
Administration:
-
Locomotor Activity Measurement:
-
Immediately after the second injection, place the mouse in the center of the open-field chamber.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Analyze the locomotor activity data to determine if this compound alone affects locomotion or if it can block the locomotor-suppressant effects of the KOR agonist.
-
Use appropriate statistical analyses (e.g., ANOVA) to compare the different treatment groups.
-
Conclusion
This compound demonstrates clear behavioral effects in mouse models of stress and depression, primarily by reducing immobility in swim-based tests. The efficacy of this compound is dependent on the dose, pretreatment time, and sex of the animals. It is crucial to include appropriate controls, such as locomotor activity assays, to ensure that the observed behavioral changes are not due to non-specific motor effects. The protocols provided here offer a foundation for the continued investigation of this compound and other KOR antagonists in preclinical research.
References
- 1. Frontiers | Rapid-Onset Anti-Stress Effects of a Kappa-Opioid Receptor Antagonist, this compound, Against Immobility in an Open Space Swim Paradigm in Male and Female Mice [frontiersin.org]
- 2. Rapid-Onset Anti-Stress Effects of a Kappa-Opioid Receptor Antagonist, this compound, Against Immobility in an Open Space Swim Paradigm in Male and Female Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid-Onset Anti-Stress Effects of a Kappa-Opioid Receptor Antagonist, this compound, Against Immobility in an Open Space Swim Paradigm in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. frontiersin.org [frontiersin.org]
- 6. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for Radioligand Binding Assay with LY2795050
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2795050 is a potent and selective antagonist of the kappa-opioid receptor (KOR), a G-protein coupled receptor implicated in a variety of neurological and psychiatric disorders, including depression, anxiety, and addiction.[1][2] Understanding the binding characteristics of this compound to the KOR is crucial for its development as a therapeutic agent and as a research tool. Radioligand binding assays are a fundamental technique for quantifying the interaction between a ligand, such as this compound, and its receptor.[3][4] These assays are essential for determining the affinity and selectivity of a drug candidate.
This document provides detailed application notes and protocols for conducting a radioligand binding assay to characterize the binding of this compound to the kappa-opioid receptor.
Data Presentation
The binding affinity of this compound for human opioid receptors has been determined through in vitro radioligand competition binding assays.[5][6] The data consistently demonstrates high affinity and selectivity for the kappa-opioid receptor over mu (μ) and delta (δ) opioid receptors.
| Compound | Receptor | Ki (nM) | Antagonist Potency Kb (nM) |
| This compound | Kappa (κ) | 0.72[1][5][6][7] | 0.63[6] |
| Mu (μ) | 25.8[5][6] | 6.8[6] | |
| Delta (δ) | 153[6] | 83.3[6] |
Table 1: In Vitro Binding Affinities and Antagonist Potency of this compound for Human Opioid Receptors. Ki (inhibitory constant) and Kb (antagonist dissociation constant) values were determined using radioligand competition binding assays with cloned human opioid receptors.[5][6] A lower Ki or Kb value indicates a higher binding affinity.
Signaling Pathway
The kappa-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[2][8] Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o and Gβγ subunits. These subunits then modulate the activity of downstream effector proteins. The primary signaling cascade involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[2] Additionally, KOR activation can lead to the modulation of ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels, and the activation of mitogen-activated protein kinase (MAPK) pathways, including p38 MAPK.[9][10]
Caption: Kappa-Opioid Receptor Signaling Pathway.
Experimental Protocols
Competition Radioligand Binding Assay Workflow
This workflow outlines the key steps in a competition radioligand binding assay to determine the binding affinity (Ki) of this compound.
Caption: Competition Radioligand Binding Assay Workflow.
Detailed Protocol: Competition Binding Assay for this compound
This protocol describes a competition radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the human kappa-opioid receptor.
1. Materials and Reagents
-
Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor (CHO-hKOR).
-
Radioligand: [³H]diprenorphine, a non-selective opioid antagonist.
-
Unlabeled Competitor: this compound.
-
Non-specific Binding Control: Naloxone or another high-affinity, non-selective opioid antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Filtration Apparatus (Cell harvester).
-
Scintillation Counter.
-
96-well microplates.
2. Membrane Preparation from CHO-hKOR Cells
-
Culture CHO-hKOR cells to 80-90% confluency.
-
Harvest the cells by gentle scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or by sonication on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation using a suitable protein assay (e.g., Bradford or BCA assay).
-
Aliquot the membrane preparation and store at -80°C until use.
3. Competition Binding Assay Procedure
-
Thaw the CHO-hKOR membrane preparation on ice. Dilute the membranes in assay buffer to the desired final concentration (e.g., 10-20 µg of protein per well).
-
Prepare serial dilutions of this compound in assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.
-
Prepare a solution of [³H]diprenorphine in assay buffer at a concentration close to its Kd for the KOR (e.g., 0.5 - 1.0 nM).
-
Set up the assay in a 96-well microplate. For each concentration of this compound, perform the assay in triplicate. Include control wells for:
-
Total Binding: Membranes + [³H]diprenorphine + Assay Buffer.
-
Non-specific Binding: Membranes + [³H]diprenorphine + a high concentration of naloxone (e.g., 10 µM).
-
-
Add the following to each well in the indicated order:
-
50 µL of assay buffer (for total binding), naloxone (for non-specific binding), or this compound dilution.
-
50 µL of [³H]diprenorphine solution.
-
100 µL of the diluted membrane preparation.
-
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate in the dark.
-
Measure the radioactivity in each vial using a scintillation counter.
4. Data Analysis
-
Calculate the mean counts per minute (CPM) for each set of triplicates.
-
Determine the specific binding by subtracting the non-specific binding (CPM in the presence of naloxone) from the total binding (CPM in the absence of a competitor).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using a non-linear regression program (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]diprenorphine).
-
Calculate the inhibitory constant (Ki) for this compound using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
IC₅₀ is the experimentally determined concentration of this compound that inhibits 50% of specific radioligand binding.
-
[L] is the concentration of the radioligand ([³H]diprenorphine) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor. This should be determined in a separate saturation binding experiment.
-
Conclusion
These application notes and protocols provide a comprehensive guide for researchers to perform radioligand binding assays to characterize the interaction of this compound with the kappa-opioid receptor. The provided data and methodologies are essential for the continued investigation of this compound as a potential therapeutic agent and a valuable tool in neuroscience research. Adherence to these detailed protocols will ensure the generation of robust and reproducible data for the assessment of ligand-receptor interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Kappa Receptors – Opioid Peptides [sites.tufts.edu]
- 5. Synthesis and evaluation of 11C-LY2795050 as a κ-opioid receptor antagonist radiotracer for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the In vivo Selectivity of a new Kappa Opioid Receptor Antagonist PET Tracer [11C]this compound in the Rhesus Monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 9. revvity.com [revvity.com]
- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of [11C]LY2795050
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the radiosynthesis and purification of [11C]LY2795050, a selective kappa-opioid receptor (KOR) antagonist used in Positron Emission Tomography (PET) imaging.
Introduction
[11C]this compound is a valuable radiotracer for imaging KOR in the brain, which is implicated in various neuropsychiatric disorders such as depression, anxiety, and addiction.[1] The development of robust and reproducible methods for its synthesis and purification is crucial for clinical and preclinical research.[2][3] This document outlines several established methods for the production of [11C]this compound, including palladium- and copper-mediated cyanation reactions, as well as a palladium-mediated carbonylation approach.[4][5]
Synthesis and Purification Strategies
The synthesis of [11C]this compound typically involves a two-step process: the introduction of the carbon-11 label followed by hydrolysis to the final amide product.[6] The primary strategies for introducing the [11C] label are through [11C]cyanide ([11C]HCN) or [11C]carbon monoxide ([11C]CO).[4][7] Purification is consistently achieved using semi-preparative High-Performance Liquid Chromatography (HPLC) followed by solid-phase extraction (SPE) for reformulation.[4][8]
Quantitative Data Summary
The following tables summarize the key quantitative data from various reported methods for the synthesis of [11C]this compound.
Table 1: Comparison of [11C]Cyanation Methods
| Method | Precursor | Catalyst/Mediator | Radiochemical Yield (RCY, non-decay corrected) | Molar Activity (Am) [mCi/µmol] | Radiochemical Purity (RCP) | Total Synthesis Time (min) |
| Pd-mediated cyanation of aryl iodide | Aryl Iodide | Pd2(dba)3 | 10 ± 4%[4] | 914 ± 97[4] | 94%[4] | ~45[4][6] |
| Cu-mediated cyanation of aryl boronate ester | Aryl Boronate Ester | Cu(OTf)2 | 6 ± 1%[2][9] | >900[2][9] | >99%[2][9] | ~45[2] |
| Cu-mediated cyanation of aryl iodide | Aryl Iodide | CuI | 21 ± 16%[4] | 2075 ± 1063[4] | 92%[4] | ~41[4] |
| Automated Pd-catalyzed cyanation | Aryl Iodide | Pd catalyst | 28% (decay corrected)[3] | ~2600[3] | >99%[3] | ~40[3] |
Table 2: [11C]Carbonylation Method
| Method | Precursor | Catalyst | Radiochemical Yield (RCY, non-decay corrected) | Molar Activity (Am) [mCi/µmol] | Radiochemical Purity (RCP) | Total Synthesis Time (min) |
| Pd-mediated carbonylation of Aryl Iodide | Aryl Iodide | Pd2(dba)3/NiXantphos | 3 ± 1%[4] | 1870 ± 133[4] | 99%[4] | ~48[4] |
Experimental Protocols
Protocol 1: Palladium-Mediated [11C]Cyanation of an Aryl Iodide Precursor
This protocol is based on the method described by Zheng et al. and has been automated for clinical use.[3][6]
1. Production of [11C]HCN:
-
[11C]CO2 produced from a cyclotron is converted to [11C]CH4 by reaction with hydrogen over a nickel catalyst at 400°C.[6]
-
[11C]CH4 is then reacted with ammonia over a platinum catalyst at 950°C to produce [11C]HCN.[6]
2. Radiosynthesis:
-
Trap the produced [11C]HCN in a reaction vessel containing the iodoaryl precursor (0.5–3 mg), K2CO3, and Pd2(dba)3 in dimethylformamide (DMF, 0.3 mL).[6]
-
Heat the reaction mixture at 80-85°C for 3-5 minutes to form the intermediate [11C]nitrile.[3][6]
-
Cool the reactor to 5°C.[4]
-
Perform hydrolysis by adding 30% H2O2 (0.2 mL) and 1-5 M NaOH (0.2 mL) and heating at 80-100°C for 5 minutes to yield [11C]this compound.[4][6]
-
Quench the reaction with acetic acid (0.4 mL).[4]
3. Purification and Reformulation:
-
Purify the crude product using semi-preparative HPLC.[8]
-
Collect the fraction containing [11C]this compound (eluting at approximately 7-9 minutes or 12-14 minutes depending on the specific column and conditions).[4][8]
-
Pass the diluted solution through a C18 Sep-Pak cartridge to trap the product.[4][8]
-
Elute the [11C]this compound from the Sep-Pak with ethanol (0.5 mL).[4]
-
Formulate the final product by diluting with USP saline (9.5 mL) and passing it through a 0.22 µm sterile filter.[4]
Protocol 2: Copper-Mediated [11C]Cyanation of an Aryl Boronate Ester Precursor
This protocol offers an alternative to palladium-catalyzed methods.[2]
1. Production of [11C]HCN:
-
As described in Protocol 1.
2. Radiosynthesis:
-
Bubble no-carrier-added [11C]HCN (~800 mCi) into a mixture of pyridine (15 equiv) in N,N-dimethylacetamide (DMA, 0.25 mL).[2]
-
Add Cu(OTf)2 (4 equiv) followed by the arylpinacolboronate (BPin) ester precursor (1 equiv).[2]
-
Heat the reaction at 100°C for 5 minutes to generate the [11C]cyano intermediate.[2]
-
Accomplish hydrolysis by adding 30% H2O2 (0.2 mL) and 5.0 M NaOH (0.2 mL) and heating at 80°C for 5 minutes.[2]
3. Purification and Reformulation:
-
Dilute the reaction mixture with acetic acid (0.4 mL).[2]
-
Purify the crude product using semi-preparative HPLC with conditions similar to those in Protocol 1.[2]
-
The peak corresponding to [11C]this compound typically elutes at ~5–7 minutes.[2]
-
Reformulate the collected fraction using a C18 solid-phase extraction cartridge as described in Protocol 1.[2]
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for the synthesis and purification of [11C]this compound.
Caption: General workflow for the synthesis and purification of [11C]this compound.
Caption: Decision tree for selecting a synthetic route for [11C]this compound.
Quality Control
Quality control of the final [11C]this compound product is essential to ensure its suitability for clinical and preclinical use. Standard quality control tests include:
-
Radiochemical Purity: Determined by analytical HPLC to be >99%.[3][8]
-
Enantiomeric Purity: Confirmed by chiral HPLC to ensure the correct (S)-enantiomer is produced (>98% ee).[4]
-
Specific Activity: Measured to determine the amount of radioactivity per mole of the compound.
-
Residual Solvents: Analysis to ensure levels are within acceptable limits.
-
Sterility and Endotoxin Testing: To confirm the product is sterile and free of pyrogens for in vivo use.[10]
Conclusion
Multiple robust and automated methods are available for the synthesis and purification of [11C]this compound.[3][4] The choice of method may depend on the available starting materials, automation platform, and desired final product characteristics. The protocols and data provided in these application notes serve as a comprehensive guide for researchers and professionals in the field of PET radiochemistry and drug development.
References
- 1. Synthesis and evaluation of 11C-LY2795050 as a κ-opioid receptor antagonist radiotracer for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiosynthesis of [11C]this compound for Preclinical and Clinical PET Imaging Using Cu(II)-Mediated Cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Strategies for the Production of [11C]this compound for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Radiosynthesis of [11C]this compound for Preclinical and Clinical PET Imaging Using Cu(II)-Mediated Cyanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Kinetic Modeling of [11C]LY2795050 PET Data: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the kinetic modeling of Positron Emission Tomography (PET) data acquired with the novel kappa-opioid receptor (KOR) antagonist radiotracer, [11C]LY2795050. This document outlines detailed experimental protocols, data analysis workflows, and the underlying theoretical frameworks necessary for the accurate quantification of KOR in the human brain.
Introduction
[11C]this compound is a selective antagonist radiotracer for PET imaging of the KOR.[1][2] Its favorable pharmacokinetic properties and binding profile make it a suitable ligand for quantifying KOR density in both primate and human brains.[3][4] Accurate kinetic modeling of [11C]this compound PET data is crucial for applications in neuroscience research and the development of novel therapeutics targeting the KOR system, which is implicated in mood disorders, addiction, and pain.[5][6]
The optimal kinetic models for analyzing [11C]this compound data have been determined to be the two-tissue compartment model (2TC) and the multilinear analysis-1 (MA1) method.[1][7] These models provide reliable measures of key binding parameters, including the total distribution volume (VT), which is proportional to the density of available KOR.
Quantitative Data Summary
The following tables summarize key quantitative data derived from kinetic modeling of [11C]this compound PET studies.
Table 1: Regional Distribution Volumes (VT) of [11C]this compound in Human Brain (Baseline Scans) [1]
| Brain Region | VT (mL/cm³) using 2TC Model (Mean ± SD) | VT (mL/cm³) using MA1 Model (Mean ± SD) |
| Amygdala | 4.03 ± 0.76 | 4.01 ± 0.74 |
| Caudate | 3.23 ± 0.52 | 3.22 ± 0.51 |
| Cingulate Gyrus | 3.52 ± 0.59 | 3.50 ± 0.58 |
| Frontal Cortex | 3.16 ± 0.51 | 3.15 ± 0.50 |
| Hippocampus | 2.95 ± 0.51 | 2.94 ± 0.50 |
| Insula | 3.82 ± 0.68 | 3.80 ± 0.66 |
| Occipital Cortex | 2.65 ± 0.43 | 2.64 ± 0.42 |
| Parietal Cortex | 2.87 ± 0.46 | 2.86 ± 0.45 |
| Putamen | 3.49 ± 0.58 | 3.48 ± 0.57 |
| Temporal Cortex | 3.01 ± 0.49 | 3.00 ± 0.48 |
| Thalamus | 2.50 ± 0.40 | 2.49 ± 0.39 |
| Cerebellum | 2.17 ± 0.35 | 2.16 ± 0.34 |
Table 2: Test-Retest Variability of [11C]this compound VT (2TC Model) [2]
| Brain Region | Mean Absolute Variability (%) |
| Amygdala | 12 |
| Caudate | 8 |
| Cingulate Gyrus | 9 |
| Frontal Cortex | 7 |
| Hippocampus | 10 |
| Insula | 10 |
| Occipital Cortex | 8 |
| Parietal Cortex | 8 |
| Putamen | 9 |
| Temporal Cortex | 8 |
| Thalamus | 9 |
| Cerebellum | 7 |
Signaling Pathways and Experimental Workflows
Kappa-Opioid Receptor Signaling Pathway
The KOR is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[5] Activation of KOR by its endogenous ligand, dynorphin, or exogenous agonists leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[8] This initiates a signaling cascade that modulates neuronal excitability and neurotransmitter release.
Experimental Workflow for a [11C]this compound PET Study
A typical [11C]this compound PET study involves a baseline scan and, for some research questions, a second scan after the administration of a blocking agent like naltrexone to determine the non-displaceable binding.[1]
Experimental Protocols
Subject Preparation
-
Informed Consent: Obtain written informed consent from all participants after a thorough explanation of the study procedures and potential risks.
-
Medical Screening: Perform a comprehensive medical history, physical examination, and routine laboratory tests to ensure subject eligibility.
-
Fasting: Instruct subjects to fast for at least 4 hours prior to the PET scan.
-
Intravenous Access: Place two intravenous catheters, one for radiotracer injection and one in the contralateral arm for arterial blood sampling.
Radiotracer Synthesis and Administration
-
Synthesis: [11C]this compound is synthesized via automated modules, with quality control measures to ensure high radiochemical purity (>99%) and specific activity.[9][10][11]
-
Administration: A bolus injection of [11C]this compound (typically around 370 MBq) is administered intravenously at the start of the dynamic PET scan.
PET Data Acquisition
-
Scanner: Perform scans on a high-resolution PET scanner.
-
Positioning: Position the subject comfortably in the scanner with their head immobilized to minimize motion.
-
Transmission Scan: Acquire a low-dose CT scan for attenuation correction prior to the emission scan.
-
Dynamic Emission Scan: Begin a 90-minute dynamic emission scan immediately following the injection of [11C]this compound. The scan is typically framed as follows:
-
12 x 15 seconds
-
6 x 30 seconds
-
5 x 60 seconds
-
16 x 300 seconds
-
Arterial Blood Sampling and Analysis
-
Sampling Schedule: Collect arterial blood samples frequently during the initial phase of the scan and less frequently later on. A typical schedule is:
-
Every 10-15 seconds for the first 2 minutes.
-
At 3, 4, 5, 7.5, 10, 15, 20, 30, 45, 60, 75, and 90 minutes post-injection.
-
-
Metabolite Analysis: Analyze plasma samples using high-performance liquid chromatography (HPLC) to determine the fraction of unmetabolized radiotracer over time.
-
Input Function: Generate a metabolite-corrected arterial input function representing the time-course of [11C]this compound concentration in arterial plasma.
Image Processing and Data Analysis
-
Image Reconstruction: Reconstruct the dynamic PET data using an appropriate algorithm (e.g., ordered subset expectation maximization), including corrections for attenuation, scatter, and random coincidences.
-
Motion Correction: Apply a frame-by-frame motion correction algorithm to minimize the impact of head movement.
-
Image Registration: Co-register the PET images to the subject's structural MRI scan.
-
Region of Interest (ROI) Definition: Delineate ROIs on the individual's MRI for various brain regions of interest.
-
Time-Activity Curve (TAC) Generation: Generate regional TACs by applying the ROIs to the dynamic PET data.
Kinetic Modeling
Two-Tissue Compartment (2TC) Model
The 2TC model describes the exchange of the radiotracer between three compartments: arterial plasma (Cp), a non-displaceable compartment in tissue (CND; free and non-specifically bound tracer), and a specifically bound compartment in tissue (CS).
The model is defined by the following differential equations:
dCND(t)/dt = K1Cp(t) - k2CND(t) - k3CND(t) + k4CS(t) dCS(t)/dt = k3CND(t) - k4CS(t)
The total radioactivity in the tissue (CT) is the sum of the concentrations in the non-displaceable and specifically bound compartments. The primary outcome measure is the total distribution volume (VT), calculated as:
VT = K1/k2 (1 + k3/k4)
Multilinear Analysis-1 (MA1)
MA1 is a graphical analysis method that linearizes the 2TC model, allowing for the estimation of VT without the need for non-linear fitting. The equation for MA1 is:
∫0t CT(τ)dτ / CT(t) = VT * ∫0t Cp(τ)dτ / CT(t) + b
where t* is a time point after which the relationship is assumed to be linear. A plot of the left side of the equation versus ∫0t Cp(τ)dτ / CT(t) for t > t* yields a straight line with a slope equal to VT. For [11C]this compound, a t* of 20 minutes has been shown to be appropriate.[12]
Conclusion
The protocols and models described in these application notes provide a robust framework for the quantitative analysis of [11C]this compound PET data. Adherence to these standardized procedures will facilitate the acquisition of high-quality, reproducible data, thereby advancing our understanding of the role of the kappa-opioid receptor system in health and disease.
References
- 1. Kinetic modeling of 11C-LY2795050, a novel antagonist radiotracer for PET imaging of the kappa opioid receptor in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of [11C]this compound as a Novel Kappa Opioid Receptor Antagonist Radiotracer for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 11C-LY2795050 as a κ-opioid receptor antagonist radiotracer for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 6. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Kinetic modeling of (11)C-LY2795050, a novel antagonist radiotracer for PET imaging of the kappa opioid receptor in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiosynthesis of [11C]this compound for Preclinical and Clinical PET Imaging Using Cu(II)-Mediated Cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Radiosynthesis of [11C]this compound for Preclinical and Clinical PET Imaging Using Cu(II)-Mediated Cyanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic Modeling and Test-Retest Reproducibility of 11C-EKAP and 11C-FEKAP, Novel Agonist Radiotracers for PET Imaging of the κ-Opioid Receptor in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ex Vivo Brain Tissue Analysis Following LY2795050 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2795050 is a potent and selective antagonist of the kappa-opioid receptor (KOR), a G protein-coupled receptor implicated in mood, addiction, and pain. Ex vivo analysis of brain tissue after this compound administration is crucial for understanding its pharmacokinetic and pharmacodynamic properties, target engagement, and downstream cellular effects. These application notes provide detailed protocols for key ex vivo assays to characterize the effects of this compound on brain tissue.
Data Presentation
The following tables summarize the binding affinity of this compound for opioid receptors and its in vivo receptor occupancy.
| Receptor | Binding Affinity (Ki, nM) | Reference |
| Kappa Opioid Receptor (KOR) | 0.72 | [1][2] |
| Mu Opioid Receptor (MOR) | 25.8 | [1] |
| Delta Opioid Receptor (DOR) | 153 | [3] |
Table 1: In Vitro Binding Affinity of this compound
| Brain Region | Receptor Occupancy (ED50, µg/kg) | Reference |
| KOR | 15.6 | [1][4] |
| MOR | 119 | [1][4] |
Table 2: In Vivo Receptor Occupancy of this compound in Rhesus Monkey Brain
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical KOR signaling pathway and the experimental workflows for the described protocols.
Experimental Protocols
KOR Radioligand Binding Assay
This protocol determines the receptor occupancy of this compound by measuring its ability to displace a radiolabeled KOR ligand.
Materials:
-
Brain tissue (e.g., striatum, cortex) from this compound- or vehicle-treated animals
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: Unlabeled U-69,593 or another high-affinity KOR ligand
-
Scintillation fluid and vials
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Tissue Homogenization:
-
Dissect brain regions of interest on ice.
-
Homogenize the tissue in ice-cold Homogenization Buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh Homogenization Buffer and repeat the centrifugation step.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of 0.5-1.0 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of brain membrane homogenate
-
50 µL of [³H]-U69,593 (final concentration ~1-3 nM)[5]
-
50 µL of Assay Buffer (for total binding) or unlabeled U-69,593 (final concentration ~10 µM, for non-specific binding)
-
-
Incubate at room temperature for 60-120 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters pre-soaked in Assay Buffer.
-
Wash the filters three times with ice-cold Assay Buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the receptor occupancy of this compound by comparing the specific binding in tissues from treated animals to that of vehicle-treated controls.
-
Forskolin-Stimulated Adenylyl Cyclase Activity Assay
This functional assay measures the ability of this compound to antagonize KOR-mediated inhibition of adenylyl cyclase.
Materials:
-
Brain tissue homogenate (prepared as in the binding assay)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM ATP, and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX)
-
Forskolin solution
-
cAMP standard solutions
-
cAMP assay kit (e.g., ELISA, HTRF)
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of brain membrane homogenate
-
25 µL of Assay Buffer or this compound at various concentrations
-
-
Pre-incubate for 15-30 minutes at room temperature.
-
-
Stimulation:
-
cAMP Measurement:
-
Terminate the reaction according to the cAMP assay kit instructions.
-
Measure the cAMP concentration in each well using the chosen detection method.
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Determine the amount of cAMP produced in each sample.
-
Plot the cAMP concentration against the log concentration of this compound to determine its potency (IC₅₀) in antagonizing the forskolin-stimulated cAMP accumulation.
-
LC-MS/MS Quantification of this compound
This protocol provides a method for the accurate quantification of this compound concentrations in brain tissue.
Materials:
-
Brain tissue from this compound-treated animals
-
Internal Standard (IS): A structurally similar compound not present in the brain tissue (e.g., a deuterated analog of this compound)
-
Homogenization solution: e.g., methanol with 1% formic acid[10]
-
Extraction solvent: e.g., acetonitrile or a mixture of methanol and acetonitrile
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Sample Preparation:
-
Accurately weigh the brain tissue samples.
-
Homogenize the tissue in the homogenization solution.[10]
-
Add the internal standard to the homogenate.
-
Perform protein precipitation by adding a cold extraction solvent.
-
Vortex and centrifuge at high speed (e.g., 12,000 x g) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate this compound and the IS using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[11]
-
Detect and quantify the parent and product ions of this compound and the IS using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of this compound spiked into blank brain homogenate.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the IS against the calibration curve.
-
Western Blot Analysis of MAPK Phosphorylation
This protocol assesses the effect of this compound on the activation of downstream signaling pathways by measuring the phosphorylation of p38 and JNK MAP kinases.
Materials:
-
Brain tissue (e.g., nucleus accumbens, prefrontal cortex) from this compound- or vehicle-treated animals
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking Buffer: 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-total-p38, anti-phospho-JNK, anti-total-JNK[12][13]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize brain tissue in ice-cold RIPA Lysis Buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.[12]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the antibody for the total form of the protein (e.g., anti-total-p38) to normalize for protein loading.
-
Quantify the band intensities using densitometry software. The level of phosphorylation is expressed as the ratio of the phosphorylated protein to the total protein.
-
Conclusion
These detailed protocols provide a robust framework for the ex vivo analysis of brain tissue following treatment with the KOR antagonist this compound. By employing these methods, researchers can gain valuable insights into the drug's receptor occupancy, functional antagonism, brain concentration, and impact on downstream signaling pathways, thereby accelerating the development and characterization of novel therapeutics targeting the kappa-opioid system.
References
- 1. Determination of the in vivo selectivity of a new κ-opioid receptor antagonist PET tracer 11C-LY2795050 in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic modeling of 11C-LY2795050, a novel antagonist radiotracer for PET imaging of the kappa opioid receptor in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 11C-LY2795050 as a κ-opioid receptor antagonist radiotracer for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. [3H]U-69593 a highly selective ligand for the opioid kappa receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Autoradiography of [3H]U-69593 binding sites in rat brain: evidence for kappa opioid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ontogenesis of kappa-opioid receptors in rat brain using [3H]U-69593 as a binding ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forskolin stimulation of cyclic AMP accumulation in rat brain cortex slices is markedly enhanced by endogenous adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of forskolin binding sites in rat brain membranes using [14,15-3H]14,15-dihydroforskolin as a ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for LY2795050 in Drug-Seeking Behavior Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY2795050 is a potent and selective antagonist of the kappa-opioid receptor (KOR). The KOR system, along with its endogenous ligand dynorphin, is critically implicated in the negative affective states associated with stress and drug withdrawal, which are major drivers of drug-seeking behavior and relapse.[1][2][3] As a short-acting antagonist, this compound offers a valuable pharmacological tool to investigate the role of the KOR system in addiction and to evaluate the therapeutic potential of KOR antagonism for substance use disorders. These application notes provide detailed protocols for utilizing this compound in preclinical models of drug-seeking behavior.
Mechanism of Action
This compound exhibits high affinity and selectivity for the KOR.[4] In vitro binding assays have demonstrated its potent antagonist activity at the KOR, with significantly lower affinity for mu- and delta-opioid receptors.[4] The primary mechanism through which KOR antagonism is thought to mitigate drug-seeking behavior involves the modulation of dopamine release in key reward circuits of the brain. Activation of KORs, particularly on dopamine terminals in the nucleus accumbens, inhibits dopamine release, contributing to dysphoria and a negative affective state. By blocking this action, this compound is hypothesized to alleviate the aversive aspects of drug withdrawal and stress, thereby reducing the motivation to seek drugs.
Data Presentation
The following table summarizes the quantitative data for this compound and related compounds in relevant assays.
| Compound | Parameter | Value | Species/System | Reference |
| This compound | Ki for KOR | 0.72 nM | Cloned human receptors | [4] |
| Ki for MOR | 25.8 nM | Cloned human receptors | ||
| Ki for DOR | 153 nM | Cloned human receptors | ||
| KOR Antagonist Activity (Kb) | 0.63 nM | Functional assay | ||
| Effective Dose (anti-immobility) | 0.32 mg/kg, i.p. | Mice | [5][6] | |
| Ineffective Dose (anti-immobility) | 0.032 mg/kg, i.p. | Mice | [5][6] | |
| LY2444296 | Effective Dose (reduces alcohol self-administration in dependent rats) | 3 and 10 mg/kg | Rats | [7] |
Signaling Pathway
The signaling pathway below illustrates the role of the KOR in modulating dopamine release and its subsequent influence on drug-seeking behavior.
KOR signaling pathway in the context of drug-seeking behavior.
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on alcohol and cocaine-seeking behaviors.
Protocol 1: Effect of this compound on Alcohol Self-Administration in Alcohol-Dependent Rats
This protocol is adapted from studies on KOR antagonists in alcohol self-administration models and is designed to assess if this compound can reduce alcohol consumption in a state of dependence.[7]
Experimental Workflow:
Workflow for alcohol self-administration experiment.
Materials:
-
Male and female Wistar rats
-
Standard operant conditioning chambers with two levers and a liquid delivery system
-
Ethanol (e.g., 10% w/v solution)
-
This compound
-
Vehicle (e.g., sterile water or saline)
-
Chronic intermittent ethanol vapor chambers
Procedure:
-
Induction of Alcohol Dependence:
-
House rats in vapor chambers and expose them to chronic intermittent ethanol vapor for 4 weeks to induce dependence. Control animals are exposed to air.
-
-
Alcohol Self-Administration Training:
-
Train rats to self-administer a 10% (w/v) ethanol solution in daily 30-minute operant conditioning sessions.
-
An active lever press results in the delivery of a small volume of the ethanol solution, while an inactive lever press has no consequence.
-
Continue training until stable responding is achieved.
-
-
Testing the Effect of this compound:
-
Following the dependence induction phase, allow an 8-hour period of acute abstinence.
-
Administer this compound (doses of 3 and 10 mg/kg, intraperitoneally) or vehicle in a counterbalanced design prior to the self-administration session.
-
Place the rats in the operant chambers and allow them to self-administer alcohol for 30 minutes.
-
Record the number of active and inactive lever presses, and the total volume of alcohol consumed.
-
-
Data Analysis:
-
Analyze the data using a two-way ANOVA with treatment dose and dependence as factors.
-
Post-hoc tests can be used to compare the effects of different doses of this compound to the vehicle control in both dependent and non-dependent animals.
-
Protocol 2: Effect of this compound on Stress-Induced Reinstatement of Cocaine-Seeking
This protocol is a standard model to assess the role of the KOR system in stress-induced relapse to drug-seeking.[3][8]
Experimental Workflow:
Workflow for stress-induced reinstatement experiment.
Materials:
-
Male Sprague-Dawley rats with indwelling intravenous catheters
-
Standard operant conditioning chambers with two levers, a syringe pump, and a shock-grid floor
-
Cocaine hydrochloride
-
This compound
-
Vehicle (e.g., sterile saline)
Procedure:
-
Cocaine Self-Administration Training:
-
Train rats to self-administer cocaine (e.g., 0.75 mg/kg per infusion) in daily 2-hour sessions.
-
Each active lever press results in a cocaine infusion, often paired with a cue light and/or tone. Inactive lever presses have no programmed consequences.
-
Continue training for 10-14 days until stable responding is established.
-
-
Extinction Training:
-
Following self-administration training, begin extinction sessions where active lever presses no longer result in cocaine infusion or the presentation of cues.
-
Continue extinction sessions daily until the number of active lever presses is significantly reduced (e.g., to less than 20% of the average of the last 3 days of self-administration).
-
-
Stress-Induced Reinstatement Test:
-
On the test day, administer this compound (e.g., 0.32 mg/kg, i.p.) or vehicle 15-30 minutes prior to the session.
-
Induce stress immediately before placing the rat in the operant chamber. A common stressor is intermittent footshock (e.g., 0.5 mA for 0.5 seconds, delivered on a variable interval schedule for 15 minutes).
-
Place the rat in the operant chamber for a 1- to 2-hour reinstatement session. During this session, lever presses have no programmed consequences.
-
Record the number of active and inactive lever presses.
-
-
Data Analysis:
-
Compare the number of active lever presses between the this compound-treated and vehicle-treated groups using a t-test or one-way ANOVA.
-
A significant reduction in active lever pressing in the this compound group compared to the vehicle group would indicate that KOR antagonism can block stress-induced reinstatement of cocaine-seeking.
-
Conclusion
This compound is a valuable tool for elucidating the role of the KOR system in the complex behaviors associated with drug addiction. The protocols outlined above provide a framework for researchers to investigate the potential of KOR antagonism as a therapeutic strategy for reducing drug-seeking and preventing relapse. Careful consideration of experimental design, including appropriate controls and dose-response studies, will be crucial for obtaining robust and interpretable data.
References
- 1. kappatherapeutics.org [kappatherapeutics.org]
- 2. The Kappa Opioid Receptor: From Addiction to Depression, and Back - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stress-induced reinstatement of cocaine seeking is mediated by the kappa opioid system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of [11C]this compound as a Novel Kappa Opioid Receptor Antagonist Radiotracer for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Rapid-Onset Anti-Stress Effects of a Kappa-Opioid Receptor Antagonist, this compound, Against Immobility in an Open Space Swim Paradigm in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LY2444296, a κ-opioid receptor antagonist, selectively reduces alcohol drinking in male and female Wistar rats with a history of alcohol dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stress-induced reinstatement of cocaine seeking is mediated by the kappa opioid system - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing LY2795050 Dosage for Locomotor Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of LY2795050 for locomotor studies in rodents. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the recommended starting dose of this compound for locomotor studies in mice?
A1: A dose of 0.32 mg/kg (i.p.) has been shown to be effective in counteracting kappa-opioid receptor (KOR) agonist-induced locomotor deficits in mice without producing direct effects on locomotion on its own.[1] A lower dose of 0.032 mg/kg was found to be inactive.[1][2]
Q2: How should I administer this compound and what is the optimal pretreatment time?
A2: Intraperitoneal (i.p.) injection is a common administration route. This compound has a rapid onset of action, with KOR antagonist effects observed within 15 minutes of administration.[1][2] The duration of action is relatively short, lasting less than 3 hours.[1][2] Therefore, a 15-minute pretreatment time is recommended when investigating its ability to block the effects of a KOR agonist.[1]
Q3: My results show that this compound is not affecting locomotor activity. What could be the issue?
A3: There are several possibilities to consider:
-
Dosage: The dose may be too low. A dose of 0.032 mg/kg has been reported to be ineffective.[1][2] Ensure accurate preparation and administration of the 0.32 mg/kg dose.
-
Study Design: this compound, at 0.32 mg/kg, is reported to be devoid of direct locomotor effects.[1] Its primary utility in locomotor studies is to act as a KOR antagonist. To observe its effect, you typically need to challenge the animals with a KOR agonist (like U50,488) that suppresses locomotor activity. This compound should then reverse this suppression.[1]
-
Timing: The short duration of action (<3 hours) is critical.[1][2] Ensure your locomotor activity measurement falls within this window after this compound administration.
Q4: Can I use this compound to study hyperlocomotion?
A4: The primary role of KOR systems in locomotion is inhibitory.[3][4] Therefore, a KOR antagonist like this compound is more likely to prevent or reverse hypolocomotion induced by KOR agonists. While opioid receptors have complex interactions, with µ-opioid receptor activation generally increasing locomotion, the direct effect of a KOR antagonist on inducing hyperlocomotion is not its primary described function.[3][4]
Q5: Are there sex differences to consider when dosing this compound?
A5: The effective dose of 0.32 mg/kg has been validated in both male and female mice to prevent KOR agonist-induced locomotor deficits.[1] However, it is always good practice to include both sexes in your experimental design and analyze the data for any potential sex-specific effects.
Data Presentation
Table 1: Effective Dosage of this compound in C57BL/6J Mice
| Dosage (mg/kg, i.p.) | Pretreatment Time | Agonist Challenge | Effect on Locomotor Activity | Reference |
| 0.32 | 15 minutes | U50,488 (10 mg/kg) | Prevented locomotor deficits | [1] |
| 0.32 | 3 hours | U50,488 (10 mg/kg) | Ineffective | [1] |
| 0.32 | 24 hours | U50,488 (10 mg/kg) | Ineffective | [1] |
| 0.032 | 15 minutes | U50,488 (10 mg/kg) | Did not prevent locomotor deficits | [1] |
Table 2: In Vitro Binding Affinity of this compound
| Receptor | Binding Affinity (Ki, nM) | Selectivity over KOR | Reference |
| Kappa (KOR) | 0.72 | - | [5] |
| Mu (MOR) | >25 | >35-fold | [5] |
| Delta (DOR) | >150 | >200-fold | [5][6] |
Experimental Protocols
Protocol: Assessing the Effect of this compound on KOR Agonist-Induced Locomotor Deficits
-
Animals: Adult male and female C57BL/6J mice.
-
Housing: House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water. Allow for a period of acclimatization before starting the experiment.
-
Drug Preparation:
-
Dissolve this compound in a vehicle solution (e.g., sterile water or saline). Prepare doses of 0.032 mg/kg and 0.32 mg/kg.
-
Dissolve the KOR agonist U50,488 in a vehicle solution to a concentration of 10 mg/kg.
-
-
Experimental Groups:
-
Vehicle + Vehicle
-
Vehicle + U50,488
-
This compound (0.032 mg/kg) + U50,488
-
This compound (0.32 mg/kg) + U50,488
-
-
Procedure:
-
Administer this compound or its vehicle via intraperitoneal (i.p.) injection.
-
After a 15-minute pretreatment interval, administer U50,488 or its vehicle (i.p.).
-
Immediately after the second injection, place each mouse individually into a locomotor activity monitoring cage (e.g., a transparent plastic cage with photocell beams).
-
Record locomotor activity (e.g., total beam breaks or distance traveled) for a 90-minute session.
-
-
Data Analysis:
-
Analyze the total locomotor counts using a two-way ANOVA with this compound treatment and agonist treatment as the main factors.
-
Follow up with post-hoc tests (e.g., Sidak's multiple comparisons test) to compare individual group means.
-
Mandatory Visualizations
Caption: Signaling pathway of KOR antagonism by this compound.
Caption: Workflow for optimizing this compound dosage.
References
- 1. Rapid-Onset Anti-Stress Effects of a Kappa-Opioid Receptor Antagonist, this compound, Against Immobility in an Open Space Swim Paradigm in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid-Onset Anti-Stress Effects of a Kappa-Opioid Receptor Antagonist, this compound, Against Immobility in an Open Space Swim Paradigm in Male and Female Mice. [vivo.weill.cornell.edu]
- 3. The Effects of Repeated Opioid Administration on Locomotor Activity: I. Opposing Actions of μ and κ Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of repeated opioid administration on locomotor activity: I. Opposing actions of mu and kappa receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of [11C]this compound as a Novel Kappa Opioid Receptor Antagonist Radiotracer for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic modeling of 11C-LY2795050, a novel antagonist radiotracer for PET imaging of the kappa opioid receptor in humans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: [¹¹C]LY2795050 Radiolabeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the radiolabeling of [¹¹C]LY2795050, a selective kappa opioid receptor (KOR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the radiosynthesis of [¹¹C]this compound?
A1: The most frequently reported challenges in [¹¹C]this compound radiosynthesis include low radiochemical yield (RCY), precursor instability (particularly for aryl boronate esters), and the formation of precipitates during the reaction, which can complicate purification.[1] The choice of synthetic route, catalyst (palladium vs. copper), and automation module can significantly impact the success and reproducibility of the synthesis.[1][2]
Q2: Which synthetic method is recommended for a lab new to [¹¹C]this compound synthesis?
A2: For labs new to this radiosynthesis, the palladium-mediated radiocyanation of the aryl iodide precursor is often a good starting point. This is due to the higher stability of the aryl iodide precursor compared to the aryl boronate ester precursor, which can lead to more consistent results and easier handling.[1]
Q3: What are the typical radiochemical yields and molar activities for [¹¹C]this compound?
A3: Radiochemical yields and molar activities vary depending on the synthetic method employed. A summary of typical values is provided in the data tables below. Generally, non-decay-corrected RCYs can range from 3% to 21%, with molar activities often exceeding 900 mCi/μmol.[1][3][4][5]
Q4: How can I improve a low radiochemical yield?
A4: To improve low RCY, consider the following:
-
Precursor Quality: Ensure the precursor is of high purity and has been stored correctly to prevent degradation.
-
Reagent Stoichiometry: Optimization of the amounts of precursor, catalyst, and other reagents is crucial.
-
Reaction Conditions: Temperature and reaction time are critical parameters that may need to be optimized for your specific setup.
-
Trapping of [¹¹C]HCN: Inefficient trapping of [¹¹C]HCN can significantly lower yields. The amount of trapping agent, such as KHCO₃, may need to be adjusted.[1]
-
Automation Module: The configuration and limitations of the synthesis module can impact yields. Adapting the procedure to the specific module is essential.[1]
Q5: What causes precipitation during the synthesis, and how can it be mitigated?
A5: Precipitation can occur after the hydrolysis step. This is often due to the reaction mixture composition and the presence of salts. To mitigate this, you can try diluting the reaction mixture with HPLC buffer before purification.[1] Reducing the amount of certain reagents, like KHCO₃ used for trapping [¹¹C]HCN, has also been shown to minimize precipitation.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Radiochemical Yield (RCY) | 1. Degraded precursor. 2. Suboptimal reaction conditions (temperature, time). 3. Inefficient trapping of [¹¹C]HCN. 4. Catalyst deactivation. 5. Issues with the automated synthesis module. | 1. Use fresh, high-purity precursor. 2. Optimize reaction temperature and time for your system. 3. Adjust the amount of trapping agent (e.g., KHCO₃).[1] 4. Ensure catalyst is handled under inert conditions. 5. Adapt the synthesis protocol to the specific constraints of your module.[1] |
| Precipitate Formation | 1. High concentration of salts after hydrolysis. 2. Reaction solvent incompatibility with HPLC mobile phase. | 1. Dilute the reaction mixture with HPLC buffer before injection.[1] 2. Reduce the amount of reagents that contribute to salt formation.[1] |
| Low Molar Activity | 1. Contamination with atmospheric CO₂. 2. "Cold" carbon contamination from reagents or system. | 1. Ensure a closed and inert system for the radiosynthesis. 2. Use high-purity reagents and thoroughly clean the synthesis module. |
| Poor Radiochemical Purity | 1. Incomplete reaction or hydrolysis. 2. Formation of side products. 3. Inadequate HPLC purification. | 1. Optimize reaction and hydrolysis times. 2. Adjust reaction conditions to minimize side product formation. 3. Optimize the semi-preparative HPLC method (e.g., mobile phase composition, flow rate). |
| Inconsistent Results | 1. Variability in precursor quality. 2. Inconsistent performance of the automated module. 3. Manual variations in reagent preparation and loading. | 1. Use a consistent source of high-quality precursor. 2. Perform regular maintenance and calibration of the synthesis module. 3. Standardize all manual steps in the procedure. |
Quantitative Data Summary
Table 1: Comparison of Different Radiolabeling Methods for [¹¹C]this compound
| Method | Precursor | Catalyst | Non-Decay-Corrected Radiochemical Yield (RCY) | Molar Activity (Am) | Radiochemical Purity (RCP) | Synthesis Time |
| A: Cu-mediated (Ar-Bpin) [1] | Aryl Boronate Ester | Cu(OTf)₂ | 10 ± 4% | 914 ± 97 mCi/μmol | 94% | 45 min |
| B: Pd-mediated (Ar-I) [1] | Aryl Iodide | Pd₂(dba)₃ | 21 ± 16% | 2075 ± 1063 mCi/μmol | 92% | 41 min |
| C: Cu-mediated (Ar-I) [1] | Aryl Iodide | Cu(OTf)₂ | 4 ± 1% | 571 ± 162 mCi/μmol | 98% | 40 min |
| D: Pd-mediated Carbonylation (Ar-I) [1] | Aryl Iodide | Pd₂(dba)₃ | 3 ± 1% | 1870 ± 133 mCi/μmol | 99% | 48 min |
| Cu-mediated (cGMP) [3][5] | Aryl Boronate Ester | Cu(OTf)₂ | 6 ± 1% | >900 mCi/μmol | >99% | ~45 min |
| Pd-mediated (Original) [4] | Aryl Iodide | Pd₂(dba)₃ | 12% (from trapped [¹¹C]cyanide) | 23.68 GBq/μmol | >99% | ~45 min |
Experimental Protocols
Method B: Palladium-Mediated Radiocyanation of Aryl Iodide Precursor (Automated) [1]
-
Reagent Preparation: Combine KHCO₃ (2.5 mg), Pd₂(dba)₃ (1.6 μmol), dppf (2.7 μmol), and the aryl iodide precursor (4.0 μmol) in DMF (0.4 mL).
-
[¹¹C]HCN Trapping: Load the reagent mixture into the reactor of a GE TRACERlab FXM module. Bubble ~1 Ci of [¹¹C]HCN into the reactor.
-
Cyanation Reaction: Heat the sealed reactor at 80 °C for 5 minutes.
-
Hydrolysis: Cool the reactor to 5 °C. Add 30% H₂O₂ (0.25 mL) and 2 M NaOH (0.4 mL) and heat at 80 °C for 5 minutes.
-
Quenching & Purification: Dilute the reaction mixture with MeCN (0.6 mL). Purify the crude product by semi-preparative HPLC.
-
Formulation: The collected [¹¹C]this compound fraction is reformulated using a C18 Sep-Pak, eluted with ethanol, and diluted with USP saline. The final product is passed through a 0.22 μm sterile filter.
Method A: Copper-Mediated Radiocyanation of Aryl Boronate Ester Precursor (Automated) [1]
-
[¹¹C]HCN Trapping: Bubble ~1 Ci of [¹¹C]HCN into a solution of 0.5 M pyridine (15 equiv) in DMA (0.3 mL) in the reactor of a TRACERlab FXM module.
-
Reagent Addition: Add 0.2 M Cu(OTf)₂ (4 equiv.) in DMA (0.3 mL) followed by the aryl boronate ester precursor (1 equiv.) in DMA (0.3 mL).
-
Cyanation Reaction: Heat the reaction mixture at 100 °C for 5 minutes.
-
Hydrolysis: Cool the reactor to 5 °C. Add 30% H₂O₂ (0.2 mL) and 5 M NaOH (0.2 mL) and heat at 100 °C for 5 minutes.
-
Quenching & Purification: Quench the reaction with acetic acid (0.4 mL) and purify the crude material by semi-preparative HPLC.
-
Formulation: The collected fraction is reformulated as described in Method B.
Visualizations
Caption: Palladium-Mediated Radiolabeling Workflow for [¹¹C]this compound.
Caption: Copper-Mediated Radiolabeling Workflow for [¹¹C]this compound.
Caption: Antagonistic Action of this compound on KOR Signaling Pathway.
References
improving the stability of LY2795050 in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the kappa-opioid receptor (KOR) antagonist, LY2795050. Our goal is to help you ensure the stability and integrity of this compound in your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: this compound is a crystalline solid that is soluble in dimethyl sulfoxide (DMSO).[1] To prepare a stock solution, dissolve the desired amount of this compound powder in pure DMSO. For example, to create a 10 mM stock solution, you can dissolve the appropriate mass of this compound in DMSO. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q2: How should I store this compound solutions?
A2: For long-term stability, it is recommended to store stock solutions of this compound at -80°C for up to two years or at -20°C for up to one year.[1] To prevent degradation from multiple freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1] For in vivo experiments, it is always recommended to use freshly prepared working solutions on the same day.
Q3: My this compound solution shows precipitation. What should I do?
A3: Precipitation or phase separation can occur, especially when preparing aqueous dilutions from a DMSO stock solution. To aid dissolution, gentle heating and/or sonication can be used. When preparing solutions for in vivo studies, it is crucial to add co-solvents sequentially and ensure each is fully dissolved before adding the next.
Q4: What are the potential degradation pathways for this compound in solution?
Troubleshooting Guides
Issue 1: Inconsistent or No Activity of this compound in In Vitro Assays
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound in stock solution | 1. Prepare a fresh stock solution of this compound in DMSO. 2. Aliquot the new stock solution into single-use vials and store at -80°C. 3. Avoid repeated freeze-thaw cycles of the stock solution.[1] |
| Instability in assay buffer | 1. Check the pH of your assay buffer. Extreme pH values can promote hydrolysis of the benzamide group. Aim for a physiological pH (around 7.4). 2. Minimize the time the diluted this compound solution is kept at room temperature before use. Prepare fresh dilutions for each experiment. |
| Precipitation of this compound in aqueous buffer | 1. Observe the final dilution for any visible precipitate. 2. If precipitation is observed, consider using a small percentage of a co-solvent like PEG300 or Tween-80 in your final assay buffer to improve solubility. 3. Gentle warming or sonication of the diluted solution may help redissolve the compound. |
| Incorrect compound concentration | 1. Verify the initial weighing of the this compound powder. 2. Ensure accurate dilution calculations. 3. If possible, confirm the concentration of the stock solution using a spectrophotometer or other analytical method. |
Issue 2: Variability in Results of In Vivo Experiments
| Possible Cause | Troubleshooting Steps |
| Instability of the dosing solution | 1. Always prepare fresh dosing solutions on the day of the experiment. 2. Ensure all components of the vehicle are fully dissolved before adding this compound. 3. If using a formulation with multiple solvents, add them sequentially and ensure complete dissolution at each step. |
| Precipitation in the dosing solution | 1. Visually inspect the solution for any cloudiness or precipitate before administration. 2. If precipitation occurs, try gentle heating or sonication to redissolve the compound. 3. Consider optimizing the vehicle composition to improve solubility. Several formulations have been reported for in vivo use. |
| Metabolism of this compound | In rhesus monkeys, [11C]this compound has been shown to have a moderate rate of peripheral metabolism, with about 40% of the parent compound remaining 30 minutes after injection.[2][5] Be mindful of the timing of your experimental readouts in relation to the administration of this compound. |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Assays
-
Weighing: Accurately weigh the desired amount of this compound crystalline solid.
-
Dissolving: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, low-retention microcentrifuge tubes. Store the aliquots at -80°C.
General Protocol for a Kappa-Opioid Receptor Radioligand Binding Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human kappa-opioid receptor (e.g., CHO-hKOR).
-
Assay Buffer: Prepare an appropriate assay buffer, typically 50 mM Tris-HCl, pH 7.4.
-
Reaction Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, a selective KOR radioligand (e.g., [³H]U-69,593), and assay buffer.
-
Non-specific Binding: Cell membranes, the radioligand, and a high concentration of a non-labeled KOR ligand (e.g., unlabeled U-69,593) to saturate the receptors.
-
Competition: Cell membranes, the radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound and subsequently the Ki value using the Cheng-Prusoff equation.
Visualizations
Kappa-Opioid Receptor (KOR) Signaling Pathway
Caption: Simplified signaling pathway of the Kappa-Opioid Receptor (KOR) and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Solution Stability
Caption: A logical workflow for conducting a stability study of this compound in solution.
Troubleshooting Logic for Inconsistent Experimental Results
Caption: A decision-making diagram for troubleshooting inconsistent experimental outcomes with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Evaluation of [11C]this compound as a Novel Kappa Opioid Receptor Antagonist Radiotracer for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for the Production of [11C]this compound for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiosynthesis of [11C]this compound for Preclinical and Clinical PET Imaging Using Cu(II)-Mediated Cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 11C-LY2795050 as a κ-opioid receptor antagonist radiotracer for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: [¹¹C]LY2795050 PET Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using [¹¹C]LY2795050 for Positron Emission Tomography (PET) imaging of kappa-opioid receptors (KORs).
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common artifacts and issues encountered during [¹¹C]this compound PET imaging.
Issue 1: Low Brain Uptake or Poor Signal-to-Noise Ratio
Possible Causes:
-
Radiotracer Quality: Low radiochemical purity or specific activity of the [¹¹C]this compound injection.
-
Injection Failure: Issues with the intravenous injection, such as extravasation (the tracer being injected into the tissue around the vein instead of into the bloodstream).
-
Patient-Specific Factors: Atypical patient physiology or the presence of competing medications.
-
Incorrect Imaging Time: Acquiring data too early or too late, missing the peak tracer uptake in the brain.
Troubleshooting Steps:
-
Verify Radiotracer Quality Control (QC):
-
Inspect Injection Site: Visually inspect the injection site for any signs of swelling or redness that might indicate extravasation. If available, review early dynamic images to confirm the bolus injection into the circulation.
-
Review Patient History: Check for any medications that might interfere with KOR binding.
-
Optimize Imaging Protocol: [¹¹C]this compound shows rapid brain uptake, with peak activity typically observed within 20 minutes post-injection.[2][3][4] Ensure the imaging protocol is designed to capture this window.
Issue 2: High Non-Specific Binding or Uniform Brain Distribution
Possible Causes:
-
Receptor Occupancy by other drugs: The patient may be taking other medications that bind to KORs, blocking the binding of [¹¹C]this compound.
-
Radiotracer Metabolism: A high proportion of radiometabolites that can cross the blood-brain barrier.
-
Incorrect Data Analysis: Use of an inappropriate reference region for kinetic modeling.
Troubleshooting Steps:
-
Review Subject's Medication History: Check for any prescribed or over-the-counter medications with known affinity for opioid receptors. Pre-treatment with a KOR antagonist like naloxone has been shown to result in a uniform distribution of radioactivity.[3][4]
-
Assess Radiometabolite Levels: While [¹¹C]this compound has a moderate rate of metabolism (~40% parent compound remaining at 30 minutes post-injection), higher than expected levels of brain-penetrant radiometabolites could be a factor.[2][3][4] This can be assessed through arterial blood sampling and metabolite analysis.
-
Re-evaluate Kinetic Modeling Parameters: Blocking scans with naltrexone have indicated that there may not be an ideal reference region for [¹¹C]this compound.[5][6] Careful consideration and validation of the chosen reference region are crucial for accurate quantification of specific binding.
Issue 3: Image Artifacts (Streaks, Hot/Cold Spots)
Possible Causes:
-
Patient Motion: Movement during the scan can cause blurring and misregistration of the PET data with the anatomical image (CT or MRI).[7]
-
Attenuation Correction Errors: In PET/CT, misalignment between the PET and CT scans, often due to patient movement or respiratory motion, can lead to incorrect attenuation correction and artifactual hot or cold spots.[8][9] Metallic implants can also cause significant artifacts.[8]
-
Reconstruction Artifacts: The choice of reconstruction algorithm and parameters can impact image quality and introduce artifacts.
Troubleshooting Steps:
-
Minimize Patient Motion:
-
Ensure the patient is comfortable and well-immobilized.
-
Clearly explain the importance of remaining still throughout the scan.
-
Use motion correction software if available.
-
-
Verify PET/CT Registration:
-
Carefully review the alignment of the PET and CT images.
-
If misregistration is observed, consider re-acquiring the CT or using software to correct the alignment.
-
For thoracic and abdominal imaging, respiratory gating can help minimize motion artifacts.
-
-
Address Metallic Artifacts: If the patient has metallic implants, be aware of the potential for streak artifacts on the CT which can propagate to the attenuation-corrected PET image.[8] Reviewing the non-attenuation-corrected PET images can help identify these artifacts.
-
Optimize Reconstruction Parameters: Consult with a medical physicist or imaging specialist to ensure that the optimal reconstruction parameters for [¹¹C]this compound imaging are being used.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for common [¹¹C]this compound PET imaging issues.
Frequently Asked Questions (FAQs)
Q1: What is the typical biodistribution of [¹¹C]this compound in humans?
A1: [¹¹C]this compound displays good brain uptake with a heterogeneous distribution pattern consistent with the known distribution of kappa-opioid receptors.[1] The rank order of tracer distribution volume (VT) generally follows the expected regional KOR densities in the human brain.[5][6] In non-human primates, the distribution has been observed as striatum > cortex ~ thalamus > cerebellum.[1]
Q2: What is the optimal time to start PET acquisition after [¹¹C]this compound injection?
A2: [¹¹C]this compound exhibits fast uptake kinetics in the brain, with regional activity peaking in less than 20 minutes post-injection in rhesus monkeys and at approximately 4 minutes in humans.[2][3][4][6] Therefore, dynamic imaging should commence at the time of injection to capture the full kinetic profile of the tracer. For static images, a summed image from 60-90 minutes post-injection has been used in some studies.[2]
Q3: How is [¹¹C]this compound metabolized?
A3: In rhesus monkeys, [¹¹C]this compound shows a moderate rate of peripheral metabolism, with approximately 40% of the parent compound remaining in the plasma at 30 minutes post-injection.[2][3][4]
Q4: Can patient preparation affect the quality of [¹¹C]this compound PET images?
A4: Yes, as with most PET imaging, proper patient preparation is crucial.[10] Patients should be comfortably positioned to minimize motion during the scan.[7] It is also important to have a comprehensive list of the patient's current medications to identify any potential drug interactions that could affect KOR binding.
Q5: Are there any known issues with the radiolabeling of this compound that could lead to artifacts?
A5: The radiosynthesis of [¹¹C]this compound has been well-documented using various methods.[1][11] It is important to perform rigorous quality control to ensure high radiochemical purity (>99%) and specific activity, and to minimize any potential impurities from the synthesis process, such as residual copper, which could theoretically interfere with imaging.[1]
Quantitative Data Summary
Table 1: [¹¹C]this compound Radiosynthesis and Quality Control Parameters
| Parameter | Typical Value | Reference |
| Radiochemical Yield (non-decay corrected) | 6 ± 1% to 21 ± 16% | [1][11] |
| Radiochemical Purity | >99% | [1][2] |
| Molar Activity / Specific Activity | 914 ± 97 mCi/μmol to 2075 ± 1063 mCi/μmol | [1][11] |
| Total Synthesis Time | ~41-45 minutes | [1][11] |
Table 2: [¹¹C]this compound Pharmacokinetics in Rhesus Monkeys
| Parameter | Value | Reference |
| Peak Brain Uptake (SUV) | ~3.5 - 4.5 | [1] |
| Time to Peak Brain Activity | < 20 minutes | [2][3][4] |
| Parent Compound in Plasma at 30 min | ~40% | [2][3][4] |
Experimental Protocols
Key Experiment: Preclinical PET Imaging of [¹¹C]this compound in a Non-Human Primate
Objective: To determine the in vivo distribution and kinetics of [¹¹C]this compound in the brain.
Methodology:
-
Animal Preparation:
-
An adult rhesus monkey is fasted overnight.
-
The animal is anesthetized with ketamine and maintained with isoflurane.
-
Vital signs (heart rate, blood pressure, respiration, and body temperature) are monitored throughout the experiment.
-
A catheter is placed in a peripheral vein for radiotracer injection and another in a peripheral artery for blood sampling.
-
-
Radiotracer Administration:
-
A bolus of [¹¹C]this compound (e.g., 5 mCi) is injected intravenously.
-
-
PET Image Acquisition:
-
Dynamic PET scanning is initiated simultaneously with the radiotracer injection and continues for 90-120 minutes.
-
A transmission scan is performed for attenuation correction.
-
-
Arterial Blood Sampling:
-
Serial arterial blood samples are collected throughout the scan to measure the input function (the concentration of the radiotracer in arterial plasma over time).
-
Plasma is separated from whole blood, and the radioactivity is measured.
-
Metabolite analysis is performed on selected plasma samples using high-performance liquid chromatography (HPLC) to determine the fraction of radioactivity corresponding to the parent compound.
-
-
Image Reconstruction and Analysis:
-
PET images are reconstructed with corrections for attenuation, scatter, and radioactive decay.
-
Regions of interest (ROIs) are drawn on the co-registered anatomical images (MRI or CT) for various brain regions (e.g., striatum, cortex, thalamus, cerebellum).
-
Time-activity curves (TACs) are generated for each ROI.
-
Kinetic modeling (e.g., two-tissue compartment model) is applied to the TACs using the arterial input function to estimate binding parameters such as the total distribution volume (VT).
-
This detailed protocol provides a framework for conducting [¹¹C]this compound PET imaging studies and can be adapted for specific research questions.
References
- 1. Radiosynthesis of [11C]this compound for Preclinical and Clinical PET Imaging Using Cu(II)-Mediated Cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of [11C]this compound as a Novel Kappa Opioid Receptor Antagonist Radiotracer for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 11C-LY2795050 as a κ-opioid receptor antagonist radiotracer for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Kinetic modeling of (11)C-LY2795050, a novel antagonist radiotracer for PET imaging of the kappa opioid receptor in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic modeling of 11C-LY2795050, a novel antagonist radiotracer for PET imaging of the kappa opioid receptor in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 8. Pitfalls on PET/CT due to artifacts and instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PET/CT Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patient Preparation and Performance of PET/CT Scans in Pediatric Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strategies for the Production of [11C]this compound for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Brain Penetration of K-Opioid Receptor (KOR) Antagonists
This resource provides researchers, scientists, and drug development professionals with practical guidance for troubleshooting and addressing the common challenge of poor brain penetration of Kappa Opioid Receptor (KOR) antagonists.
Frequently Asked Questions (FAQs)
Q1: Why do many KOR antagonists exhibit poor brain penetration?
A1: The blood-brain barrier (BBB) is a highly selective barrier that restricts the passage of substances from the bloodstream into the central nervous system (CNS). Many KOR antagonists fail to efficiently cross the BBB for several reasons:
-
Physicochemical Properties: Unfavorable properties such as high molecular weight (>400 Da), a large polar surface area (PSA > 140 Ų), or too many hydrogen bond donors/acceptors can significantly limit passive diffusion across the lipid membranes of the BBB.[1][2]
-
Efflux Transporters: KOR antagonists can be substrates for active efflux transporters, most notably P-glycoprotein (P-gp), which are present on the BBB.[3][4][5] These transporters actively pump the compounds back into the bloodstream, preventing them from reaching therapeutic concentrations in the brain.[6][7]
-
Plasma Protein Binding: High binding to plasma proteins like albumin reduces the concentration of the free, unbound drug that is available to cross the BBB.[1][8]
Q2: What are the key physicochemical properties influencing BBB penetration of KOR antagonists?
A2: To enhance the likelihood of a KOR antagonist crossing the BBB via passive diffusion, the following properties should be optimized:
-
Lipophilicity (LogP): A LogP value in the range of 1.5 to 4 is often considered ideal for BBB penetration.[1]
-
Molecular Weight (MW): Generally, a lower molecular weight (under 400-500 Da) is preferred.[2]
-
Polar Surface Area (PSA): A PSA of less than 60 Ų is associated with good absorption, while a PSA greater than 140 Ų often indicates poor cell membrane penetration.[1]
-
Hydrogen Bonding: A lower number of hydrogen bond donors and acceptors is beneficial for crossing the lipid-rich BBB.
Q3: How can I determine if my KOR antagonist is a substrate for efflux transporters like P-glycoprotein (P-gp)?
A3: Several in vitro methods can be used to assess if a compound is a P-gp substrate:
-
MDCK-MDR1 Cell Assay: This is a widely used assay that utilizes Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene, which expresses P-gp.[9][10] By measuring the transport of the compound from the apical (A) to the basolateral (B) side and vice versa, an efflux ratio (Papp B→A / Papp A→B) can be calculated. An efflux ratio greater than 2.0 typically indicates that the compound is a P-gp substrate.[9]
-
Caco-2 Cell Assay: Similar to the MDCK-MDR1 assay, this uses a human colon adenocarcinoma cell line that naturally expresses P-gp and other transporters.
-
P-gp ATPase Activity Assay: This assay measures the ATP consumption by P-gp in the presence of a test compound.[6] An increase in ATP hydrolysis suggests the compound is a P-gp substrate.[6]
Q4: What are some strategies to improve the brain penetration of a KOR antagonist?
A4: Several medicinal chemistry and formulation strategies can be employed:
-
Structural Modification: Systematically altering the chemical structure to optimize the physicochemical properties mentioned in Q2 (e.g., reducing polarity, lowering molecular weight).
-
Prodrug Approach: A lipophilic prodrug can be designed to cross the BBB and then be converted to the active antagonist within the CNS.
-
Inhibition of P-gp: Co-administration with a P-gp inhibitor can increase the brain concentration of a KOR antagonist that is a P-gp substrate. However, this can also lead to drug-drug interactions.[5]
-
Formulation Strategies: Encapsulating the drug in nanoparticles or liposomes can sometimes facilitate transport across the BBB.
Troubleshooting Guides
Issue 1: Low Brain-to-Plasma (B/P) Ratio in In Vivo Studies
| Possible Cause | Troubleshooting Steps & Recommendations |
| High P-gp Efflux | 1. In Vitro Confirmation: Perform an MDCK-MDR1 or Caco-2 assay to confirm P-gp substrate activity.[9][10] 2. In Vivo Inhibition: Co-administer the KOR antagonist with a known P-gp inhibitor (e.g., verapamil, elacridar) in your animal model and re-measure the B/P ratio. A significant increase would confirm P-gp mediated efflux. |
| Poor Intrinsic Permeability | 1. Review Physicochemical Properties: Analyze the compound's LogP, PSA, and MW.[1][11] 2. In Vitro Permeability Assay: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) to quickly assess passive diffusion potential.[12] 3. Structural Modification: If properties are suboptimal, consider medicinal chemistry efforts to improve lipophilicity and reduce polarity. |
| High Plasma Protein Binding | 1. Measure Free Fraction: Determine the percentage of the compound bound to plasma proteins using equilibrium dialysis or ultrafiltration. Only the unbound fraction can cross the BBB.[1] 2. Structural Modification: Changes to the compound's structure may reduce affinity for plasma proteins. |
| Rapid Brain Metabolism | 1. Brain Homogenate Stability: Incubate the compound with brain homogenates and measure its degradation over time using LC-MS/MS.[13] 2. Identify Metabolites: Analyze brain tissue samples to identify potential metabolites that may be inactive or rapidly cleared. |
Issue 2: Inconsistent Results in In Vitro BBB Permeability Assays (e.g., MDCK-MDR1)
| Possible Cause | Troubleshooting Steps & Recommendations |
| Poor Cell Monolayer Integrity | 1. Check TEER Values: Measure the Trans-Epithelial Electrical Resistance (TEER) before and after the experiment. A significant drop indicates a compromised monolayer. TEER values should be >200 Ω•cm².[9] 2. Lucifer Yellow Assay: Use a fluorescent marker like Lucifer yellow post-experiment to visually confirm monolayer integrity.[14] |
| Compound Instability | 1. Assess Stability in Buffer: Incubate the compound in the assay buffer for the duration of the experiment and measure its concentration at the end to check for degradation. |
| Low Compound Recovery | 1. Check for Adsorption: The compound may be adsorbing to the plasticware. Use low-binding plates or pre-treat plates with a blocking agent. 2. Calculate Mass Balance: Ensure the total amount of compound in the donor, receiver, and cell lysate at the end of the experiment is close to the initial amount. |
Quantitative Data Summary
The following table summarizes key pharmacokinetic and binding properties of several well-known KOR antagonists.
| Compound | KOR Affinity (Ke/Ki, nM) | Selectivity over MOR/DOR | Brain Half-Life (h) | Brain/Plasma Ratio | Reference |
| nor-BNI | 0.04 | 484x / 113x | > 24 | - | [15][16] |
| JDTic | 0.02 | >100x | 24 - 76 | Increases over time | [15][17][18] |
| Aticaprant (CERC-501) | - | - | - | High CNS Penetration | [19] |
| LY2795050 | 0.72 | 36x / 200x | - | - | [20] |
Note: Brain/Plasma ratios can vary significantly based on the time point of measurement and the specific experimental conditions. JDTic, for instance, shows an increasing B/P ratio over time, indicating partitioning into the brain.[17][18]
Experimental Protocols
Protocol 1: P-glycoprotein Substrate Assessment using MDCK-MDR1 Cells
Objective: To determine if a KOR antagonist is a substrate for the P-gp efflux transporter.
Methodology:
-
Cell Culture: MDCK-MDR1 cells are seeded onto semi-permeable supports in transwell plates and cultured until a confluent monolayer is formed, typically for 3-5 days.[9][14]
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the TEER.[10]
-
Bidirectional Transport:
-
The test compound (e.g., at 10 µM) is added to either the apical (A) or basolateral (B) compartment of the transwell plate.[9]
-
The plate is incubated at 37°C for a set period (e.g., 90-120 minutes).[9][14]
-
At the end of the incubation, samples are collected from the opposite compartment (receiver) as well as the initial compartment (donor).
-
-
Analysis: The concentration of the compound in the samples is quantified using LC-MS/MS.
-
Data Calculation:
-
The apparent permeability coefficient (Papp) is calculated for both directions (A→B and B→A).
-
Papp = (dQ/dt) / (A * C₀)
-
dQ/dt: rate of compound appearance in the receiver compartment
-
A: surface area of the membrane
-
C₀: initial concentration in the donor compartment
-
-
The Efflux Ratio (ER) is calculated: ER = Papp (B→A) / Papp (A→B)
-
-
Interpretation: An ER > 2.0 suggests the compound is a substrate for P-gp.[9] The experiment can be repeated in the presence of a P-gp inhibitor (e.g., cyclosporin) to confirm this.[9]
Protocol 2: In Situ Brain Perfusion in Rodents
Objective: To directly measure the rate of transport of a KOR antagonist across the BBB in vivo, independent of peripheral metabolism.[21]
Methodology:
-
Animal Preparation: A rat (e.g., Sprague-Dawley, 250-350g) is anesthetized.[22] The common carotid artery is exposed and cannulated.[22]
-
Perfusion:
-
Sample Collection: At the end of the perfusion, the animal is decapitated, and the brain is removed.[22][24]
-
Analysis: The brain tissue is homogenized or dissected, and the amount of the compound that has entered the brain is quantified (e.g., by scintillation counting for radiolabeled compounds or LC-MS/MS).[13][25]
-
Data Calculation: The brain uptake clearance or permeability-surface area product can be calculated to quantify the rate of BBB transport.
Visualizations
Caption: Canonical KOR signaling and points of antagonism.
Caption: Experimental workflow for assessing BBB penetration.
Caption: Troubleshooting logic for low KOR antagonist brain uptake.
References
- 1. Current Chemical, Biological, and Physiological Views in the Development of Successful Brain-Targeted Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blood–brain barrier: mechanisms governing permeability and interaction with peripherally acting μ-opioid receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Opioids and Efflux Transporters. 1. P-Glycoprotein Substrate Activity of N-Substituted Analogs of Meperidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opioid Analgesics and P-glycoprotein Efflux Transporters: A Potential Systems-Level Contribution to Analgesic Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blood-brain barrier permeability and bioavailability of a highly potent and mu-selective opioid receptor antagonist, CTAP: comparison with morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 10. enamine.net [enamine.net]
- 11. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antagonist for the Kappa Opioid Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static1.squarespace.com [static1.squarespace.com]
- 15. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Major Depressive Disorder and Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Collection - Pharmacodynamic Relationships between Duration of Action of JDTic-like Kappa-Opioid Receptor Antagonists and Their Brain and Plasma Pharmacokinetics in Rats - ACS Chemical Neuroscience - Figshare [acs.figshare.com]
- 18. Pharmacodynamic Relationships between Duration of Action of JDTic-like Kappa-Opioid Receptor Antagonists and Their Brain and Plasma Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Aticaprant - Wikipedia [en.wikipedia.org]
- 20. jnm.snmjournals.org [jnm.snmjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. In situ Rat Brain Perfusion Model for Delivery of CPT-Glu and Gd-DTPA Across the BBB [bio-protocol.org]
- 23. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. neuromab.ucdavis.edu [neuromab.ucdavis.edu]
- 25. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
optimizing pretreatment time for LY2795050 antagonist effects.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pretreatment time for the kappa-opioid receptor (KOR) antagonist, LY2795050.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and short-acting antagonist of the kappa-opioid receptor (KOR).[1] Its primary mechanism is to bind to the KOR with high affinity, thereby blocking the binding of endogenous ligands like dynorphin and preventing the downstream signaling cascades associated with KOR activation.[1][2]
Q2: What is the recommended starting pretreatment time for in vivo experiments?
A2: Based on published studies, a pretreatment time of 15 to 30 minutes is a common and effective starting point for in vivo experiments in rodents.[1][3][4] A 15-minute pretreatment has been shown to be effective in blocking the effects of a KOR agonist.[3][4]
Q3: How critical is the pretreatment time for observing the antagonist effects of this compound?
A3: Pretreatment time is a critical parameter. Due to its rapid onset and short duration of action (less than 3 hours), the timing of this compound administration relative to the experimental challenge (e.g., agonist administration, behavioral task) will significantly impact the observed antagonist effects.[3][4]
Q4: Are there any known sex differences in the response to this compound?
A4: Yes, some studies have reported sex-dependent differences in the behavioral effects of this compound. For instance, with a very short pretreatment time (1 minute), antagonist effects were observed in males but not females in a specific stress paradigm. However, with a longer pretreatment of 15 minutes, the effects were seen in both sexes.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak antagonist effect observed. | Inadequate pretreatment time: The antagonist may not have reached sufficient receptor occupancy before the experimental challenge. | Increase the pretreatment time. We recommend a titration from 15 minutes up to 60 minutes. A 30-minute pretreatment has been shown to be effective in preventing agonist-induced deficits.[1] |
| Suboptimal dose: The dose of this compound may be too low to effectively antagonize the KORs in the target tissue. | Perform a dose-response curve to determine the optimal dose for your specific experimental model. Doses around 0.32 mg/kg have been shown to be effective in mice.[3][4] | |
| Rapid metabolism: this compound is a short-acting antagonist.[1][4] The experimental endpoint may be occurring after the antagonist has been significantly metabolized. | Consider the timing of your measurements relative to the administration of this compound. For longer experiments, a different KOR antagonist with a longer duration of action might be more suitable. | |
| Variability in results between experiments. | Inconsistent pretreatment timing: Even small variations in pretreatment time can lead to different levels of receptor occupancy and thus variable results. | Strictly adhere to the chosen pretreatment time for all animals and experimental groups. Use a precise timer. |
| Route of administration: The bioavailability and pharmacokinetics of this compound can vary with the route of administration (e.g., intraperitoneal vs. intravenous). | Ensure the route of administration is consistent across all experiments and is appropriate for achieving the desired concentration in the target tissue. | |
| Unexpected behavioral or physiological effects. | Off-target effects: Although this compound is selective for the KOR, very high concentrations could potentially interact with other receptors. | Review the selectivity profile of this compound and consider if the observed effects could be mediated by other opioid receptors like the mu-opioid receptor (MOR) or delta-opioid receptor (DOR).[4] Ensure you are using the lowest effective dose. |
| Interaction with other administered compounds: The experimental paradigm may involve other drugs that could interact with this compound or the KOR signaling pathway. | Carefully review the pharmacology of all administered compounds and consider potential drug-drug interactions. |
Quantitative Data Summary
Table 1: In Vitro Binding Affinities and Potency of this compound
| Receptor | Binding Affinity (Ki) | Antagonist Potency (Kb) | Selectivity (KOR vs. MOR) | Selectivity (KOR vs. DOR) |
| Kappa (KOR) | 0.72 nM[1][5] | 0.63 nM[4] | - | - |
| Mu (MOR) | 25.8 nM[4][6] | 6.8 nM[4] | ~36-fold[6] | - |
| Delta (DOR) | 153 nM[4] | 83.3 nM[4] | - | ~212-fold[7] |
Table 2: In Vivo Pretreatment Time and Effects of this compound in Mice
| Pretreatment Time | Dose (mg/kg, i.p.) | Experimental Model | Observed Effect | Reference |
| 1 minute | 0.32 | Open Space Swim | Decreased immobility in males, but not females. | [3] |
| 15 minutes | 0.32 | Open Space Swim | Decreased immobility in both males and females. | [3] |
| 15 minutes | 0.32 | U50,488-induced locomotor depression | Blockade of KOR agonist effects. | [4] |
| 30 minutes | 0.032 - 0.1 | U50,488-induced grooming deficits | Dose-dependent prevention of deficits. | [1] |
| 3 hours | 0.32 | U50,488-induced locomotor depression | No significant blockade of KOR agonist effects. | [4] |
Experimental Protocols
Protocol 1: Evaluation of this compound Pretreatment Time on KOR Agonist-Induced Locomotor Depression in Mice
-
Animals: Adult male C57BL/6J mice.
-
Habituation: Acclimate mice to the locomotor activity chambers for 30 minutes one day prior to the experiment.
-
Drug Preparation:
-
Prepare this compound in a vehicle solution (e.g., saline).
-
Prepare the KOR agonist U50,488 in saline.
-
-
Experimental Groups:
-
Group 1: Vehicle (for this compound) + Vehicle (for U50,488)
-
Group 2: Vehicle (for this compound) + U50,488 (e.g., 10 mg/kg, i.p.)
-
Group 3: this compound (e.g., 0.32 mg/kg, i.p.) + U50,488 (e.g., 10 mg/kg, i.p.)
-
-
Procedure:
-
Administer this compound or its vehicle via intraperitoneal (i.p.) injection.
-
Wait for the designated pretreatment time (e.g., 15, 30, or 60 minutes).
-
Administer U50,488 or its vehicle (i.p.).
-
Immediately place the mice in the locomotor activity chambers and record activity for 60 minutes.
-
-
Data Analysis: Analyze the total distance traveled or the number of beam breaks. Compare the locomotor activity between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant increase in locomotion in Group 3 compared to Group 2 indicates effective antagonism by this compound.
Visualizations
Caption: Simplified signaling pathway of the Kappa-Opioid Receptor (KOR).
Caption: General experimental workflow for optimizing this compound pretreatment.
Caption: Troubleshooting logic for weak this compound antagonist effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. Rapid-Onset Anti-Stress Effects of a Kappa-Opioid Receptor Antagonist, this compound, Against Immobility in an Open Space Swim Paradigm in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Synthesis and Evaluation of [11C]this compound as a Novel Kappa Opioid Receptor Antagonist Radiotracer for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Kinetic modeling of 11C-LY2795050, a novel antagonist radiotracer for PET imaging of the kappa opioid receptor in humans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Variability in Animal Response to LY2795050
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective kappa-opioid receptor (KOR) antagonist, LY2795050. This guide addresses common issues related to variability in animal responses to ensure more consistent and reliable experimental outcomes.
Troubleshooting Guide
This section is designed to help you identify and resolve potential sources of variability in your experiments involving this compound.
| Question | Possible Causes | Troubleshooting Steps |
| Why am I observing inconsistent behavioral responses to this compound between animals? | 1. Genetic Background: Different mouse or rat strains can exhibit varied responses to opioid ligands. 2. Sex Differences: The KOR system is known to be sexually dimorphic, with females sometimes showing a lower analgesic response than males to KOR agonists.[1] This can influence the antagonistic effect of this compound. 3. Age: The expression and function of KORs may change with age. 4. Housing and Environmental Conditions: Stress from housing conditions can alter the endogenous dynorphin/KOR system, impacting the effects of an antagonist. | 1. Standardize Strain: Use a single, well-characterized strain for your experiments. If comparing strains, ensure groups are adequately powered. 2. Account for Sex: Test both male and female animals and analyze the data separately. Consider the stage of the estrous cycle in females. 3. Control for Age: Use a narrow age range for all experimental subjects. 4. Acclimatize and Standardize Housing: Allow for a sufficient acclimatization period (at least 7 days) before starting experiments. Maintain consistent light/dark cycles, temperature, and noise levels. |
| My results with this compound are not reproducible across different experiments. | 1. Drug Formulation and Administration: Inconsistent drug preparation or administration technique can lead to variable dosing. 2. Pre-treatment Time: The onset and duration of action of this compound are critical. Inconsistent timing between this compound administration and the experimental challenge can lead to variability. 3. Circadian Rhythms: The activity of the KOR system can vary throughout the day. | 1. Standardize Drug Handling: Prepare this compound fresh for each experiment from a reliable source. Use a consistent vehicle and administration route (e.g., intraperitoneal, oral gavage). For oral gavage, ensure proper technique to minimize stress and ensure accurate delivery. 2. Optimize and Standardize Pre-treatment Time: Conduct a pilot study to determine the optimal pre-treatment time for your specific experimental paradigm. Once determined, adhere strictly to this timing. 3. Consistent Timing: Perform experiments at the same time of day to minimize the influence of circadian rhythms. |
| I am not seeing the expected antagonist effect of this compound. | 1. Inappropriate Dose: The effective dose of this compound can vary depending on the species, sex, and the specific behavioral assay. A dose that is too low may be ineffective. 2. Disease Model Complexity: The underlying pathophysiology of your disease model may alter KOR expression or signaling, affecting the response to this compound. 3. Agonist Challenge Potency: The dose or potency of the KOR agonist used to challenge the system might be too high, overcoming the antagonist effects of this compound. | 1. Dose-Response Study: Conduct a dose-response study to determine the optimal dose of this compound for your specific model and assay. 2. Characterize Your Model: If possible, assess KOR expression levels in your disease model compared to control animals. 3. Optimize Agonist Dose: If using a KOR agonist, ensure you are using a dose that produces a submaximal effect, allowing for the antagonist to demonstrate its blocking effect. |
| How can I confirm that the observed effects are specifically mediated by KOR antagonism? | 1. Off-Target Effects: At higher concentrations, the selectivity of any compound can decrease. 2. Non-specific Behavioral Effects: The observed behavioral change may be an indirect consequence of the drug's action. | 1. Use KOR Knockout (KO) Animals: The most definitive way to confirm KOR-specific effects is to show a lack of response to this compound in KOR KO mice. 2. Compare with other KOR Antagonists: Use another structurally different KOR antagonist to see if it produces similar effects. 3. Control for Locomotor Effects: Always include appropriate control experiments, such as an open field test, to ensure that the observed effects are not due to changes in general locomotor activity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective antagonist of the kappa-opioid receptor (KOR). It binds to KORs with high affinity, preventing the binding of endogenous ligands like dynorphin and exogenous KOR agonists. This blocks the intracellular signaling cascade typically initiated by KOR activation.
Q2: What is the recommended vehicle for dissolving this compound?
A2: A common vehicle used for this compound is a solution of 5% ethanol, 10% Tween 80, and 85% sterile water by volume. It is recommended to prepare the solution fresh for each experiment.
Q3: What are the key pharmacokinetic parameters of this compound in animals?
A3: this compound has a relatively rapid onset and short duration of action. In mice, its antagonist effects are observed within 15 minutes of administration and last for less than 3 hours. In rhesus monkeys, [11C]this compound shows moderate peripheral metabolism, with about 40% of the parent compound remaining at 30 minutes post-injection.[2]
Q4: Are there known sex differences in the response to this compound?
A4: Yes, sex can be a significant factor. For example, in an open space swim stress paradigm in mice, a 1-minute pretreatment with this compound decreased immobility in males but not females. However, with a 15-minute pretreatment, the effect was seen in both sexes. This highlights the importance of considering both sex and pretreatment time in experimental design.
Q5: How does the selectivity of this compound for KOR compare to other opioid receptors?
A5: this compound exhibits good selectivity for the kappa-opioid receptor. In vitro binding studies have shown that it has a much higher affinity for KOR compared to mu-opioid (MOR) and delta-opioid (DOR) receptors.
Quantitative Data Summary
Table 1: In Vitro Binding Affinities and Functional Antagonist Potencies of this compound
| Receptor | Binding Affinity (Ki, nM) | Functional Antagonist Potency (Kb, nM) |
| Kappa (KOR) | 0.72 | 0.63 |
| Mu (MOR) | 25.8 | 6.8 |
| Delta (DOR) | 153 | 83.3 |
Table 2: Effective Doses of this compound in Rodent Models
| Species | Model/Assay | Effective Dose (mg/kg, i.p.) | Outcome |
| Mouse (Male & Female) | Open Space Swim | 0.32 | Decreased immobility |
| Mouse (Male & Female) | KOR agonist (U50,488)-induced grooming deficits | 0.032 - 0.1 | Prevention of deficits |
| Mouse (Male) | Forced Swim Test | 0.1 | Decreased immobility |
| Mouse (Male) | KOR agonist (U50,488)-induced locomotor depression | 0.32 | Blockade of depression |
Experimental Protocols
Protocol 1: Assessment of KOR Antagonism in a Locomotor Activity Assay
This protocol is used to evaluate the ability of this compound to block the locomotor depressant effects of a KOR agonist, such as U50,488.
Materials:
-
This compound
-
KOR agonist (e.g., U50,488)
-
Vehicle (e.g., 5% ethanol, 10% Tween 80, 85% sterile water)
-
Saline
-
Experimental animals (e.g., C57BL/6J mice)
-
Locomotor activity chambers
Procedure:
-
Habituate the animals to the locomotor activity chambers for at least 30 minutes one day prior to the experiment.
-
On the day of the experiment, prepare fresh solutions of this compound and the KOR agonist.
-
Administer this compound (e.g., 0.32 mg/kg, i.p.) or vehicle at a predetermined pre-treatment time (e.g., 15 minutes) before the KOR agonist challenge.
-
Administer the KOR agonist (e.g., U50,488, 10 mg/kg, i.p.) or saline.
-
Immediately place the animals in the locomotor activity chambers and record activity for a set duration (e.g., 90 minutes).
-
Analyze the data by comparing the locomotor activity of the different treatment groups. A successful antagonist effect is demonstrated if the this compound-treated group shows significantly less locomotor depression from the KOR agonist compared to the vehicle-treated group.
Protocol 2: Ex Vivo Receptor Occupancy Study
This protocol is used to determine the extent to which this compound occupies KORs in the brain at a given dose and time point.
Materials:
-
This compound
-
Vehicle
-
Experimental animals (e.g., Sprague-Dawley rats)
-
Radiolabeled KOR ligand (e.g., [3H]-U69,593)
-
Brain tissue homogenization buffer
-
Scintillation counter
Procedure:
-
Administer this compound at the desired dose and route.
-
At a specific time point after administration, euthanize the animal and rapidly dissect the brain region of interest (e.g., striatum, cortex).
-
Homogenize the brain tissue in an appropriate buffer.
-
Incubate the brain homogenates with a saturating concentration of the radiolabeled KOR ligand.
-
Separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Compare the binding in this compound-treated animals to that in vehicle-treated animals to calculate the percentage of receptor occupancy.
Visualizations
Caption: Simplified signaling pathway of the kappa-opioid receptor (KOR).
Caption: General experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Sex differences in kappa opioid receptor antinociception is influenced by the number of X chromosomes in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unique Pharmacological Properties of the Kappa Opioid Receptor Signaling Through Gαz as Shown with Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control for Synthesized [11C]LY2795050
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control (QC) measures for synthesized [11C]LY2795050. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
1. What are the essential quality control tests for [11C]this compound?
For clinical and preclinical use, a series of quality control tests must be performed to ensure the identity, purity, and safety of the radiotracer. The essential tests include:
-
Visual Inspection: The final product should be a clear, colorless solution, free of any particulate matter.
-
pH: The pH of the final formulation should be within a physiologically acceptable range.
-
Radiochemical Purity and Identity: To confirm that the radioactivity corresponds to [11C]this compound and to quantify any radiochemical impurities.
-
Chemical Purity: To identify and quantify any non-radioactive chemical impurities.
-
Enantiomeric Purity: To ensure the correct stereoisomer, the (S)-enantiomer, is present.
-
Specific Activity: To determine the amount of radioactivity per unit mass of the compound.
-
Residual Solvents: To ensure that levels of residual solvents from the synthesis are below safety limits.
-
Residual Metals: To quantify any remaining metal catalyst (e.g., Palladium or Copper) from the synthesis.
-
Sterility: To ensure the absence of microbial contamination.
-
Bacterial Endotoxins: To ensure that endotoxin levels are below the accepted threshold for parenteral administration.
2. My radiochemical purity is below the acceptance criterion of >99%. What are the possible causes and solutions?
Low radiochemical purity is a common issue that can arise from several factors during synthesis and purification.
Possible Causes:
-
Incomplete Reaction: The radiolabeling reaction may not have gone to completion, leaving unreacted [11C]cyanide or other intermediates.
-
Side Reactions: Competing reactions can lead to the formation of radiolabeled byproducts.
-
Degradation (Radiolysis): [11C]this compound may degrade due to radiolysis, especially at high radioactivity concentrations.
-
Suboptimal Purification: The semi-preparative HPLC purification may not be adequately separating the desired product from impurities. This could be due to poor column performance, incorrect mobile phase composition, or improper fraction collection.
Troubleshooting Steps:
-
Review Synthesis Parameters: Verify the amounts of precursor, catalyst, and reagents, as well as reaction time and temperature.
-
Optimize HPLC Purification:
-
Ensure the semi-preparative HPLC system is well-maintained and the column is not overloaded.
-
Verify the mobile phase composition and flow rate.
-
Adjust the collection window for the product peak to minimize the collection of adjacent impurities.
-
-
Minimize Delay: Proceed with purification and formulation promptly after synthesis to reduce the effects of radiolysis.
-
Analyze Radio-HPLC Chromatogram: Examine the chromatogram to identify the nature of the radiochemical impurities (e.g., more polar or less polar than the product) to gain insights into potential side products or degradation pathways.
3. How is the chemical identity of [11C]this compound confirmed?
The chemical identity is confirmed by analytical High-Performance Liquid Chromatography (HPLC). This is achieved by co-injection of the final radioactive product with a non-radioactive reference standard of this compound.[1][2] The identity is confirmed if the radioactive peak on the radio-chromatogram has the same retention time as the UV peak of the reference standard in the UV chromatogram.[1][2]
4. What are the acceptance criteria for the key quality control tests?
The following table summarizes the typical acceptance criteria for the final release of [11C]this compound for human use. These values are based on published data and general radiopharmaceutical standards.
| Parameter | Acceptance Criteria | Typical Analytical Method |
| Appearance | Clear, colorless, free of particulates | Visual Inspection |
| pH | 4.5 - 7.5 | pH meter or pH strips |
| Radiochemical Purity | > 99%[1][2][3][4] | Analytical HPLC |
| Chemical Identity | Retention time matches reference standard | Analytical HPLC (co-injection)[1][2] |
| Enantiomeric Purity | > 98% ee ((S)-enantiomer)[5] | Chiral HPLC |
| Specific Activity | > 900 mCi/µmol at time of injection[3][6][7] | Calculated from radioactivity and mass |
| Residual Solvents | Ethanol < 5000 ppm, Acetonitrile < 410 ppm | Gas Chromatography (GC) |
| Residual Copper | < 0.1 µg/mL (if Cu catalyst is used)[3][6][7] | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
| Sterility | No microbial growth | USP <71> Sterility Tests |
| Bacterial Endotoxins | < 175 EU / V (volume dependent) | Limulus Amebocyte Lysate (LAL) test |
5. How can I troubleshoot low specific activity?
Low specific activity indicates the presence of an excess of non-radioactive this compound or other carrier molecules.
Possible Causes:
-
Carrier [11C]CO2: The starting [11C]CO2 from the cyclotron may have low specific activity due to contamination with atmospheric CO2.
-
Contamination in Reagents or Solvents: Contamination with the non-radioactive this compound precursor or other organic impurities can compete in the reaction.
-
Leaching from HPLC or SPE Cartridges: Previously used columns or cartridges may release non-radioactive compounds.
Troubleshooting Steps:
-
Check Cyclotron Target Performance: Ensure the target is performing optimally and that there are no leaks introducing atmospheric CO2.
-
Use High-Purity Reagents: Utilize fresh, high-purity reagents and solvents for the synthesis.
-
Dedicated Equipment: Use dedicated and thoroughly cleaned HPLC columns, SPE cartridges, and glassware to avoid cross-contamination.
Experimental Protocols
Protocol 1: Analytical HPLC for Radiochemical Purity and Identity
This method is used to determine the radiochemical purity and to confirm the identity of [11C]this compound.
-
HPLC System: An analytical HPLC system equipped with a UV detector and a radioactivity detector.
-
Column: A suitable C18 column (e.g., Phenomenex Luna C18, 5 µm, 4.6 x 150 mm).
-
Mobile Phase: 25% Acetonitrile and 75% 0.1 M ammonium formate with 0.5% acetic acid.[1][2]
-
UV Wavelength: 254 nm.
-
Procedure:
-
Inject a small aliquot of the final [11C]this compound product.
-
For identity confirmation, co-inject the product with a known standard of non-radioactive this compound.
-
Monitor the chromatogram from both the UV and radioactivity detectors.
-
-
Analysis:
-
Purity: Calculate the radiochemical purity by integrating the area of the main radioactive peak and expressing it as a percentage of the total integrated radioactivity.
-
Identity: Confirm that the retention time of the main radioactive peak matches the retention time of the UV peak from the non-radioactive standard (typically around 6.7 minutes under these conditions).[1][2]
-
Protocol 2: Chiral HPLC for Enantiomeric Purity
This method is to ensure that the final product is the desired (S)-enantiomer.
-
HPLC System: An analytical HPLC system with a UV and/or radioactivity detector.
-
Column: A chiral column, such as a Chiralpak AS-H (4.6 x 150 mm).[8]
-
Mobile Phase: 0.2% Triethylamine (Et3N) in Methanol (MeOH).[8]
-
Flow Rate: 0.8 mL/min.[8]
-
Procedure:
-
Inject a sample of the final product.
-
It is recommended to first run a racemic mixture of this compound to determine the retention times of both the (S) and (R) enantiomers.
-
-
Analysis: The chromatogram should show a single radioactive peak corresponding to the retention time of the (S)-enantiomer.[1] The enantiomeric excess (% ee) can be calculated if both peaks are present.
Visualizations
Caption: Overall workflow for the synthesis and quality control of [11C]this compound.
Caption: Troubleshooting decision tree for low radiochemical purity of [11C]this compound.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Radiosynthesis of [11C]this compound for Preclinical and Clinical PET Imaging Using Cu(II)-Mediated Cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 11C-LY2795050 as a κ-opioid receptor antagonist radiotracer for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for the Production of [11C]this compound for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiosynthesis of [11C]this compound for Preclinical and Clinical PET Imaging Using Cu(II)-Mediated Cyanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Evaluation of [11C]this compound as a Novel Kappa Opioid Receptor Antagonist Radiotracer for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues with LY2795050
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility issues and effectively using LY2795050 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the kappa-opioid receptor (KOR).[1][2] It exhibits high affinity and selectivity for KOR, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes, including depression, anxiety, and addiction.[3][4] this compound acts by blocking the binding of endogenous ligands, such as dynorphins, to the KOR, thereby inhibiting its downstream signaling pathways.[5][6]
Q2: I am experiencing difficulty dissolving this compound for my experiments. What are the recommended solvents?
A2: this compound can be challenging to dissolve in aqueous solutions. For in vitro and in vivo studies, several solvent systems can be employed to achieve appropriate concentrations. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions.[2] For final experimental concentrations, co-solvent systems are often necessary. Refer to the Troubleshooting Guide and Solvent Protocols Table below for detailed information.
Q3: What are the known binding affinities of this compound for different opioid receptors?
A3: this compound is highly selective for the kappa-opioid receptor. The binding affinities (Ki) for human opioid receptors are summarized in the table below.
Troubleshooting Guide: Overcoming Solubility Issues
Problem: Precipitate forms when preparing this compound solutions for in vitro or in vivo experiments.
Possible Causes & Solutions:
-
Inappropriate Solvent: this compound has poor solubility in purely aqueous buffers.
-
Solution: Prepare a high-concentration stock solution in 100% DMSO. For working solutions, dilute the DMSO stock into an appropriate vehicle. For in vivo experiments, specific co-solvent systems are recommended.[1]
-
-
Low Temperature: The solubility of many compounds, including this compound, can decrease at lower temperatures.
-
Solution: Gentle warming and/or sonication can aid in the dissolution of the compound.[1] Be cautious with temperature-sensitive assays.
-
-
Incorrect pH: The pH of the final solution can influence the solubility of this compound.
-
Solution: Ensure the pH of your final buffer or vehicle is compatible with the compound's properties. While specific pH-solubility profiles are not widely published, maintaining a physiological pH is a standard starting point.
-
-
High Final Concentration in Aqueous Buffer: The concentration of this compound in the final aqueous-based medium may be too high, leading to precipitation.
-
Solution: Lower the final concentration of this compound in your assay. If a higher concentration is required, consider using a vehicle with a higher percentage of organic co-solvent, if compatible with your experimental system.
-
Data Presentation
Table 1: Binding Affinity of this compound for Human Opioid Receptors
| Receptor | Ki (nM) |
| Kappa-Opioid Receptor (KOR) | 0.72[1][7][8][9][10][11][12] |
| Mu-Opioid Receptor (MOR) | 25.8[9][10][11][12] |
| Delta-Opioid Receptor (DOR) | 153[9][10][11] |
Table 2: Recommended Solvent Protocols for this compound
| Protocol | Solvent Composition | Achievable Concentration | Notes |
| In Vitro Stock Solution | 100% DMSO | ≥ 50 mg/mL (122.58 mM)[2] | Prepare high-concentration stock solutions in DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] |
| In Vivo Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.13 mM)[1] | Add each solvent sequentially to ensure proper mixing.[1] |
| In Vivo Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.13 mM)[1] | This formulation utilizes a cyclodextrin to enhance solubility.[1] |
| In Vivo Protocol 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.13 mM)[1] | Suitable for experiments where an oil-based vehicle is appropriate. |
| In Vivo (Rodent) Saline | Saline | 1 mg/mL[4][7] | For specific in vivo rodent studies, this compound has been dissolved directly in saline.[4][7] The final concentration may be limited. |
Experimental Protocols
Radioligand Competition Binding Assay (General Methodology)
This protocol provides a general framework for determining the binding affinity of this compound.
-
Preparation of Cell Membranes: Utilize cell membranes from a cell line recombinantly expressing the human kappa-opioid receptor.
-
Incubation: In a multi-well plate, combine the cell membranes, a radiolabeled ligand for KOR (e.g., [³H]-diprenorphine), and varying concentrations of unlabeled this compound.
-
Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through a filter mat to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki value using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathway of the Kappa-Opioid Receptor and the inhibitory action of this compound.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Synthesis and evaluation of 11C-LY2795050 as a κ-opioid receptor antagonist radiotracer for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of [11C]this compound as a Novel Kappa Opioid Receptor Antagonist Radiotracer for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiosynthesis of [11C]this compound for Preclinical and Clinical PET Imaging Using Cu(II)-Mediated Cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid-Onset Anti-Stress Effects of a Kappa-Opioid Receptor Antagonist, this compound, Against Immobility in an Open Space Swim Paradigm in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of the In vivo Selectivity of a new Kappa Opioid Receptor Antagonist PET Tracer [11C]this compound in the Rhesus Monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Kappa-Opioid Receptor Antagonists: LY2795050 vs. Norbinaltorphimine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent kappa-opioid receptor (KOR) antagonists: LY2795050, a novel, short-acting compound, and norbinaltorphimine (nor-BNI), a classical, long-acting research tool. This objective analysis is designed to assist researchers in selecting the appropriate antagonist for their specific experimental needs.
Introduction to the Compounds
This compound is a selective KOR antagonist characterized by its rapid onset and short duration of action.[1] Its favorable pharmacokinetic profile has made it a valuable tool for in vivo studies where precise temporal control of KOR blockade is required.[1]
Norbinaltorphimine (nor-BNI) is a highly selective and potent KOR antagonist that has been a cornerstone of opioid research for decades. It is renowned for its exceptionally long duration of action in vivo, which can last for days to weeks after a single administration.[2]
Quantitative Comparison of Receptor Binding Affinities
The binding affinities of this compound and nor-BNI for the human kappa (κ), mu (μ), and delta (δ) opioid receptors are summarized below. The data, presented as inhibition constants (Ki), were determined using competitive radioligand binding assays. A lower Ki value indicates a higher binding affinity.
| Compound | κ-Opioid Receptor (Ki, nM) | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ/μ Selectivity Ratio | κ/δ Selectivity Ratio |
| This compound | 0.72[3][4][5] | 25.8[5] | 153[5] | ~36 | ~212 |
| nor-BNI | ~0.2 - 0.8 | ~10 - 40 | ~30 - 150 | ~50 - 125 | ~150 - 188 |
Note: Kᵢ values for nor-BNI are compiled from various sources in the ChEMBL database and may exhibit some variability depending on the specific experimental conditions.
In Vivo Pharmacological Properties: A Tale of Two Timelines
A primary distinguishing feature between this compound and nor-BNI is their duration of action in vivo.
This compound exhibits a rapid onset and short duration of KOR antagonism. For instance, a 0.32 mg/kg intraperitoneal (i.p.) dose in mice effectively blocks the locomotor depressant effects of the KOR agonist U50,488 when administered 15 minutes prior, but this effect is lost at longer pretreatment times of 3 or 24 hours.[1]
In stark contrast, nor-BNI is characterized by a slow onset of action, with its peak KOR antagonist effects observed approximately 24 hours after administration, and these effects can persist for several days to weeks.[2] This long-lasting action is a critical consideration for experimental design, as it can influence the interpretation of behavioral studies conducted over extended periods.
Signaling Pathways and Mechanism of Action
Both this compound and nor-BNI act as competitive antagonists at the kappa-opioid receptor, a G-protein coupled receptor (GPCR). By binding to the receptor, they prevent the endogenous ligand, dynorphin, and other KOR agonists from activating downstream signaling cascades.
Experimental Protocols
Radioligand Binding Assay for Determining Receptor Affinity
This protocol outlines a standard competitive radioligand binding assay to determine the Ki of a test compound for the kappa-opioid receptor.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human kappa-opioid receptor.
-
Radioligand: [³H]U-69,593, a selective KOR agonist.
-
Test Compounds: this compound, nor-BNI, or other compounds of interest.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells in cold lysis buffer. Centrifuge to pellet membranes, wash, and resuspend in assay buffer.
-
Assay Setup: In a 96-well plate, combine cell membranes, [³H]U-69,593 (at a concentration near its Kd), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.
-
Washing: Wash filters with ice-cold wash buffer.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.
In Vivo Assessment of KOR Antagonism: U50,488-Induced Antinociception
This protocol describes a common in vivo assay to evaluate the antagonist activity of compounds like this compound and nor-BNI against a KOR agonist-induced effect.
Animals:
-
Male C57BL/6J mice.
Drugs:
-
KOR Agonist: U-50,488H (e.g., 5 mg/kg, i.p.).
-
KOR Antagonist: this compound or nor-BNI at desired doses and pretreatment times.
Procedure:
-
Antagonist Pretreatment: Administer the KOR antagonist (or vehicle) at the designated time before the agonist challenge (e.g., 15 minutes for this compound, 24 hours for nor-BNI).
-
Baseline Nociceptive Threshold: Measure the baseline tail-withdrawal latency of each mouse in a warm water bath (e.g., 52°C).
-
Agonist Administration: Administer U-50,488H.
-
Post-Agonist Nociceptive Testing: At a specified time after agonist administration (e.g., 30 minutes), re-measure the tail-withdrawal latency.
-
Data Analysis: Compare the tail-withdrawal latencies between the vehicle- and antagonist-pretreated groups. A significant reduction in the antinociceptive effect of U-50,488H in the antagonist-treated group indicates KOR blockade.
Summary and Conclusion
This compound and nor-BNI are both highly selective and potent KOR antagonists, yet they possess markedly different pharmacokinetic profiles that dictate their experimental applications.
-
This compound is the antagonist of choice for studies requiring acute and transient blockade of KORs. Its rapid onset and short duration of action allow for precise temporal control and minimize the potential for long-term receptor adaptations that can confound results.
-
nor-BNI remains an invaluable tool for experiments where a sustained and long-lasting blockade of KORs is desired. Its prolonged in vivo activity is ideal for investigating the chronic effects of KOR antagonism on behavior and neurobiology.
The selection between these two compounds should be guided by the specific aims and timeline of the research study. The data and protocols provided in this guide are intended to facilitate this decision-making process for researchers in the field of opioid pharmacology and neuroscience.
References
- 1. Frontiers | Rapid-Onset Anti-Stress Effects of a Kappa-Opioid Receptor Antagonist, this compound, Against Immobility in an Open Space Swim Paradigm in Male and Female Mice [frontiersin.org]
- 2. Norbinaltorphimine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and Evaluation of [11C]this compound as a Novel Kappa Opioid Receptor Antagonist Radiotracer for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the In vivo Selectivity of a new Kappa Opioid Receptor Antagonist PET Tracer [11C]this compound in the Rhesus Monkey - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to KOR Antagonists: LY2795050 vs. Aticaprant
For Researchers, Scientists, and Drug Development Professionals
The kappa-opioid receptor (KOR) has emerged as a significant target in the development of therapeutics for a range of central nervous system disorders, including depression, anxiety, and substance use disorders. Antagonism of the KOR is a key mechanism of action being explored. This guide provides a detailed, data-driven comparison of two prominent KOR antagonists: LY2795050 and aticaprant (also known as JNJ-67953964, CERC-501, and LY2456302).
Introduction to the Compounds
This compound is a selective KOR antagonist that has been instrumental as a research tool, particularly in its radiolabeled form, [11C]this compound, for positron emission tomography (PET) imaging to study KOR occupancy in the brain.[1][2][3]
Aticaprant is a potent, selective, and orally bioavailable KOR antagonist that has been evaluated in clinical trials for the treatment of major depressive disorder (MDD).[4][5][6] It is a short-acting antagonist, which is considered a favorable property for clinical development.[6]
Comparative Data
The following tables summarize the available quantitative data for this compound and aticaprant, covering their binding affinity, selectivity, and functional antagonist activity.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
| Compound | Target | Kᵢ (nM) | Selectivity (fold) vs. MOR | Selectivity (fold) vs. DOR | Reference |
| This compound | KOR | 0.72 | ~36 | ~212 | [2][7][8][9] |
| MOR | 25.8 | - | - | [8][9] | |
| DOR | 153 | - | - | [9] | |
| Aticaprant | KOR | 0.81 | ~30 | ~192 | [6] |
| MOR | 24.0 | - | - | [6] | |
| DOR | 155 | - | - | [6] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. MOR (Mu-Opioid Receptor), DOR (Delta-Opioid Receptor)
Table 2: In Vivo Receptor Occupancy and Selectivity
| Compound | Method | ED₅₀ (KOR) | ED₅₀ (MOR) | In Vivo Selectivity (MOR/KOR) | Species | Reference |
| [11C]this compound | PET Imaging | 15.6 µg/kg | 119 µg/kg | ~7.6 | Rhesus Monkey | [8][10] |
| Aticaprant | PET Imaging with [11C]this compound | 0.33 mg/kg (oral) | Not determined by this method | - | Human | [11] |
ED₅₀ (Effective Dose 50): The dose of a drug that produces 50% of its maximal effect, in this case, receptor occupancy.
Signaling Pathways and Experimental Workflows
KOR Signaling Pathway
Activation of the KOR by its endogenous ligand, dynorphin, or synthetic agonists, initiates a signaling cascade through G protein-coupled receptors, primarily Gαi/o. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs).[12] KOR antagonists like this compound and aticaprant block these downstream effects.
Caption: Simplified KOR signaling pathway and the inhibitory action of antagonists.
General Experimental Workflow for KOR Antagonist Comparison
The following diagram outlines a typical workflow for comparing the preclinical and clinical properties of KOR antagonists.
Caption: A generalized workflow for the development and comparison of KOR antagonists.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of the test compounds for KOR, MOR, and DOR.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the human recombinant opioid receptors (KOR, MOR, or DOR) are prepared.
-
Competition Binding: Membranes are incubated with a specific radioligand (e.g., [³H]diprenorphine) and varying concentrations of the unlabeled test compound (this compound or aticaprant).
-
Incubation and Washing: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. Filters are washed with ice-cold buffer.
-
Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
In Vivo Receptor Occupancy using PET Imaging
Objective: To determine the in vivo receptor occupancy (ED₅₀) of the test compounds.
General Protocol (based on [11C]this compound studies):
-
Radiotracer Synthesis: [11C]this compound is synthesized and purified for intravenous injection.
-
Animal/Human Subject Preparation: Subjects (e.g., rhesus monkeys or human volunteers) are positioned in a PET scanner.[1][7]
-
Baseline Scan: A baseline PET scan is performed following the injection of [11C]this compound to measure the baseline receptor availability.
-
Blocking Scan: In a separate session, subjects are pre-treated with a range of doses of the unlabeled antagonist (e.g., this compound or aticaprant) prior to the injection of [11C]this compound.
-
Image Acquisition and Analysis: Dynamic PET data are acquired over a specified period (e.g., 90-120 minutes). The time-activity curves for different brain regions are generated.
-
Kinetic Modeling: The regional distribution volumes (Vₜ) are calculated using appropriate kinetic models (e.g., two-tissue compartment model).
-
Receptor Occupancy Calculation: Receptor occupancy at each dose of the unlabeled antagonist is calculated as the percentage reduction in specific binding compared to the baseline scan.
-
ED₅₀ Determination: The ED₅₀ is determined by fitting the dose-occupancy data to a sigmoidal dose-response curve.
Behavioral Models: Forced Swim Test (FST)
Objective: To assess the antidepressant-like effects of KOR antagonists in animal models.
General Protocol (as used with aticaprant):
-
Animal Subjects: Male C57BL/6J mice are commonly used.[5]
-
Stress Induction (Optional but common for KOR studies): Mice may be subjected to a chronic stress paradigm, such as unpredictable chronic mild stress (UCMS), to induce a depressive-like state.[4][5]
-
Drug Administration: Mice are treated with the test compound (e.g., aticaprant 10 mg/kg) or vehicle daily for a specified period.[5]
-
Forced Swim Test:
-
Mice are individually placed in a cylinder of water from which they cannot escape.
-
The session is typically video-recorded for a duration of 6 minutes.
-
The duration of immobility (floating without struggling) during the last 4 minutes of the test is scored by a trained observer blinded to the treatment conditions.
-
-
Data Analysis: The mean duration of immobility is compared between the drug-treated and vehicle-treated groups. A significant reduction in immobility time in the drug-treated group is indicative of an antidepressant-like effect.[4]
Discussion and Conclusion
Both this compound and aticaprant are potent and selective KOR antagonists with high affinity for the target receptor. Their selectivity profiles against MOR and DOR are also comparable. The availability of [11C]this compound has been crucial for in vivo imaging and understanding the pharmacodynamics of KOR antagonists in the living brain. Aticaprant has been more extensively studied in the context of clinical development for depression and has demonstrated efficacy in preclinical models of stress and anhedonia.[4][5]
The choice between these compounds for research purposes will depend on the specific application. This compound, particularly its radiolabeled form, is an excellent tool for PET imaging studies. Aticaprant, with its oral bioavailability and established preclinical efficacy in behavioral models, is a valuable compound for investigating the therapeutic potential of KOR antagonism in various disease models.
This guide provides a comparative overview based on publicly available data. Researchers should always refer to the specific methodologies detailed in the cited literature when designing their own experiments.
References
- 1. Synthesis and evaluation of 11C-LY2795050 as a κ-opioid receptor antagonist radiotracer for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of [11C]this compound as a Novel Kappa Opioid Receptor Antagonist Radiotracer for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic modeling of (11)C-LY2795050, a novel antagonist radiotracer for PET imaging of the kappa opioid receptor in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Kappa Opioid Receptor Antagonist Aticaprant Reverses Behavioral Effects from Unpredictable Chronic Mild Stress in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kappa opioid receptor antagonist aticaprant reverses behavioral effects from unpredictable chronic mild stress in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aticaprant - Wikipedia [en.wikipedia.org]
- 7. Kinetic modeling of 11C-LY2795050, a novel antagonist radiotracer for PET imaging of the kappa opioid receptor in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of the In vivo Selectivity of a new Kappa Opioid Receptor Antagonist PET Tracer [11C]this compound in the Rhesus Monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Determination of the in vivo selectivity of a new κ-opioid receptor antagonist PET tracer 11C-LY2795050 in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. JCI Insight - Kappa opioid receptor signaling protects cartilage tissue against posttraumatic degeneration [insight.jci.org]
Validating [11C]LY2795050 PET: A Comparative Guide to Blocking Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Positron Emission Tomography (PET) imaging with the radiotracer [11C]LY2795050, with a focus on its validation through blocking studies. We present supporting experimental data, detailed methodologies, and visualizations to aid in the understanding and application of this technology for kappa-opioid receptor (KOR) research.
Introduction to [11C]this compound
[11C]this compound is a novel, selective antagonist radiotracer for PET imaging of the KOR.[1][2] The KOR system is implicated in a range of neurological and psychiatric conditions, including depression, anxiety, and substance abuse disorders.[2][3] Accurate in vivo quantification of KOR is crucial for understanding its role in these conditions and for the development of novel therapeutics. Blocking studies are essential for validating the specificity of a new radiotracer, demonstrating that it binds to the intended target and that this binding can be displaced by other compounds acting at the same receptor.
Performance of [11C]this compound in Blocking Studies
Blocking studies have demonstrated that [11C]this compound is a highly selective and suitable tracer for imaging KOR in both non-human primates and humans.[1][2][4][5] The tracer exhibits favorable pharmacokinetic properties, including rapid brain uptake and a distribution pattern consistent with the known density of KOR in the brain.[2][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo blocking studies validating [11C]this compound.
Table 1: In Vitro Binding Affinity and Selectivity of this compound
| Receptor | Binding Affinity (Ki, nM) | Selectivity vs. KOR |
| Kappa-Opioid Receptor (KOR) | 0.72[2][5][7] | - |
| Mu-Opioid Receptor (MOR) | 25.8[1][5] | 36-fold[5] |
| Delta-Opioid Receptor (DOR) | 153[8] | 212.5-fold |
Table 2: In Vivo Validation of [11C]this compound in Rhesus Monkeys
| Parameter | Value | Description |
| ED50 at KOR | 15.6 µg/kg[1][5][9] | Dose of unlabeled this compound required to occupy 50% of KOR. |
| ED50 at MOR | 119 µg/kg[1][5][9] | Dose of unlabeled this compound required to occupy 50% of MOR. |
| In Vivo Selectivity (MOR:KOR) | 7.6[1][5][9] | Ratio of ED50 values, indicating in vivo preference for KOR. |
Table 3: Receptor Occupancy of LY2456302 Measured with [11C]this compound PET in Humans
| Parameter | Value |
| Maximum Occupancy (rmax) | 93%[4][10] |
| IC50 | 0.58 - 0.65 ng/mL[4][10] |
Experimental Protocols
In Vivo Blocking Studies in Rhesus Monkeys
These studies aimed to determine the in vivo selectivity of [11C]this compound.
-
Animal Preparation: Rhesus monkeys underwent PET scans.
-
Radiotracer Injection: A bolus of [11C]this compound was injected intravenously.[9]
-
Blocking Agents: For blocking studies, various doses of unlabeled this compound were co-injected with the radiotracer to determine the ED50 at KOR.[5][9] To assess non-specific binding and selectivity over the mu-opioid receptor (MOR), the non-selective opioid antagonist naloxone or the selective KOR antagonist LY2456302 were administered prior to the tracer.[2] To determine the ED50 at MOR, the MOR-selective radiotracer [11C]carfentanil was used in separate scans with co-injections of varying doses of unlabeled this compound.[5][9]
-
PET Data Acquisition: Dynamic PET scans were acquired for 90 minutes.[4]
-
Arterial Blood Sampling: Arterial blood samples were collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites.[2]
-
Data Analysis: Regional time-activity curves were generated. Kinetic modeling was applied to calculate the binding potential (BPND), which is an indicator of receptor density. Occupancy was calculated by comparing the BPND in the baseline and blocked states.[5][9]
Human Receptor Occupancy Studies
These studies aimed to demonstrate brain penetration and KOR target engagement of a KOR antagonist (LY2456302) in healthy human subjects.[4]
-
Subject Participation: Healthy human subjects were recruited for the study.
-
PET Scans: Each subject underwent three PET scans with [11C]this compound: a baseline scan, a scan 2.5 hours post-dose of LY2456302, and a scan 24 hours post-dose.[4][10]
-
Blocking Agent Administration: A single oral dose of the KOR antagonist LY2456302 was administered.[4]
-
PET Data Acquisition: Dynamic PET scans were acquired for 90 minutes on a high-resolution research tomograph (HRRT).[4]
-
Data Analysis: The distribution volume (VT) of the tracer was estimated. Receptor occupancy (RO) was determined from a graphical occupancy plot and related to the plasma concentration of LY2456302 to calculate the maximum occupancy (rmax) and the half-maximal inhibitory concentration (IC50).[4][10]
Visualizations
Kappa-Opioid Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Kappa-Opioid Receptor (KOR).
Experimental Workflow for [11C]this compound PET Blocking Studies
Caption: General experimental workflow for a [11C]this compound PET blocking study.
References
- 1. Determination of the In vivo Selectivity of a new Kappa Opioid Receptor Antagonist PET Tracer [11C]this compound in the Rhesus Monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of [11C]this compound as a Novel Kappa Opioid Receptor Antagonist Radiotracer for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor Occupancy of the κ-Opioid Antagonist LY2456302 Measured with Positron Emission Tomography and the Novel Radiotracer 11C-LY2795050 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Radiosynthesis of [11C]this compound for Preclinical and Clinical PET Imaging Using Cu(II)-Mediated Cyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. frontiersin.org [frontiersin.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Receptor Occupancy of the κ-Opioid Antagonist LY2456302 Measured with Positron Emission Tomography and the Novel Radiotracer 11C-LY2795050 - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of LY2795050 Effects: A Comparative Guide Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of LY2795050, a selective kappa-opioid receptor (KOR) antagonist, across different species. The information is compiled from preclinical and in vitro studies to support further research and development.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding affinity, selectivity, and in vivo effects of this compound.
Table 1: In Vitro Receptor Binding Affinity of this compound in Cloned Human Receptors
| Receptor | Binding Affinity (Ki) in nM |
| Kappa-Opioid Receptor (KOR) | 0.72[1][2][3] |
| Mu-Opioid Receptor (MOR) | 25.8[2][3] |
| Delta-Opioid Receptor (DOR) | 153[2][3] |
Table 2: In Vivo Receptor Selectivity of this compound in Rhesus Monkeys
| Parameter | Value |
| In Vitro KOR/MOR Selectivity Ratio | ~36:1[4] |
| In Vivo ED50 at KOR | 15.6 µg/kg[4] |
| In Vivo ED50 at MOR | 119 µg/kg[4] |
| In Vivo MOR:KOR ED50 Ratio | 7.6[4] |
Table 3: In Vivo Behavioral Effects of this compound in Mice
| Species | Test | Dose | Route | Effect |
| Mouse | Locomotor Activity | 0.32 mg/kg | i.p. | No direct effect on locomotion, but blocks KOR agonist-induced locomotor depression.[3][5] |
| Mouse | Open Space Swim | 0.32 mg/kg | i.p. | Decreased immobility, with effects observed with as little as a 1-minute pretreatment in males, and a 15-minute pretreatment in both males and females.[2][3] |
Table 4: Ex Vivo Brain Tissue Concentrations of this compound in Rodents
| Species | Brain Region | Concentration (ng/g) at 60 min post-dose |
| Wild-Type Mice | Striatum | 3.0 ± 0.6[1][6] |
| Wild-Type Mice | Cerebellum | 1.0 ± 0.6[1][6] |
| KOR Knockout Mice | Striatum | 0.6 ± 0.2[1][6] |
| KOR Knockout Mice | Cerebellum | 0.7 ± 0.2[1][6] |
| Sprague-Dawley Rats | Striatum | Higher than cerebellum (ratio of 3.3 at 60 min)[7] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the kappa-opioid receptor signaling pathway and a general experimental workflow for evaluating KOR antagonists.
Caption: Kappa-Opioid Receptor (KOR) Signaling Pathway.
Caption: General Experimental Workflow for KOR Antagonists.
Experimental Protocols
In Vitro Radioligand Binding Assay (General Protocol)
This protocol describes a general method for determining the binding affinity of this compound for opioid receptors.
-
Membrane Preparation: Cell membranes expressing cloned human kappa, mu, or delta opioid receptors are prepared.
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.
-
Competition Assay:
-
A constant concentration of a radiolabeled ligand with known affinity for the target receptor (e.g., [3H]diprenorphine) is used.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for receptor binding.
-
Nonspecific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., naltrexone).
-
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The equilibrium dissociation constant (Ki) is then determined using the Cheng-Prusoff equation.
PET Imaging in Rhesus Monkeys
This protocol outlines the procedure for Positron Emission Tomography (PET) imaging with [11C]this compound in rhesus monkeys.
-
Animal Preparation: Rhesus monkeys are anesthetized, and intravenous catheters are placed for radiotracer injection and blood sampling.
-
Radiotracer Synthesis: [11C]this compound is synthesized with high radiochemical purity (>99%).[7][8]
-
PET Scan Acquisition:
-
A transmission scan is performed for attenuation correction.
-
[11C]this compound is injected intravenously as a bolus.
-
Dynamic emission data are collected for a specified duration (e.g., 120 minutes).
-
-
Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma, which serves as the input function for kinetic modeling.
-
Image Reconstruction and Analysis:
-
PET images are reconstructed, and regions of interest (ROIs) are drawn on co-registered MRI scans.
-
Time-activity curves (TACs) are generated for each ROI.
-
Kinetic modeling (e.g., two-tissue compartment model) is applied to the TACs and the arterial input function to estimate binding parameters such as the total distribution volume (VT) and binding potential (BPND).
-
-
Blocking Studies: To determine in vivo selectivity and receptor occupancy, scans are performed after administration of unlabeled this compound or other opioid receptor antagonists.
Locomotor Activity Test in Mice
This protocol details the assessment of spontaneous locomotor activity in mice following this compound administration.
-
Apparatus: An open-field arena equipped with infrared beams or a video tracking system to monitor movement.
-
Habituation: Mice are habituated to the testing room and the locomotor activity chambers to reduce novelty-induced hyperactivity.
-
Drug Administration:
-
This compound (e.g., 0.32 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.
-
To assess antagonist effects, a KOR agonist (e.g., U50,488) is administered at a specified time after this compound.
-
-
Data Collection: Mice are placed in the open-field arena, and locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration (e.g., 90 minutes).[9]
-
Data Analysis: Locomotor activity data are analyzed to compare the effects of this compound, the KOR agonist, and their combination against the vehicle control group.
Open Space Swim Test in Mice
This protocol describes the procedure for the open space swim test to evaluate the antidepressant-like effects of this compound.
-
Apparatus: A container of water (e.g., 24-30°C) from which the mouse cannot escape.
-
Drug Administration: this compound (e.g., 0.32 mg/kg) or vehicle is administered i.p. at a specific time (e.g., 1 or 15 minutes) before the swim test.[2][3]
-
Test Procedure:
-
Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is scored by a trained observer or using automated software.
-
Data Analysis: The total time spent immobile is compared between the this compound-treated and vehicle-treated groups.
References
- 1. In vivo evaluation of a novel 18F-labeled PET radioligand for translocator protein 18 kDa (TSPO) in monkey brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. Synthesis and evaluation of 11C-LY2795050 as a κ-opioid receptor antagonist radiotracer for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 7. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Open-space forced swim model of depression for mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid-Onset Anti-Stress Effects of a Kappa-Opioid Receptor Antagonist, this compound, Against Immobility in an Open Space Swim Paradigm in Male and Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Opioid Receptors: Overview [jove.com]
A Comparative Analysis of LY2795050 Binding: In Vitro vs. In Vivo
For Immediate Publication
Shanghai, China – December 13, 2025 – A comprehensive guide comparing the in vitro and in vivo binding characteristics of LY2795050, a selective kappa-opioid receptor (KOR) antagonist, is now available for researchers, scientists, and drug development professionals. This guide provides a detailed examination of the compound's binding affinity and selectivity, supported by experimental data and protocols, to aid in the advancement of central nervous system dysfunction research.
This compound has demonstrated high affinity and selectivity for the kappa-opioid receptor in preclinical studies.[1][2] This guide synthesizes key findings from various studies to present a clear comparison of its binding properties under laboratory conditions (in vitro) and within a living organism (in vivo). Understanding the discrepancies and correlations between these two settings is crucial for predicting clinical efficacy and safety.
Quantitative Comparison of Binding Affinity and Selectivity
The binding profile of this compound has been characterized using radioligand competition assays for in vitro analysis and positron emission tomography (PET) imaging for in vivo studies.[1][3] The data reveals a notable difference in selectivity between the two environments.
| Parameter | Receptor | In Vitro (Kᵢ, nM) | In Vivo (ED₅₀, µg/kg) | Selectivity (KOR vs. MOR) |
| Binding Affinity | Kappa-Opioid Receptor (KOR) | 0.72[3][4] | 15.6[3][5] | In Vitro: ~36-fold[3][4] |
| Mu-Opioid Receptor (MOR) | 25.8[3][4] | 119[3][5] | In Vivo: ~7.6-fold[3][5] | |
| Delta-Opioid Receptor (DOR) | 153[4] | Not Reported |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. ED₅₀ (Effective Dose, 50%): The dose of a drug that produces 50% of its maximum effect or receptor occupancy.
The data clearly indicates that while this compound is highly selective for the KOR in vitro, this selectivity is reduced, though still significant, in vivo.[3][5] The in vivo selectivity of approximately 7.6-fold for KOR over MOR is considered sufficient for this compound to be a suitable probe for studying the KOR system with PET.[3][5]
Experimental Methodologies
A thorough understanding of the experimental protocols is essential for interpreting the binding data. The following sections detail the methodologies employed in the key in vitro and in vivo studies.
In Vitro Radioligand Competition Binding Assay
The in vitro binding affinity of this compound was determined using radioligand competition binding assays with cloned human opioid receptors (KOR, MOR, and DOR).[4][6]
Protocol:
-
Membrane Preparation: Cell membranes from CHO cells stably transfected with human KOR, MOR, or DOR are prepared.[6]
-
Incubation: The cell membranes (approximately 20 µg of protein) are incubated with a specific radioligand ([³H]U69,593 for KOR or [³H]diprenorphine for MOR and DOR) and varying concentrations of unlabeled this compound.[6]
-
Equilibrium: The incubation is carried out in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) at 25°C for 60 minutes to allow the binding to reach equilibrium.[6]
-
Separation of Bound and Free Ligand: The mixture is filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound ligand.[7]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
In Vitro Radioligand Binding Assay Workflow
In Vivo PET Imaging
The in vivo binding of this compound was evaluated in rhesus monkeys using PET imaging with the radiolabeled tracer [¹¹C]this compound.[3][5]
Protocol:
-
Radiotracer Synthesis: [¹¹C]this compound is synthesized with high radiochemical purity.[1]
-
Animal Preparation: Rhesus monkeys are anesthetized and positioned in a PET scanner. An arterial line is placed for blood sampling to measure the input function.[1]
-
Tracer Injection and PET Scan: A bolus of [¹¹C]this compound is injected intravenously, and dynamic PET scanning is performed for 90-120 minutes.[8]
-
Blocking Studies: To determine selectivity and receptor occupancy, blocking studies are conducted. This involves co-injecting varying doses of unlabeled this compound or other receptor-specific ligands (e.g., the MOR-selective radiotracer [¹¹C]carfentanil) with the radiotracer.[3]
-
Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma.[8]
-
Image Analysis and Kinetic Modeling: The PET data is reconstructed into dynamic images. Regions of interest (ROIs) are drawn on the images corresponding to different brain regions. Kinetic modeling (e.g., using the simplified reference tissue model or multilinear analysis) is applied to the time-activity curves in each ROI to estimate binding parameters such as the binding potential (BPₙₖ).[3][9] The ED₅₀ is then calculated from the dose-occupancy data.[3]
In Vivo PET Imaging Experimental Workflow
Mechanism of Action: Kappa-Opioid Receptor Antagonism
This compound acts as a selective antagonist at the kappa-opioid receptor.[1] The KOR is a G-protein coupled receptor, and its activation by endogenous ligands like dynorphin is associated with dysphoria, stress, and the regulation of mood and motivation. By blocking the KOR, this compound can potentially alleviate these effects, making it a promising candidate for the treatment of depression, anxiety, and substance use disorders.[1]
Signaling Pathway of KOR Antagonism by this compound
Conclusion
This comparative guide highlights the distinct binding characteristics of this compound in in vitro and in vivo settings. While a decrease in selectivity is observed when moving from a controlled in vitro environment to a complex biological system, this compound maintains sufficient in vivo selectivity for the kappa-opioid receptor to be a valuable research tool and a potential therapeutic agent. The detailed experimental protocols provided herein offer a framework for the replication and extension of these findings.
References
- 1. Synthesis and evaluation of 11C-LY2795050 as a κ-opioid receptor antagonist radiotracer for PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Determination of the In vivo Selectivity of a new Kappa Opioid Receptor Antagonist PET Tracer [11C]this compound in the Rhesus Monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the in vivo selectivity of a new κ-opioid receptor antagonist PET tracer 11C-LY2795050 in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Synthesis and Evaluation of [11C]this compound as a Novel Kappa Opioid Receptor Antagonist Radiotracer for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic modeling of 11C-LY2795050, a novel antagonist radiotracer for PET imaging of the kappa opioid receptor in humans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Kappa-Opioid Receptor Ligands: LY2795050 and U50,488
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of LY2795050, a selective kappa-opioid receptor (KOR) antagonist, and U50,488, a selective KOR agonist. The data presented herein is compiled from various preclinical studies to offer a comprehensive overview of their respective in vitro and in vivo activities.
Introduction
The kappa-opioid receptor (KOR) system is a critical modulator of pain, mood, and addiction.[1] Ligands targeting this receptor are of significant interest for therapeutic development. U50,488 is a well-established tool compound used to investigate the physiological effects of KOR activation, which include analgesia, sedation, and dysphoria.[2][3] In contrast, this compound is a newer, short-acting KOR antagonist being explored for its potential in treating central nervous system disorders by blocking the effects of endogenous or exogenous KOR agonists.[4][5] This guide will compare these two compounds by examining their binding affinities, functional activities, and in vivo effects, supported by detailed experimental protocols.
In Vitro Pharmacological Profile
The in vitro characteristics of this compound and U50,488 define their fundamental interactions with the kappa-opioid receptor and related opioid receptors.
This compound: A Selective KOR Antagonist
This compound demonstrates high affinity and selectivity for the KOR. Its antagonist properties are evident by its ability to block the action of KOR agonists.
| Parameter | Receptor | Value (nM) | Reference |
| Binding Affinity (Ki) | KOR | 0.72 | [4][5] |
| MOR | 25.8 | [5][6] | |
| DOR | 153 | [5][6] | |
| Antagonist Potency (Kb) | KOR | 0.63 | [4][5] |
| MOR | 6.8 | [5] | |
| DOR | 83.3 | [5] |
U50,488: A Potent KOR Agonist
U50,488 is a full agonist at the KOR, effectively stimulating G-protein signaling pathways. Its efficacy is demonstrated by its low EC50 and high Emax values in functional assays.
| Parameter | Assay | Value | Reference |
| Agonist Potency (EC50) | Gαz activation | Varies by Gα subunit | [7] |
| Gαi1 activation | Varies by Gα subunit | [7] | |
| Inhibition of Dopamine Release (NAc core) | ~0.1 µM (caudal) | [8] | |
| Maximum Efficacy (Emax) | G-protein activation | Full agonist | [7] |
In Vivo Efficacy and Effects
The in vivo actions of this compound and U50,488 reflect their opposing mechanisms at the KOR, with U50,488 inducing characteristic KOR agonist effects and this compound blocking them.
U50,488: In Vivo Agonist Profile
U50,488 produces a range of dose-dependent effects in animal models, including analgesia, sedation (decreased locomotor activity), and aversion.
| Effect | Animal Model | Dose (mg/kg) | Outcome | Reference |
| Analgesia | Mouse (Warm-water tail-withdrawal) | 5 | Significant analgesic effect | [9] |
| Locomotor Activity | Mouse | 10 | Decreased locomotor activity | [5] |
| Hamster | 1 | Hyperactivity | [10] | |
| Hamster | 10 | Hypoactivity | [10] | |
| Conditioned Place Aversion | Mouse | 2.5 - 10 | Significant aversion | [11][12] |
This compound: In Vivo Antagonism of U50,488
The primary in vivo efficacy of this compound is demonstrated by its ability to dose-dependently block the effects of U50,488.
| Effect Blocked | Animal Model | This compound Dose (mg/kg) | U50,488 Dose (mg/kg) | Outcome | Reference |
| Locomotor Depression | Mouse | 0.32 | 10 | Prevention of locomotor deficits with 15-min pretreatment | [5][13] |
| Grooming Deficits | Mouse | 0.032 - 0.1 | Not specified | Prevention of grooming deficits | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
References
- 1. Synthesis and Evaluation of [11C]this compound as a Novel Kappa Opioid Receptor Antagonist Radiotracer for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose- and time-dependent bimodal effects of kappa-opioid agonists on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Rapid-Onset Anti-Stress Effects of a Kappa-Opioid Receptor Antagonist, this compound, Against Immobility in an Open Space Swim Paradigm in Male and Female Mice [frontiersin.org]
- 6. Determination of the In vivo Selectivity of a new Kappa Opioid Receptor Antagonist PET Tracer [11C]this compound in the Rhesus Monkey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unique Pharmacological Properties of the Kappa Opioid Receptor Signaling Through Gαz as Shown with Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kappa opioid receptor agonist U50,488 inhibits dopamine more in caudal than rostral nucleus accumbens core - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of U50,488H on locomotor activity in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of kappa opioid receptors on conditioned place aversion and social interaction in males and females - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. frontiersin.org [frontiersin.org]
Decoding the Specificity of LY2795050 for the Kappa Opioid Receptor: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The kappa opioid receptor (KOR) has emerged as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders, including depression, anxiety, and addiction. The development of selective KOR antagonists is a key area of research, with LY2795050 being a prominent compound under investigation. This guide provides a comprehensive validation of this compound's specificity for the KOR, comparing its performance with other notable KOR ligands through supporting experimental data.
Quantitative Comparison of Ligand-Receptor Interactions
The specificity of a ligand is primarily determined by its binding affinity and functional potency at the target receptor versus other receptors. The following tables summarize the in vitro and in vivo data for this compound and other key KOR antagonists.
Table 1: In Vitro Binding Affinities (Ki, nM) of KOR Antagonists at Opioid Receptors
| Ligand | Kappa (KOR) | Mu (MOR) | Delta (DOR) | KOR/MOR Selectivity | KOR/DOR Selectivity |
| This compound | 0.72 [1][2][3][4] | 25.8 [1][2][3][4] | 153 [1][2][3][4] | ~36-fold [1][3] | ~212-fold [5] |
| Aticaprant (LY2456302) | 0.81[6] | 24.0[6] | 155[6] | ~30-fold[6] | ~191-fold |
| JDTic | 0.32[7] | >1000 | >1000 | >3125-fold[7] | >3125-fold[7] |
| Norbinaltorphimine (nor-BNI) | 0.37 | 11.8 | 16.3 | ~32-fold | ~44-fold |
| Asimadoline (Agonist) | 1.2[2][8] | 601[1] | 597[1] | ~501-fold[8] | ~498-fold[8] |
Table 2: In Vitro Functional Antagonist Potency of KOR Antagonists
| Ligand | Assay Type | KOR Antagonist Potency (Kb or IC50, nM) |
| This compound | GTPγS | 0.63 (Kb) [2] |
| Aticaprant (LY2456302) | GTPγS | 0.813 (Kb) |
| JDTic | GTPγS | 0.02 (Ki)[7] |
Table 3: In Vivo Selectivity of this compound in Rhesus Monkeys
| Parameter | KOR | MOR | KOR/MOR Selectivity |
| ED50 (µg/kg) [1][3] | 15.6 [1][3] | 119 [1][3] | ~7.6-fold [1][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to determine the specificity of this compound.
Radioligand Competition Binding Assay
This assay measures the affinity of a compound for a receptor by assessing its ability to compete with a radiolabeled ligand known to bind to that receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the opioid receptor of interest are homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Assay Procedure:
-
In a multi-well plate, incubate the prepared cell membranes with a fixed concentration of a radiolabeled opioid ligand (e.g., [3H]diprenorphine).
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound).
-
To determine non-specific binding, a high concentration of a non-radiolabeled, high-affinity ligand is added to a separate set of wells.
-
The mixture is incubated to allow binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a filter mat, which traps the membranes bound with the radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay
This functional assay determines the ability of a compound to act as an agonist or antagonist by measuring its effect on G-protein activation.
1. Membrane Preparation:
-
Prepare cell membranes expressing the opioid receptor of interest as described in the radioligand binding assay protocol.
2. Assay Procedure:
-
In a multi-well plate, incubate the cell membranes with the test compound (for antagonist testing, pre-incubation is required before adding an agonist).
-
Add a fixed concentration of a KOR agonist (e.g., U-69,593) to stimulate the receptor.
-
Add [35S]GTPγS, a non-hydrolyzable analog of GTP.
3. Incubation and Termination:
-
The plate is incubated to allow for agonist-stimulated binding of [35S]GTPγS to the G-proteins.
-
The reaction is terminated by rapid filtration.
4. Detection and Analysis:
-
The amount of [35S]GTPγS bound to the G-proteins is quantified by scintillation counting.
-
For antagonists, the concentration that inhibits 50% of the agonist-stimulated [35S]GTPγS binding (IC50) is determined.
-
The antagonist potency (Kb) is then calculated.
Visualizing Specificity and Signaling
Comparative Selectivity Profile of KOR Antagonists
Caption: Comparative binding affinities of KOR antagonists.
Experimental Workflow for Assessing Ligand-Receptor Specificity
Caption: Workflow for determining ligand specificity.
KOR Signaling Pathway upon Antagonism by this compound
Caption: KOR signaling blocked by this compound.
References
- 1. Antagonist for the Kappa Opioid Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Structure of the human kappa opioid receptor in complex with JDTic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. zenodo.org [zenodo.org]
- 6. Selective κ Opioid Antagonists nor-BNI, GNTI and JDTic Have Low Affinities for Non-Opioid Receptors and Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Test-Retest Reliability of [11C]LY2795050 PET Imaging for the Kappa-Opioid Receptor
This guide provides a comprehensive comparison of the test-retest reliability of [11C]LY2795050, an antagonist radiotracer for the kappa-opioid receptor (KOR), with other available KOR PET tracers. The information is intended for researchers, scientists, and drug development professionals involved in neuroreceptor imaging and the study of neuropsychiatric disorders where the KOR system is implicated.
Overview of [11C]this compound
[11C]this compound is a potent and selective antagonist for the KOR, developed for in vivo imaging with Positron Emission Tomography (PET).[1][2] Its favorable pharmacokinetic properties and binding profile in the brain make it a suitable candidate for quantifying KOR density in humans.[2][3] The uptake pattern of [11C]this compound aligns well with the known distribution of KOR in the brain.[4][5]
Quantitative Comparison of Test-Retest Reliability
The following tables summarize the test-retest reliability data for [11C]this compound and alternative KOR PET tracers. The key metrics for reliability are the mean absolute variability and the intraclass correlation coefficient (ICC). Lower variability and higher ICC values indicate greater reliability.
[11C]this compound Test-Retest Reliability Data
The primary outcome measure for test-retest reliability of [11C]this compound is the total distribution volume (VT). Studies have shown good to excellent reproducibility for VT estimates.[4][5][6][7][8] For binding potential (BPND), the test-retest variability is generally good in regions with moderate to high KOR density.[4][5][6][7][8]
| Outcome Measure | Brain Region | Mean Absolute Variability (%) | Intraclass Correlation Coefficient (ICC) |
| VT | Amygdala | 12% | 0.84 |
| Insula | 8% | 0.91 | |
| Putamen | 8% | 0.93 | |
| Frontal Cortex | 9% | 0.88 | |
| Caudate | 9% | 0.91 | |
| Cerebellum | 10% | 0.83 | |
| BPND | Amygdala | 18% | 0.76 |
| Insula | 14% | 0.85 | |
| Putamen | 15% | 0.87 | |
| Frontal Cortex | 20% | 0.72 | |
| Caudate | 16% | 0.84 |
Data sourced from a study with 16 healthy subjects who underwent two 90-minute PET scans on the same day.[4][5][6]
Comparison with Alternative KOR PET Tracers
Several other radiotracers have been developed for imaging the KOR. The table below compares the test-retest variability of [11C]this compound with agonist tracers such as [11C]GR103545, [11C]EKAP, and [11C]FEKAP.
| Tracer | Type | Key Outcome Measure | Mean Absolute Variability (%) |
| [11C]this compound | Antagonist | VT | ≤ 10% (most regions), 12% (amygdala) |
| [11C]GR103545 | Agonist | VT | ~15% |
| [11C]EKAP | Agonist | VT | 7% |
| [11C]FEKAP | Agonist | VT | 18% |
| [11C]LY2459989 | Antagonist | BPND | Higher than [11C]this compound (specific values not provided in search results) |
[11C]EKAP demonstrates lower test-retest variability for VT compared to [11C]this compound and other agonist tracers.[9] [11C]LY2459989, another antagonist, shows higher specific binding signals than [11C]this compound, suggesting it may be an improved tracer, though direct test-retest comparison data is limited in the provided results.[10]
Experimental Protocols
A standardized experimental protocol is crucial for ensuring the reliability of PET imaging studies. The following outlines the typical methodology used in the test-retest studies for [11C]this compound.
Participant Information
-
Subjects: Healthy volunteers (e.g., 16 subjects: 11 men, 5 women).[4][5][6]
-
Inclusion/Exclusion Criteria: Subjects are typically screened for any medical or psychiatric conditions and undergo a physical examination, electrocardiogram, and routine blood and urine tests. MR images are acquired to rule out structural brain abnormalities.[11]
Radiotracer Synthesis
-
[11C]this compound is synthesized via a multi-step process, often involving the cyanation of a precursor molecule.[1][3][12] The final product's radiochemical purity should be greater than 98%.[5]
PET Imaging Procedure
-
Scan Duration: Two 90-minute PET scans are performed on the same day, separated by a few hours (e.g., 4.6 ± 1.1 hours).[4][5]
-
Data Acquisition: A transmission scan is conducted for attenuation correction before the tracer injection.[4] Arterial blood sampling is performed throughout the scan to obtain the arterial input function.[4][5][6]
Data Analysis
-
Kinetic Modeling: The two-tissue compartment model (2TC) and multilinear analysis-1 (MA1) are considered the most appropriate models for analyzing [11C]this compound imaging data.[4][5][6][11]
-
Outcome Measures: The primary outcome measures are the total distribution volume (VT) and the non-displaceable binding potential (BPND).[4][5][6] Since there is no suitable reference region for KOR, the non-displaceable distribution volume (VND) is often estimated from the cerebellum VT.[6][7]
Visualizations
Experimental Workflow
Caption: Workflow of a [11C]this compound test-retest PET imaging study.
Kappa-Opioid Receptor Signaling Pathway
Caption: Simplified signaling pathway of the kappa-opioid receptor.
References
- 1. Synthesis and Evaluation of [11C]this compound as a Novel Kappa Opioid Receptor Antagonist Radiotracer for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Test-retest reproducibility of binding parameters in humans with 11C-LY2795050, an antagonist PET radiotracer for the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Test-retest reproducibility of binding parameters in humans with 11C-LY2795050, an antagonist PET radiotracer for the κ opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic Modeling and Test-Retest Reproducibility of 11C-EKAP and 11C-FEKAP, Novel Agonist Radiotracers for PET Imaging of the κ-Opioid Receptor in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Kinetic modeling of 11C-LY2795050, a novel antagonist radiotracer for PET imaging of the kappa opioid receptor in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radiosynthesis of [11C]this compound for Preclinical and Clinical PET Imaging Using Cu(II)-Mediated Cyanation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Short-Acting vs. Long-Acting Kappa Opioid Receptor (KOR) Antagonists
For Researchers, Scientists, and Drug Development Professionals
The kappa opioid receptor (KOR) system has emerged as a critical target for the development of novel therapeutics for a range of neuropsychiatric disorders, including depression, anxiety, and substance use disorders.[1][2] KOR antagonists, by blocking the effects of the endogenous ligand dynorphin, have shown promise in preclinical and clinical studies. A key differentiating factor among these antagonists is their duration of action, which significantly influences their therapeutic potential and clinical development. This guide provides a comparative analysis of short-acting and long-acting KOR antagonists, supported by experimental data, to aid researchers in selecting appropriate pharmacological tools and advancing drug discovery efforts.
Executive Summary
Short-acting KOR antagonists, such as aticaprant (JNJ-67953964), offer a more desirable pharmacokinetic profile for clinical use, with a shorter half-life allowing for better dose control and reduced risk of prolonged side effects.[1] In contrast, long-acting antagonists like norbinaltorphimine (nor-BNI) and JDTic, while valuable research tools, exhibit exceptionally long-lasting effects that can complicate clinical development.[1][3] This guide will delve into the quantitative differences in their pharmacological profiles, detail the experimental protocols used for their characterization, and visualize the underlying signaling pathways and experimental workflows.
Quantitative Data Comparison
The following tables summarize the key in vitro and in vivo pharmacological parameters of representative short-acting and long-acting KOR antagonists.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Type | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | KOR Functional Activity (IC50/Ke, nM) | Selectivity (KOR vs. MOR/DOR) |
| Aticaprant (JNJ-67953964) | Short-Acting | 0.813[4] | 24.0[5] | 155[5] | IC50 = 3.0[6][7] | ~30-fold vs. MOR, ~190-fold vs. DOR[8] |
| nor-BNI | Long-Acting | 0.26[4] | ~44 (relative potency) | ~39 (relative potency) | Ke = 0.41 | ~170-fold vs. MOR, ~150-fold vs. DOR[4] |
| JDTic | Long-Acting | ~0.01 (Ke) | ~3.41 (relative selectivity) | ~79.3 (relative selectivity) | Ke = 0.01 | 341-fold vs. MOR, 7930-fold vs. DOR |
Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Properties
| Compound | Type | Half-life | Duration of Action (in vivo) | Brain Penetration |
| Aticaprant (JNJ-67953964) | Short-Acting | 30-40 hours (human)[9] | < 1 week (rodent)[4][6] | Readily crosses the blood-brain barrier[9] |
| nor-BNI | Long-Acting | Biphasic elimination (rapid and slow phases)[4] | Up to 2 months[1] | Low unbound brain uptake[3] |
| JDTic | Long-Acting | ~9 days (rodent brain)[3] | > 11 days (rat)[1] | Persistent in the brain[3] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these antagonists, the following diagrams illustrate the KOR signaling pathway and a typical experimental workflow.
Caption: KOR Signaling Pathway.
Caption: Experimental Workflow for KOR Antagonist Comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the KOR.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human KOR.
-
Radioligand: [³H]U-69,593 (a selective KOR agonist).
-
Test Compounds: Short-acting and long-acting KOR antagonists.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing KOR in cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer.[10]
-
Incubation: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand ([³H]U-69,593), and varying concentrations of the unlabeled test compound.[10] Total binding is determined in the absence of the test compound, and non-specific binding is determined in the presence of a high concentration of an unlabeled KOR ligand.
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration to determine the IC50 value (the concentration that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
Objective: To determine the functional antagonist activity (Ke) of a test compound at the KOR. This assay measures the ability of an antagonist to inhibit agonist-stimulated G-protein activation.
Materials:
-
Receptor Source: Cell membranes expressing KOR.
-
Radioligand: [³⁵S]GTPγS.
-
Agonist: A selective KOR agonist (e.g., U-69,593).
-
Test Compounds: KOR antagonists.
-
Assay Buffer: Containing GDP, MgCl₂, and NaCl.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Pre-incubation: Incubate the cell membranes with the KOR antagonist at various concentrations.[11]
-
Stimulation: Add a fixed concentration of the KOR agonist to stimulate G-protein activation.[11]
-
Labeling: Add [³⁵S]GTPγS to the reaction mixture. In the presence of an agonist, the G-protein will exchange GDP for the non-hydrolyzable [³⁵S]GTPγS.
-
Incubation: Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The antagonist's potency (Ke) is determined by its ability to shift the concentration-response curve of the agonist to the right. This is often calculated using the Schild equation.
Rodent Tail-Flick Test
Objective: To assess the in vivo pharmacodynamic effect and duration of action of KOR antagonists by measuring their ability to block KOR agonist-induced analgesia.
Materials:
-
Animals: Mice or rats.
-
Apparatus: Tail-flick meter with a radiant heat source.[12][13]
-
KOR Agonist: U-50,488 or a similar selective agonist.
-
Test Compounds: KOR antagonists.
-
Restrainers: To gently hold the animals during the procedure.[12][13]
Procedure:
-
Acclimation: Acclimate the animals to the restraining tubes and the testing environment to minimize stress.[12]
-
Baseline Latency: Measure the baseline tail-flick latency by applying the radiant heat to the tail and recording the time it takes for the animal to flick its tail away. A cut-off time is set to prevent tissue damage.[14]
-
Antagonist Administration: Administer the short-acting or long-acting KOR antagonist at various doses and at different pretreatment times before the agonist challenge.
-
Agonist Challenge: At the designated time after antagonist administration, administer the KOR agonist.
-
Post-treatment Latency: Measure the tail-flick latency at various time points after agonist administration.
-
Data Analysis: The analgesic effect of the agonist is indicated by an increase in tail-flick latency. The antagonist's effect is measured by its ability to reverse this increase. The duration of action is determined by testing at different antagonist pretreatment times.[15]
Conclusion
The choice between a short-acting and a long-acting KOR antagonist is highly dependent on the research objective. Short-acting antagonists like aticaprant are more suitable for clinical development due to their manageable pharmacokinetic and pharmacodynamic profiles.[1] Long-acting antagonists such as nor-BNI and JDTic, despite their complex pharmacology, remain indispensable tools for preclinical research to elucidate the long-term consequences of KOR blockade. This guide provides a foundational comparison to inform the selection and application of these critical research compounds.
References
- 1. Kappa-opioid antagonists for psychiatric disorders: from bench to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kappa-Opioid Antagonists for Psychiatric Disorders: From Bench to Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-acting κ opioid antagonists nor-BNI, GNTI and JDTic: pharmacokinetics in mice and lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Major Depressive Disorder and Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aticaprant (CERC-501) | κ-opioid receptor (KOR) antagonist | CAS 1174130-61-0 | Buy JNJ-67953964; LY-2456302; CERC501 from Supplier InvivoChem [invivochem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Aticaprant - Wikipedia [en.wikipedia.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. diacomp.org [diacomp.org]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of LY2795050: A Step-by-Step Guide for Laboratory Professionals
For immediate release – This document provides essential safety and logistical information for the proper disposal of the research chemical LY2795050. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure a safe laboratory environment and compliance with waste management regulations.
This compound, a selective kappa-opioid receptor (KOR) antagonist, requires careful handling and disposal due to its chemical nature and potential biological activity. As with many research chemicals, specific environmental impact data may be limited, necessitating a cautious approach to waste management. All waste containing this compound must be treated as hazardous chemical waste and disposed of in accordance with federal, state, and local environmental control regulations.
Personal Protective Equipment (PPE) and Safety Precautions
Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This is crucial to mitigate risks of exposure through inhalation, ingestion, or skin contact.
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety goggles or a face shield | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A dust mask or respirator may be necessary for handling the powder form to avoid inhalation. | To prevent inhalation of airborne particles. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to final collection by a licensed waste disposal service.
-
Identification and Segregation :
-
Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.
-
Segregate this compound waste from other laboratory waste at the point of generation. Do not mix with non-hazardous waste.[1]
-
-
Waste Container Selection and Labeling :
-
Waste Accumulation and Storage :
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from heat sources and incompatible chemicals. Upon thermal decomposition, this compound may produce hazardous products such as oxides of carbon (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl).
-
-
Disposal of Contaminated Materials :
-
Solid Waste : Place all contaminated solid materials, such as gloves, weigh boats, and pipette tips, directly into the designated solid hazardous waste container.
-
Liquid Waste : Collect all solutions containing this compound in a designated liquid hazardous waste container.
-
Empty Containers : Triple-rinse empty this compound containers with a suitable solvent. The first rinseate must be collected as hazardous waste.[3] Subsequent rinses may also need to be collected depending on local regulations. After thorough rinsing, deface the original label and dispose of the container according to institutional guidelines, which may allow for disposal as regular trash.[2][4]
-
-
Arranging for Professional Disposal :
Accidental Spill and Release Measures
In the event of a spill, the following procedures should be followed:
-
Small Spills : For small spills of the powdered form, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.
-
Large Spills : For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department for guidance.
-
Solutions : For spills of solutions containing this compound, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Handling Protocol for LY2795050
When working with the potent and selective κ-opioid receptor antagonist LY2795050, researchers, scientists, and drug development professionals must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance for handling this compound.
Hazard Identification and Risk Assessment:
This compound is a potent pharmacological agent. While specific toxicology data is not widely published, it is prudent to treat it as a hazardous substance. Potential routes of exposure include inhalation of dust, skin contact, eye contact, and ingestion.[1] A thorough risk assessment should be conducted before any handling activities.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on safety data sheets for similar compounds. It is crucial to consult the specific Safety Data Sheet (SDS) for this compound if available.
| PPE Category | Item | Specifications and Usage |
| Eye Protection | Safety Goggles | Tightly fitting safety goggles or a face shield should be worn to protect against splashes.[1][2] |
| Hand Protection | Chemical-resistant gloves | Wear two pairs of chemotherapy-grade gloves for enhanced protection.[3] Ensure gloves are compatible with the solvents being used. |
| Body Protection | Full protective suit | A disposable, low-permeability full suit is recommended to prevent skin contact.[1] |
| Respiratory Protection | Dust respirator or Self-Contained Breathing Apparatus (SCBA) | For handling the powder form, a dust respirator is necessary to avoid inhalation.[1] In cases of potential aerosol generation or spills, a self-contained breathing apparatus (SCBA) should be used.[1] |
| Foot Protection | Boots | Chemical-resistant boots should be worn to protect against spills.[1] |
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural workflow for safely handling this compound in a laboratory setting.
Operational Plan
1. Preparation:
-
Risk Assessment: Before beginning any work, perform a thorough risk assessment specific to the planned experiment.
-
SDS Review: If available, carefully review the Safety Data Sheet for this compound. In its absence, review the SDS for similar potent compounds.[1][2][4][5]
-
Gather PPE: Assemble all necessary personal protective equipment as outlined in the table above. Ensure all PPE is in good condition.
2. Handling:
-
Donning PPE: Put on PPE in the correct order (e.g., gown, then mask/respirator, then goggles/face shield, then gloves).
-
Weighing: Handle the solid form of this compound in a ventilated balance enclosure or a chemical fume hood to prevent inhalation of dust.[1]
-
Dissolving: Prepare solutions in a certified chemical fume hood.
-
General Hygiene: Wash hands thoroughly after handling and before leaving the laboratory.[1] Do not eat, drink, or smoke in the handling area.[4]
3. Spill Management:
-
Small Spills: For small spills of the solid material, carefully use appropriate tools to place the spilled material into a sealed container for waste disposal.[1]
-
Large Spills: For larger spills, evacuate the area and follow emergency procedures. A self-contained breathing apparatus should be used during cleanup.[1]
-
Liquid Spills: Absorb liquid spills with an inert material and place it in a sealed container for disposal.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to federal, state, and local environmental regulations.[1][5]
-
Contaminated PPE: All disposable PPE, such as gloves, suits, and masks, should be placed in a designated, sealed hazardous waste container immediately after use.[3]
-
Empty Containers: Empty containers should be triple-rinsed (if appropriate for the container type) with a suitable solvent, and the rinsate collected as hazardous waste.
-
Unused Compound: Dispose of any unused this compound as hazardous chemical waste. Do not dispose of it down the drain.[2]
By adhering to these safety and logistical guidelines, researchers can minimize their risk of exposure to this compound and ensure a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
